Product packaging for H-Leu-Lys(Z)-OH(Cat. No.:CAS No. 34990-61-9)

H-Leu-Lys(Z)-OH

Cat. No.: B2534777
CAS No.: 34990-61-9
M. Wt: 393.484
InChI Key: NLDHNTHWLUFXHK-IRXDYDNUSA-N
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Description

H-Leu-Lys(Z)-OH is a useful research compound. Its molecular formula is C20H31N3O5 and its molecular weight is 393.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31N3O5 B2534777 H-Leu-Lys(Z)-OH CAS No. 34990-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDHNTHWLUFXHK-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of H-Leu-Lys(Z)-OH in Modern Biochemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of biochemical research and drug development, the synthesis of custom peptides with high fidelity and purity is paramount. The dipeptide Nα-L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, commonly abbreviated as H-Leu-Lys(Z)-OH, serves as a critical building block in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role and application of this compound, detailing its utility in streamlining the synthetic process, the strategic importance of the benzyloxycarbonyl (Z) protecting group, and explicit experimental protocols for its incorporation and subsequent deprotection. This document is intended to be a practical resource for researchers, offering both theoretical understanding and actionable methodologies for the successful synthesis of complex peptides.

Core Concepts: The Role of this compound in Peptide Synthesis

This compound is a dipeptide composed of Leucine (Leu) and Lysine (B10760008) (Lys). The key feature of this reagent is the presence of a benzyloxycarbonyl (Z or Cbz) group protecting the ε-amino group of the lysine side chain. This pre-formed dipeptide block offers several advantages in the stepwise chemical synthesis of peptides, a process that overwhelmingly relies on solid-phase peptide synthesis (SPPS).

The foundational principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple washing and filtration. The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide.

The use of dipeptide units like this compound can enhance the efficiency of the synthesis in several ways:

  • Increased Coupling Efficiency: By adding two amino acid residues in a single coupling step, the number of reaction cycles is reduced, which can lead to a higher overall yield and purity of the final peptide. This is particularly beneficial for the synthesis of long peptides where the cumulative yield of many individual coupling steps can be low.

  • Reduced Steric Hindrance: In some cases, the coupling of a single amino acid to a sterically hindered N-terminus of a growing peptide chain can be challenging. A dipeptide may adopt a conformation that facilitates a more efficient coupling reaction.

  • Prevention of Side Reactions: The pre-formed peptide bond in the dipeptide eliminates the risk of side reactions that could occur during the activation and coupling of the individual amino acids.

The benzyloxycarbonyl (Z) group is a classic and robust protecting group for the primary amine on the lysine side chain. Its stability under the conditions used for the removal of the temporary Nα-protecting group (typically Fmoc or Boc) is crucial for preventing the formation of branched peptides.

Quantitative Data in Peptide Synthesis

The success of a peptide synthesis is ultimately measured by the yield and purity of the final product. The following tables provide illustrative quantitative data for the key steps involving the use of a Leu-Lys(Z) moiety in a typical Fmoc-based solid-phase peptide synthesis. These values are representative of what can be expected in a well-optimized synthesis.

Table 1: Representative Coupling Efficiency of Fmoc-Leu-OH to Lys(Z)-Resin

ParameterValue
Resin Loading0.5 mmol/g
Scale0.1 mmol
Fmoc-Leu-OH Equivalents3 eq.
Coupling Reagent (HBTU)2.9 eq.
Base (DIPEA)6 eq.
Coupling Time2 hours
Coupling Efficiency >99%

Note: Coupling efficiency is often monitored qualitatively by a Kaiser test and can be quantitatively determined by UV-Vis spectrophotometry of the Fmoc deprotection product.

Table 2: Overall Yield and Purity for a Model Hexapeptide Synthesis

ParameterValue
Peptide SequenceAc-Arg-Gly-Leu-Lys(Z)-Ala-Phe-NH₂
Synthesis Scale0.1 mmol
Theoretical Yield105 mg
Crude Peptide Yield89 mg (85%)
Purity of Crude Peptide (HPLC)~75%
Yield after Purification50 mg (48%)
Final Purity (HPLC) >98%

Experimental Protocols

The following are detailed methodologies for the incorporation of a Leu-Lys(Z) unit into a peptide sequence using Fmoc-based solid-phase peptide synthesis, followed by the deprotection of the Z group.

Protocol for Coupling of Fmoc-Leu-OH to a Lys(Z)-Functionalized Resin

This protocol outlines the steps for the elongation of a peptide chain by adding a Leucine residue to a resin-bound Lysine with a Z-protected side chain.

Materials:

  • Fmoc-Lys(Z)-Wang resin (or similar)

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Place the Fmoc-Lys(Z)-Wang resin (1.0 eq) in the synthesis vessel. Add DMF to swell the resin for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Leu-OH (3.0 eq) and OxymaPure® (3.0 eq) in DMF. Add DIC (3.0 eq) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated Fmoc-Leu-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection cycle or for final cleavage.

Protocol for the Deprotection of the Benzyloxycarbonyl (Z) Group

The Z group is typically removed under strong acidic conditions or by catalytic hydrogenation. The choice of method depends on the other protecting groups present in the peptide and the peptide's overall stability.

Method A: Deprotection by Catalytic Hydrogenation

This is a mild method for removing the Z group.

Materials:

  • Peptide with Lys(Z) moiety

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) (MeOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the peptide containing the Lys(Z) group in a suitable solvent such as methanol or acetic acid.

  • Carefully add the Pd/C catalyst to the solution (typically 10-50% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Method B: Deprotection with Strong Acid (HBr in Acetic Acid)

This is a harsher method and should be used with caution, ensuring compatibility with other protecting groups.

Materials:

  • Peptide with Lys(Z) moiety

  • 33% (w/w) Hydrogen Bromide (HBr) in acetic acid

  • Diethyl ether, cold

  • Centrifuge

Procedure:

  • Dissolve the peptide containing the Lys(Z) group in a minimal amount of acetic acid.

  • Add the 33% HBr in acetic acid solution to the peptide solution.

  • Allow the reaction to proceed at room temperature for 30-90 minutes. Monitor the reaction by HPLC.

  • Once the deprotection is complete, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizing the Workflow and Logic

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key stages of deprotection, washing, and coupling.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthetic Cycle cluster_final Final Steps Resin Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for each AA Cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship of Protecting Groups

This diagram illustrates the orthogonal relationship between the temporary Nα-Fmoc protecting group and the permanent side-chain protecting groups, including the Z group on Lysine.

Protecting_Groups Peptide Growing Peptide on Resin Nα-Fmoc Side-Chain Protecting Groups (e.g., Boc, tBu, Trt, Z) Fmoc_Removal Fmoc Removal (Base, e.g., Piperidine) Peptide:n->Fmoc_Removal Cyclical for Elongation SideChain_Removal Side-Chain & Resin Cleavage (Acid, e.g., TFA) Peptide:sc->SideChain_Removal Final Step Fmoc_Removal->Peptide:n Reveals N-terminus for next coupling Final_Peptide Purified Peptide SideChain_Removal->Final_Peptide Yields Free Peptide

Orthogonal relationship of protecting groups in Fmoc-SPPS.

Conclusion

This compound is a valuable reagent in the arsenal (B13267) of the peptide chemist. Its use as a dipeptide building block can offer strategic advantages in the synthesis of complex peptides, potentially improving yields and purity. The robust benzyloxycarbonyl protecting group on the lysine side chain ensures the prevention of unwanted side reactions during chain elongation. A thorough understanding of the principles of solid-phase peptide synthesis, coupled with optimized protocols for coupling and deprotection, as detailed in this guide, will enable researchers and drug development professionals to effectively utilize this compound in their pursuit of novel and impactful peptide-based molecules.

An In-depth Technical Guide on the Potential Biological Function and Activity of H-Leu-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Lys(Z)-OH, chemically known as L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, is a dipeptide derivative. Structurally, it consists of the amino acids Leucine (B10760876) and Lysine (B10760008), with the epsilon-amino group of the Lysine side chain protected by a benzyloxycarbonyl (Z) group. While extensively utilized as a building block in solid-phase and solution-phase peptide synthesis due to the stability of the Z-group under various coupling conditions, its intrinsic biological functions and activities are not well-documented in publicly available literature.

This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound based on the known functions of its constituent parts: the Leu-Lys dipeptide core and the benzyloxycarbonyl protecting group. Furthermore, this document furnishes detailed experimental protocols and workflows for researchers to investigate these hypothesized activities, thereby addressing the current knowledge gap in the scientific literature.

Chapter 1: Inferred Biological Profile based on Structural Components

The biological activity of this compound can be inferred by examining its core dipeptide structure and the influence of the Nε-benzyloxycarbonyl group.

The Leu-Lys Dipeptide Core: A Foundation for Bioactivity

The unprotected dipeptide, Leucyl-Lysine (Leu-Lys), has been shown to possess notable biological properties. Research indicates that this dipeptide exhibits antioxidant and anti-aging effects. A study on Caenorhabditis elegans demonstrated that Leu-Lys can prolong lifespan by mitigating oxidative and glycative stress.[1][2] Specifically, it was observed to scavenge reactive oxygen species (ROS) and suppress the formation of advanced glycation end products (AGEs).[1][2]

Biological Activity of Leu-Lys Dipeptide Model System Observed Effects Reference
Antioxidant ActivityIn vitroScavenging of various reactive oxygen species.[1][2]
Antiglycation ActivityIn vitro (BSA-glucose model)Suppression of advanced glycation end product (AGEs) formation.[1]
Anti-agingCaenorhabditis elegansSignificant prolongation of mean lifespan; reduction of intracellular ROS.[1][2]
Nutrient MetabolismTurbot (Scophthalmus maximus)Influences amino acid transport and metabolism, suggesting a role in nutrient utilization.[2]
The Nε-Benzyloxycarbonyl (Z) Group: More Than Just a Protecting Group

The benzyloxycarbonyl (Z) group is a common amine protecting group in peptide synthesis. While its primary role is synthetic, its presence in a molecule can influence biological properties. The Z-group's aromatic nature and hydrophobicity can impact a peptide's interaction with biological targets and its pharmacokinetic profile.

For instance, studies on other Z-protected lysine derivatives have shown high in vitro inhibitory activity against enzymes like Angiotensin-Converting Enzyme (ACE). However, this activity was diminished in vivo, likely due to increased binding to serum proteins, a phenomenon that can be attributed to the hydrophobic Z-group. Furthermore, the Z-group can mimic aromatic amino acid residues, potentially influencing peptide conformation and interaction with target proteins.[3]

Potential Antimicrobial and Antitumor Activity

Peptides rich in Leucine and Lysine residues are well-known for their antimicrobial and antitumor activities.[1][4] The cationic nature of Lysine facilitates interaction with negatively charged bacterial or cancer cell membranes, while the hydrophobicity of Leucine promotes membrane disruption.[4] Although this compound is a simple dipeptide, the presence of both a cationic center (the alpha-amino group of Leucine) and hydrophobic moieties (the Leucine side chain and the Z-group) suggests a potential, albeit likely weak, for antimicrobial or cytotoxic effects.

Chapter 2: Proposed Experimental Protocols for Functional Characterization

To elucidate the biological functions of this compound, the following experimental protocols are proposed.

Antimicrobial Activity Assays

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Materials:

    • This compound

    • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer (600 nm)

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water).

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

    • Add the bacterial inoculum to each well containing the dipeptide dilutions. Include a positive control (bacteria in MHB without the dipeptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Materials:

    • Results from the MIC assay

    • Mueller-Hinton Agar (B569324) (MHA) plates

  • Protocol:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Antioxidant Activity Assays

This assay measures the ability of a compound to act as a free radical scavenger.

  • Materials:

    • This compound

    • DPPH solution in methanol

    • Methanol

    • Ascorbic acid (positive control)

    • Spectrophotometer (517 nm)

  • Protocol:

    • Prepare various concentrations of this compound in methanol.

    • In a 96-well plate, mix the dipeptide solutions with the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Enzyme Inhibition Assays (General Protocol)

This general protocol can be adapted to screen this compound against various enzymes, such as proteases (e.g., trypsin, chymotrypsin) or ACE.

  • Materials:

    • This compound

    • Target enzyme (e.g., Trypsin)

    • Substrate for the target enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

    • Assay buffer specific to the enzyme

    • Known inhibitor for the target enzyme (positive control)

    • 96-well plate

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of this compound and a known inhibitor.

    • In a 96-well plate, add the assay buffer, the target enzyme, and various concentrations of this compound or the known inhibitor.

    • Pre-incubate the plate for a defined period at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance of the product at a specific wavelength over time.

    • Calculate the percentage of inhibition and, if applicable, determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Chapter 3: Data Presentation and Visualization

Quantitative Data Summary

A significant knowledge gap exists regarding the quantitative biological activity of this compound. The following table highlights the lack of available data for key inhibitory and activity metrics.

Parameter Target Value Reference
IC50Specific EnzymeData not availableN/A
KiSpecific EnzymeData not availableN/A
MICBacterial/Fungal StrainData not availableN/A
EC50Cellular ProcessData not availableN/A
Visualizations

The following diagrams illustrate proposed experimental workflows and hypothetical mechanisms of action for this compound.

Experimental_Workflow_Antimicrobial_Screening cluster_MIC MIC Determination cluster_MBC MBC Determination prep_stock Prepare this compound Stock serial_dilution Serial Dilution in 96-well Plate prep_stock->serial_dilution add_inoculum Add Bacterial Inoculum serial_dilution->add_inoculum incubate_mic Incubate 18-24h at 37°C add_inoculum->incubate_mic read_mic Read MIC (Visual/OD600) incubate_mic->read_mic plate_no_growth Plate Aliquots from Clear Wells read_mic->plate_no_growth From wells with no growth incubate_mbc Incubate MHA Plates 18-24h plate_no_growth->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc Hypothetical_Antimicrobial_Mechanism cluster_peptide This compound cluster_membrane Bacterial Cell Membrane peptide Dipeptide hydrophobic Hydrophobic Regions (Leu, Z-group) peptide->hydrophobic cationic Cationic Site (Leu α-amino) peptide->cationic membrane Negatively Charged Membrane Surface hydrophobic->membrane Hydrophobic Interaction cationic->membrane Electrostatic Interaction disruption Membrane Perturbation/ Disruption membrane->disruption cell_death Bacterial Cell Death disruption->cell_death Bioavailability_Comparison cluster_unprotected Unprotected Dipeptide (Leu-Lys) cluster_protected Z-Protected Dipeptide (this compound) unprot_admin Administration unprot_circ Systemic Circulation unprot_admin->unprot_circ unprot_target Target Interaction unprot_circ->unprot_target prot_admin Administration prot_circ Systemic Circulation prot_admin->prot_circ prot_binding Serum Protein Binding prot_circ->prot_binding prot_target Reduced Target Interaction prot_circ->prot_target

References

The Strategic Role of H-Leu-Lys(Z)-OH in Modern Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Leu-Lys(Z)-OH, or L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, serves as a critical building block in the intricate field of peptide synthesis. Its unique structural and chemical characteristics, featuring a hydrophobic leucine (B10760876) residue and a lysine (B10760008) residue with a strategically protected ε-amino group, make it an invaluable tool for the construction of complex peptides with diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and purification protocols. Furthermore, it explores its application in the synthesis of bioactive peptides, particularly those with antimicrobial and antitumor properties, and elucidates the underlying mechanism of action. This document is intended to be a thorough resource for researchers and professionals engaged in peptide chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction to this compound

This compound is a dipeptide derivative that plays a pivotal role in solution-phase and solid-phase peptide synthesis. The molecule consists of L-leucine N-terminally linked to L-lysine. The defining feature of this reagent is the benzyloxycarbonyl (Z or Cbz) protecting group attached to the ε-amino group of the lysine side chain. This protection is crucial as it prevents unwanted side reactions at the lysine's side chain during peptide elongation, thereby directing the formation of the peptide bond to the α-amino group. The presence of the bulky, hydrophobic leucine residue and the protected lysine imparts specific conformational properties to the peptides being synthesized.

The Leu-Lys motif is frequently found in a variety of bioactive peptides, including antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and certain anticancer agents. The strategic use of this compound allows for the precise incorporation of this dipeptide unit, which can be critical for the final peptide's structure, function, and therapeutic efficacy.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following tables summarize key quantitative data for this dipeptide.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34990-61-9
Molecular Formula C₂₀H₃₁N₃O₅MedChemExpress
Molecular Weight 393.48 g/mol
Appearance White to off-white solidMedChemExpress
Storage Conditions 2-8°C, protected from light, stored under inert gasMySkinRecipes

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValueReference
Mass Spectrometry (ESI-MS) [M+H]⁺: 394.23(Predicted)
¹H NMR (400 MHz, MeOD-d₄) δ (ppm) No specific data found for this compound. Representative shifts for Leu and Lys(Z) residues are provided in the experimental section.
¹³C NMR (100 MHz, MeOD-d₄) δ (ppm) No specific data found for this compound. Representative shifts for Leu and Lys(Z) residues are provided in the experimental section.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through a multi-step process involving the coupling of appropriately protected leucine and lysine precursors, followed by selective deprotection. A common strategy involves the coupling of an N-terminally protected leucine, such as Boc-Leu-OH, with a lysine derivative where the α-amino group is free and the ε-amino group is protected, such as H-Lys(Z)-OH. The resulting protected dipeptide, Boc-Leu-Lys(Z)-OH, is then selectively deprotected at the N-terminus to yield the final product.

Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from Boc-Leu-OH and H-Lys(Z)-OH.

Step 1: Synthesis of Boc-Leu-Lys(Z)-OH

  • Materials:

    • Boc-Leu-OH (1.0 eq)

    • H-Lys(Z)-OH (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure: a. Dissolve Boc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. b. In a separate flask, dissolve H-Lys(Z)-OH (1.0 eq) and DIPEA (1.0 eq) in the same solvent. c. Cool both solutions to 0 °C in an ice bath. d. Add the H-Lys(Z)-OH solution to the Boc-Leu-OH solution with stirring. e. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. f. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). i. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. j. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Leu-Lys(Z)-OH. k. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: N-terminal Deprotection to Yield this compound

  • Materials:

    • Boc-Leu-Lys(Z)-OH (from Step 1)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure: a. Dissolve the purified Boc-Leu-Lys(Z)-OH in a solution of 25-50% TFA in DCM (v/v). b. Stir the reaction at room temperature for 30-60 minutes. c. Monitor the deprotection by TLC. d. Once complete, remove the solvent and excess TFA under reduced pressure. e. The resulting product, this compound, can be precipitated and washed with cold diethyl ether.

A similar synthesis starting from BOC-Leu-Lys(Z)-CHA has been reported to yield H-Leu-Lys(Z)-CHA·HCl in 98% yield after deprotection with 2N HCl/AcOH.[1]

Purification and Characterization

The purification of this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

  • Instrumentation and Reagents:

    • Preparative HPLC system with a C18 column.

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of Mobile Phase A. b. Inject the sample onto the C18 column. c. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). d. Monitor the elution profile at 220 nm. e. Collect the fractions corresponding to the main peak. f. Analyze the purity of the collected fractions by analytical HPLC. g. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

  • Mass Spectrometry: The identity of the purified this compound can be confirmed by ESI-MS, which should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 394.23.

Role in Peptide Synthesis

This compound is a versatile building block for the synthesis of peptides containing the Leu-Lys motif. Its primary application is in solution-phase peptide synthesis, where it can be coupled to other amino acids or peptide fragments.

Solution-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a general workflow for the incorporation of this compound into a growing peptide chain in solution-phase synthesis.

SPPS_Workflow A This compound D Coupling Reaction A->D B Protected Amino Acid (e.g., Boc-AA-OH) C Coupling Reagents (DCC/HOBt or HATU) B->C C->D E Protected Tripeptide (e.g., Boc-AA-Leu-Lys(Z)-OH) D->E F N-terminal Deprotection (e.g., TFA) E->F G H-AA-Leu-Lys(Z)-OH F->G H Repeat Coupling and Deprotection Cycles G->H I Final Protected Peptide H->I J Global Deprotection (e.g., Catalytic Hydrogenation) I->J K Final Peptide J->K

Solution-Phase Peptide Synthesis Workflow using this compound.
Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it an orthogonal protecting group. The Z group is typically removed by catalytic hydrogenation.

Experimental Protocol: Z-Group Deprotection by Catalytic Hydrogenation

  • Materials:

    • Z-protected peptide

    • 10% Palladium on carbon (Pd/C) catalyst

    • Methanol or another suitable solvent

    • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

  • Procedure: a. Dissolve the Z-protected peptide in methanol. b. Carefully add a catalytic amount of 10% Pd/C (typically 10% by weight of the peptide). c. Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times. d. Stir the reaction mixture under a hydrogen atmosphere at room temperature. e. Monitor the reaction by TLC or HPLC until the starting material is consumed. f. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. g. Wash the Celite® pad with methanol. h. Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.

Biological Role of Leu-Lys Containing Peptides

Peptides rich in leucine and lysine residues often exhibit potent antimicrobial and antitumor activities.[2][3] The amphipathic nature of these peptides, arising from the hydrophobic leucine and the positively charged lysine residues, is key to their mechanism of action.

Mechanism of Action: Membrane Disruption

The primary mechanism by which many Leu-Lys rich peptides exert their cytotoxic effects is through the disruption of cell membranes.[2] This process is generally initiated by the electrostatic attraction between the positively charged lysine residues of the peptide and the negatively charged components of microbial or cancer cell membranes (e.g., phospholipids, teichoic acids).

The subsequent steps can be described by several models, including the "barrel-stave," "toroidal pore," and "carpet" models. In all these models, the hydrophobic leucine residues play a crucial role in inserting into and destabilizing the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell lysis.

The following diagram illustrates a generalized mechanism of membrane disruption by a Leu-Lys rich peptide.

Membrane_Disruption Mechanism of Membrane Disruption by Leu-Lys Peptides cluster_membrane Cell Membrane p1 p2 p3 p4 Peptide Leu-Lys Peptide Attraction Electrostatic Attraction Peptide->Attraction Positive Charge (Lys) Insertion Hydrophobic Insertion Attraction->Insertion Hydrophobic Residues (Leu) Pore Pore Formation Insertion->Pore Lysis Cell Lysis Pore->Lysis

Generalized mechanism of membrane disruption by Leu-Lys peptides.

Conclusion

This compound is a cornerstone dipeptide in the arsenal (B13267) of peptide chemists. Its strategic design, combining a key bioactive motif with an orthogonal protecting group, facilitates the efficient and controlled synthesis of complex peptides. The methodologies for its synthesis, purification, and incorporation into peptide chains are well-established, offering reliability and scalability. Furthermore, the biological significance of the Leu-Lys motif, particularly in the context of membrane-disrupting antimicrobial and antitumor peptides, underscores the importance of this compound in the development of novel therapeutic agents. This guide has provided a detailed technical overview to aid researchers and drug development professionals in leveraging the full potential of this versatile building block.

References

Nε-Z-L-lysine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Nε-Z-L-lysine in Peptide Synthesis, Drug Delivery, and as a Modulator of Biological Pathways

Nε-Z-L-lysine, a derivative of the essential amino acid L-lysine where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group, serves as a critical building block in the synthesis of complex peptides and has emerging applications in drug development and biochemical research.[1][2][3][4] This technical guide provides a comprehensive overview of its research applications, supported by quantitative data, detailed experimental protocols, and visualizations of associated biological and experimental workflows.

Core Applications in Peptide Synthesis

The primary application of Nε-Z-L-lysine lies in solid-phase peptide synthesis (SPPS), where the Z-group provides robust protection of the lysine (B10760008) side chain, preventing unwanted reactions during peptide elongation.[3][4] This protection is stable under the conditions used for the removal of temporary Nα-protecting groups like Fmoc and Boc.

Quantitative Data in Peptide Synthesis

The efficiency of incorporating Nε-Z-L-lysine and the subsequent deprotection of the Z group are critical parameters in peptide synthesis. While specific quantitative data for Nε-Z-L-lysine is not extensively available in the public domain, the following tables provide representative yields for the synthesis of related Nε-protected lysine derivatives and general peptide coupling efficiencies, which can serve as a benchmark.

StepReagents and ConditionsYield (%)Reference
Synthesis of Boc-Lys(Boc)-OHLysine hydrochloride, (Boc)₂O, NaHCO₃, Dioxane/Water85[5]
Synthesis of Generation 1 Poly(L-lysine) DendronBoc-Lys(Boc)-OH, H-Lys(Z)-OBzl, EDC, HOBt, DIPEA, CH₂Cl₂81[5]
Synthesis of Generation 2 Poly(L-lysine) DendronG1-dendron, Boc-Lys(Boc)-OH, EDC, HOBt, DIPEA, CH₂Cl₂82[5]
Synthesis of Generation 3 Poly(L-lysine) DendronG2-dendron, Boc-Lys(Boc)-OH, EDC, HOBt, DIPEA, CH₂Cl₂/MeOH75[5]

Table 1: Synthesis Yields of Nε-Protected Lysine Derivatives and Dendrimers. This table illustrates the typical yields achieved during the synthesis of Nε-Boc protected lysine and its subsequent use in the generation of poly(L-lysine) dendrons.

Peptide SequenceCoupling MethodAverage Coupling Yield (%)Reference
ACP(65–74)HATU/DMSO in situ neutralization99.2[6]
PnIA(A10L)HATU/DMSO in situ neutralization99.4[6]
PR(81–99)HATU/DMSO in situ neutralization97.9[6]
Dipeptide (Gln-Asn)Isonitrile-mediated95[7]
TripeptideIsonitrile-mediated85[7]

Table 2: Representative Coupling Efficiencies in Solid-Phase Peptide Synthesis. This table showcases high coupling efficiencies achievable with modern coupling reagents, which are relevant for the incorporation of Nε-Z-L-lysine into peptide chains.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Nε-Z-L-lysine in research. The following sections provide established protocols for its synthesis and use in SPPS.

Synthesis of Nε-Z-L-lysine Hydrochloride

This protocol describes a common method for the preparation of Nε-Z-L-lysine hydrochloride.

Materials:

Procedure:

  • Dissolve L-lysine hydrochloride in water at room temperature.

  • Adjust the pH to approximately 10.5 with 30% sodium hydroxide.

  • While maintaining the temperature between 20-23°C and the pH between 10.3 and 10.8, simultaneously add benzyl chloroformate and 30% sodium hydroxide over 2 hours.

  • After the addition, continue stirring for an additional hour at room temperature.

  • Adjust the pH to 5.3 with 37% hydrochloric acid.

  • The resulting Nε-benzyloxycarbonyl-L-lysine can be further processed into its N-carboxyanhydride (NCA) for polymerization or used directly in peptide synthesis. For the NCA, the product is dissolved in a suitable solvent like acetone and treated with a halogenating agent (e.g., oxalyl chloride with DMF).

  • For purification of Nε-Z-L-lysine, the reaction mixture can be extracted with toluene to remove impurities. The aqueous phase is then acidified to pH 1.3 and extracted with butanol. The product is then isolated from the butanol phase.

Expected Yield: While specific yields can vary, this method is generally efficient for the large-scale preparation of Nε-Z-L-lysine.

G General Workflow for Nε-Z-L-lysine Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Lys_HCl L-lysine hydrochloride Reaction_Vessel Aqueous solution pH 10.3-10.8 20-23°C Lys_HCl->Reaction_Vessel Cbz_Cl Benzyl chloroformate Cbz_Cl->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel pH control pH_adjust_1 Adjust pH to 5.3 (with HCl) Reaction_Vessel->pH_adjust_1 Toluene_ext Toluene Extraction (remove impurities) pH_adjust_1->Toluene_ext pH_adjust_2 Adjust pH to 1.3 (with HCl) Toluene_ext->pH_adjust_2 Butanol_ext Butanol Extraction pH_adjust_2->Butanol_ext Product Nε-Z-L-lysine Butanol_ext->Product G SPPS Workflow with Nε-Z-L-lysine start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple next Fmoc-AA (or Fmoc-Lys(Z)-OH) wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No z_deprotect Nε-Z Deprotection (Catalytic Hydrogenation) final_deprotect->z_deprotect cleave Cleavage from Resin (TFA Cocktail) z_deprotect->cleave purify RP-HPLC Purification cleave->purify end Pure Peptide purify->end G Allosteric Inhibition of Dihydrodipicolinate Synthase by L-lysine cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product cluster_inhibitor Allosteric Inhibitor Pyruvate Pyruvate DHDPS Dihydrodipicolinate Synthase (DHDPS) Pyruvate->DHDPS Binds to free enzyme ASA L-Aspartate-β-semialdehyde ASA->DHDPS Binds to enzyme-pyruvate complex Product Dihydrodipicolinate DHDPS->Product Catalyzes reaction Lysine L-lysine Lysine->DHDPS Binds to allosteric site Lysine->Product Inhibits formation

References

L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine discovery and background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, a dipeptide of interest in biochemical and pharmaceutical research. Due to the limited direct literature on this specific molecule, this document focuses on its synthesis from well-characterized precursors, its physicochemical properties, and potential biological significance extrapolated from related compounds. Detailed experimental protocols for its synthesis are provided, alongside structured data and visualizations to support laboratory applications.

Introduction and Background

L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine is a dipeptide composed of L-leucine and a modified L-lysine residue. The lysine (B10760008) side chain's epsilon-amino group (N6) is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group strategy is fundamental in peptide chemistry to ensure specific peptide bond formation at the α-amino group. The resulting dipeptide possesses both a hydrophobic leucine (B10760876) residue and a protected lysine, giving it unique chemical properties that may be leveraged in drug design and biochemical studies.

The benzyloxycarbonyl group is a classic amine protecting group, removable by catalytic hydrogenolysis, which allows for selective deprotection in complex syntheses. The presence of the Z-group on the lysine side chain prevents unwanted reactions and allows the α-amino group of lysine to form a peptide bond with another amino acid, in this case, L-leucine.

While direct discovery literature for this specific dipeptide is scarce, its synthesis relies on established principles of solution-phase peptide synthesis. The primary precursor, N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH), is a commercially available and well-characterized amino acid derivative used as a building block in the synthesis of peptides and peptidomimetics.[1][2]

Physicochemical and Quantitative Data

The quantitative data available primarily pertains to the key precursor, N6-[(benzyloxy)carbonyl]-L-lysine. The properties of the final dipeptide can be extrapolated from its constituent amino acids.

Table 1: Physicochemical Properties of N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)

PropertyValueSource
CAS Number 1155-64-2[3][4]
Molecular Formula C₁₄H₂₀N₂O₄[3][4]
Molecular Weight 280.32 g/mol [3][5]
Appearance White to off-white powder/crystalline solid[3][6]
Melting Point ~259 °C (decomposition)[3][5][7]
Optical Activity [α]20/D +15.5 ± 1° (c = 1% in 1 M HCl)[3]
Solubility Soluble in aqueous base, dilute acid. Insoluble in water, ethanol, and DMSO under neutral conditions.[1][7][8]
Storage Conditions Room temperature, keep in a dark place under an inert atmosphere.[5]

Table 2: Theoretical Properties of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine

PropertyTheoretical ValueNotes
Molecular Formula C₂₀H₃₁N₃O₅Calculated
Molecular Weight 393.48 g/mol Calculated
Description A dipeptide with a free N-terminus (Leucine) and a protected Lysine side chain.-

Experimental Protocols

The synthesis of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine is presented as a two-stage process: first, the synthesis of the key precursor H-Lys(Z)-OH, followed by the coupling of a protected L-leucine and subsequent deprotection.

Synthesis of N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)

This protocol is adapted from established methods for the selective protection of the lysine ε-amino group.

Materials:

Procedure:

  • Dissolve L-lysine (1.0 equivalent) in water at pH 12, maintained by the addition of aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Separately, prepare a solution of benzyl chloroformate (1.05 equivalents) in THF.

  • Slowly add the benzyl chloroformate solution to the stirring L-lysine solution at 0 °C, while maintaining the pH at 12 with aqueous NaOH.

  • After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Partially concentrate the mixture under vacuum to remove THF.

  • Adjust the pH of the aqueous solution to 5.6 with hydrochloric acid to precipitate the product.

  • Filter the resulting suspension and wash the solid residue with chloroform.

  • Dry the product under vacuum to yield H-Lys(Z)-OH.

Synthesis of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine

This protocol describes a standard solution-phase peptide coupling using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents. This requires an N-terminally protected L-leucine, for example, Boc-L-Leucine (Boc-Leu-OH).

Step 1: Peptide Coupling

Materials:

  • N6-[(benzyloxy)carbonyl]-L-lysine (H-Lys(Z)-OH)

  • N-Boc-L-leucine (Boc-Leu-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl, saturated NaHCO₃, and brine for washing

Procedure:

  • Dissolve Boc-Leu-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Add H-Lys(Z)-OH (1.0 equivalent) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected dipeptide, Boc-Leu-Lys(Z)-OH.

Step 2: N-terminal Deprotection (Boc Removal)

Materials:

  • Boc-Leu-Lys(Z)-OH (from previous step)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected dipeptide, Boc-Leu-Lys(Z)-OH, in a solution of 25-50% TFA in DCM (v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure to yield the final product, L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, as a TFA salt.

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for producing the target dipeptide.

Synthesis_Workflow cluster_protection Precursor Synthesis Lys L-Lysine LysZ H-Lys(Z)-OH (Precursor) Lys->LysZ NaOH, H₂O/THF Coupling DCC/HOBt Coupling CbzCl Benzyl Chloroformate CbzCl->LysZ LysZ->Coupling BocLeu Boc-L-Leucine BocLeu->Coupling ProtectedPeptide Boc-Leu-Lys(Z)-OH (Protected Dipeptide) Coupling->ProtectedPeptide Deprotection TFA/DCM Deprotection ProtectedPeptide->Deprotection FinalProduct H-Leu-Lys(Z)-OH (Final Product) Deprotection->FinalProduct

Caption: Solution-phase synthesis of this compound.

Peptide Coupling Mechanism (DCC/HOBt)

This diagram outlines the logical relationship between reactants during the key peptide bond formation step.

Peptide_Coupling BocLeu Boc-Leu-OH (Carboxyl Component) ActiveEster Boc-Leu-OBt (Active Ester Intermediate) BocLeu->ActiveEster Activation DCC DCC DCC->ActiveEster DCU DCU (Byproduct, Precipitates) DCC->DCU Forms HOBt HOBt HOBt->ActiveEster Peptide Boc-Leu-Lys(Z)-OH (Protected Peptide) ActiveEster->Peptide Coupling LysZ H-Lys(Z)-OH (Amine Component) LysZ->Peptide

Caption: DCC/HOBt mediated peptide bond formation.

Potential Biological Significance and Applications

While the specific biological activity of L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine has not been extensively reported, the properties of related dipeptides provide a basis for potential research applications.

  • Antioxidant and Anti-aging Properties: Dipeptides containing leucine and lysine (Leu-Lys) have demonstrated antioxidant activities against reactive oxygen species (ROS) and have been shown to extend the lifespan of C. elegans, suggesting potential anti-aging effects.[5]

  • Intestinal Health and Metabolism: Lys-Lys dipeptides have been shown to influence intestinal morphology, affect the expression of amino acid transporters, and serve as a source of lysine to alleviate deficiency-induced apoptosis.[9][10] This suggests that dipeptides can have significant roles in nutrient absorption and gut health.

  • Drug Delivery and Peptidomimetics: The incorporation of protected or unnatural amino acids can enhance peptide stability against enzymatic degradation. The Z-protected lysine in this dipeptide could serve as a stable intermediate for the synthesis of more complex peptides with improved pharmacokinetic profiles.

The logical next step for researchers would be to synthesize this dipeptide using the protocols outlined and screen it in assays related to oxidative stress, cell metabolism, or as a building block for larger, more complex therapeutic peptides.

Conclusion

L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine represents a synthetically accessible dipeptide with potential applications in various fields of biochemical and pharmaceutical research. This guide provides the foundational knowledge, including detailed synthetic protocols and physicochemical data of its key precursor, to enable researchers to synthesize, characterize, and investigate this molecule. The provided workflows and diagrams serve as a clear visual aid for the synthetic process, facilitating its adoption in the laboratory. Future studies are warranted to elucidate the specific biological activities of this compound.

References

H-Leu-Lys(Z)-OH analogues and derivatives in scientific research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-Leu-Lys(Z)-OH Analogs and Derivatives in Scientific Research

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and research applications of this compound and its analogs and derivatives. While direct research on this compound is limited, this document extrapolates from studies on structurally related peptides, particularly those containing the Leu-Lys motif, to offer insights into its potential as a lead compound in drug discovery. This guide covers synthetic methodologies, potential biological activities such as enzyme inhibition and antimicrobial effects, hypothetical signaling pathways, and detailed experimental protocols for in vitro assays.

Introduction to this compound and its Analogs

This compound, or L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, is a dipeptide composed of leucine (B10760876) and a lysine (B10760008) residue with its epsilon-amino group protected by a benzyloxycarbonyl (Z) group. This protecting group strategy is common in peptide synthesis to ensure selective amide bond formation. While this compound itself is primarily a building block for the synthesis of larger peptides, the core Leu-Lys motif is a recurring feature in a variety of biologically active peptides.

Derivatives and analogs of this compound are of significant interest in scientific research for several reasons:

  • Enzyme Inhibition: Dipeptide analogs are often explored as inhibitors of proteases and peptidases. For instance, modifications of the peptide backbone, such as the introduction of ketomethylene or hydroxyethylene isosteres, can lead to potent and stable enzyme inhibitors.[1]

  • Antimicrobial and Antitumor Activity: Peptides rich in leucine and lysine residues have demonstrated significant antimicrobial and antitumor properties.[2][3][4] The combination of hydrophobic (Leu) and cationic (Lys) residues allows these peptides to interact with and disrupt microbial and cancer cell membranes.[2]

  • Cell Penetration: The cationic nature of lysine-containing peptides can facilitate cell penetration, making them potential vectors for intracellular drug delivery.[5][6]

This guide will delve into these areas, providing the necessary technical details for researchers to explore the potential of this compound derivatives in their own work.

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound derivatives can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

2.1. Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis offers flexibility and is suitable for large-scale production. A general protocol for the synthesis of a dipeptide derivative is as follows:

  • Protection: The N-terminus of the first amino acid (e.g., Leucine) is protected with a suitable group like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

  • Activation: The C-terminus of the N-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester.

  • Coupling: The activated amino acid is then reacted with the free amino group of the second amino acid (e.g., H-Lys(Z)-OH) to form the dipeptide.

  • Deprotection: The N-terminal protecting group is removed to allow for further chain elongation if desired.

2.2. Solid-Phase Peptide Synthesis (SPPS)

SPPS is the more common method for synthesizing longer peptides and peptide libraries. The process involves attaching the C-terminal amino acid to a solid resin support and sequentially adding amino acids.

A typical Fmoc-based SPPS cycle involves:

  • Resin Swelling: The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group from the resin-bound amino acid is removed using a piperidine (B6355638) solution in DMF.

  • Washing: The resin is washed to remove excess piperidine and by-products.

  • Coupling: The next Fmoc-protected amino acid is activated (e.g., with HATU/DIPEA) and coupled to the free amine on the resin.

  • Washing: The resin is washed to remove unreacted reagents.

  • Repeat: The cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Potential Biological Activities and Quantitative Data

Based on existing research on related compounds, this compound derivatives can be hypothesized to possess several biological activities.

3.1. Enzyme Inhibition

Dipeptide analogs are excellent candidates for the development of enzyme inhibitors, particularly for proteases. By modifying the peptide bond, researchers can create non-hydrolyzable analogs that bind tightly to the enzyme's active site.

Table 1: Quantitative Data for a Ketomethylene Dipeptide Analog as an Aminopeptidase Inhibitor

CompoundTarget EnzymeInhibition Constant (Ki)Reference
LysK(RS)PheLeucine Aminopeptidase4 nM[1]
LysK(RS)PheAminopeptidase M4 nM[1]

This table presents data for a related dipeptide analog to illustrate the potential potency of such compounds.

3.2. Antimicrobial and Antitumor Activity

The combination of hydrophobicity (Leucine) and positive charge (Lysine) in Leu-Lys rich peptides allows them to selectively target and disrupt the negatively charged membranes of bacteria and cancer cells.

Table 2: Antimicrobial Activity of a Leu/Lys-rich Model Peptide (KLW-f)

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)Reference
Staphylococcus aureus0.5 - 2.0[3]
Bacillus subtilis0.5 - 2.0[3]
Escherichia coli0.5 - 2.0[3]
Pseudomonas aeruginosa0.5 - 2.0[3]
Salmonella typhimurium0.5 - 2.0[3]
Candida albicans0.5 - 2.0[3]

This table shows the potent antimicrobial activity of a model peptide rich in Leu and Lys residues.

Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, we can propose hypothetical pathways based on the potential biological activities of its derivatives.

4.1. Hypothetical Signaling Pathway for a Protease Inhibitor Derivative

A derivative of this compound designed as a protease inhibitor could modulate a signaling pathway where the target protease plays a key role. For example, inhibiting a protease involved in inflammation could lead to a downstream anti-inflammatory effect.

protease_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor protease Target Protease receptor->protease activates substrate Signaling Substrate protease->substrate cleaves product Active Signaling Product substrate->product downstream Downstream Signaling (e.g., NF-κB activation) product->downstream inhibitor This compound Derivative inhibitor->protease inhibits

Caption: Hypothetical signaling pathway showing inhibition of a target protease by an this compound derivative.

4.2. Proposed Mechanism of Antimicrobial Action and Host Cell Response

Antimicrobial peptides rich in Leu and Lys often act by disrupting the bacterial cell membrane. This can also lead to the recognition of bacterial components by host immune cells, triggering an inflammatory response.

antimicrobial_action cluster_bacteria Bacterial Cell cluster_host Host Immune Cell membrane Bacterial Membrane disruption Membrane Disruption & Cell Lysis membrane->disruption pamps Bacterial PAMPs (e.g., LPS, LTA) disruption->pamps releases tlr Toll-like Receptor (TLR) inflammation Inflammatory Response (Cytokine Production) tlr->inflammation pamps->tlr activates peptide Leu-Lys Rich Peptide peptide->membrane interacts with

Caption: Proposed mechanism of antimicrobial action and subsequent host immune response.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

5.1. Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate (preferably chromogenic or fluorogenic)

  • This compound derivative (test inhibitor)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound derivative in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Setup:

    • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.

    • Include a "no inhibitor" control (100% enzyme activity) and a "no enzyme" blank control.

    • Add 80 µL of the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15-30 minutes to allow inhibitor binding.

  • Initiate Reaction: Add 10 µL of the substrate solution to all wells to start the reaction.

  • Measure Activity: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ic50_workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor setup_plate Set up 96-well Plate (Inhibitor, Enzyme, Controls) prep_inhibitor->setup_plate pre_incubate Pre-incubate at 37°C (15-30 min) setup_plate->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate read_plate Measure Absorbance/ Fluorescence over Time add_substrate->read_plate analyze_data Calculate Reaction Velocities & Percent Inhibition read_plate->analyze_data plot_curve Plot Dose-Response Curve & Determine IC50 analyze_data->plot_curve end End plot_curve->end

Caption: Experimental workflow for IC50 determination.

5.2. Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound derivative (test compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare Peptide Dilutions: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate Bacteria: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Controls: Include a positive control (bacteria without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

mic_workflow start Start prep_dilutions Prepare 2-fold Serial Dilutions of Peptide in MHB start->prep_dilutions inoculate Inoculate Wells with Standardized Bacterial Suspension prep_dilutions->inoculate add_controls Include Positive and Negative Controls inoculate->add_controls incubate Incubate at 37°C (18-24 hours) add_controls->incubate read_results Observe for Turbidity or Measure OD600 incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound serves as a valuable starting point for the design and synthesis of novel bioactive peptides. By leveraging the inherent properties of the Leu-Lys motif, researchers can develop derivatives with potent enzyme inhibitory, antimicrobial, and antitumor activities. The experimental protocols and hypothetical frameworks provided in this guide offer a solid foundation for the exploration of this compound analogs in various fields of scientific research and drug development. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted and holds significant promise for the discovery of new therapeutic agents.

References

H-Leu-Lys(Z)-OH: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical building block H-Leu-Lys(Z)-OH, its physicochemical properties, synthesis, and its application in peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound, or L-Leucyl-Nε-(benzyloxycarbonyl)-L-lysine, is a dipeptide building block crucial for the synthesis of complex peptides and peptidomimetics. The presence of the benzyloxycarbonyl (Z) protecting group on the lysine (B10760008) side-chain amine allows for the selective elongation of the peptide backbone without interference from the lysine's nucleophilic side chain. The N-terminal leucine (B10760876) is unprotected, making it ready for coupling to a resin or the C-terminus of another amino acid. This strategic protection scheme makes this compound a valuable reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Peptides incorporating the Leu-Lys motif have garnered significant interest due to their prevalence in bioactive molecules, particularly antimicrobial and anticancer peptides.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, data for the constituent protected amino acid, H-Lys(Z)-OH, and general properties of similar dipeptides can be used as a reference.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compoundH-Lys(Z)-OHGeneral Protected Dipeptides
Molecular Formula C₂₀H₃₁N₃O₅C₁₄H₂₀N₂O₄Variable
Molecular Weight 393.48 g/mol 280.32 g/mol Variable
CAS Number 34990-61-91155-64-2Variable
Appearance White to off-white solidWhite to off-white powderTypically white to off-white solids
Optical Rotation Data not available[α]20/D +15.5±1°, c = 1% in 1 M HCl[1]Variable depending on sequence and protecting groups
Purity (typical) ≥97% (HPLC)≥99.0% (NT)[1]≥95% (HPLC)
Solubility Soluble in organic solvents like DMF, NMP, and DMSO. Limited solubility in water.Soluble in 0.1 M HCl (5 mg/mL), slightly soluble in water (1.85 mg/mL), and sparingly soluble in DMSO (<1 mg/mL).Generally soluble in polar aprotic solvents (DMF, NMP, DMSO) used in peptide synthesis. Solubility can be sequence-dependent and influenced by aggregation.

Experimental Protocols

Solution-Phase Synthesis of a Protected Dipeptide Fragment (Boc-Leu-Lys(Z)-OMe)

This protocol outlines a general method for the synthesis of a protected dipeptide fragment, which is a common strategy in solution-phase peptide synthesis.

Materials:

  • Boc-Leu-OH

  • H-Lys(Z)-OMe

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • 10% aqueous citric acid solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Boc-Leu-OH: Dissolve Boc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise with stirring.

  • Coupling Reaction: To the activated Boc-Leu-OH solution, add a solution of H-Lys(Z)-OMe (1.0 eq) in DCM. Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with EtOAc and wash successively with 10% citric acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes).

  • Characterization: Characterize the purified Boc-Leu-Lys(Z)-OMe by NMR and mass spectrometry to confirm its identity and purity.

Incorporation of this compound in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the incorporation of the this compound dipeptide building block into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Dipeptide Coupling:

    • In a separate vial, dissolve this compound (3 eq), HOBt or Oxyma Pure (3 eq), and DIC (3 eq) in DMF.

    • Add the activated dipeptide solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps with the subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z-group from lysine.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reverse-Phase HPLC

Instrumentation:

  • Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5-60% B over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Dipeptide Coupling (this compound, DIC, HOBt) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Chain_Elongation Repeat Cycles for Chain Elongation Washing2->Chain_Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Chain_Elongation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity Analysis (LC-MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure Peptide Lyophilization->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis and Purification.

Signaling Pathway: Antimicrobial Action of Leu-Lys Containing Peptides

Many antimicrobial peptides (AMPs) rich in leucine and lysine residues function by disrupting the bacterial cell membrane. The "carpet" model is a widely accepted mechanism for this action.

membrane_disruption cluster_membrane Bacterial Cell Membrane Membrane_Outer Outer Leaflet (Anionic Phospholipids) Accumulation Peptide Accumulation ('Carpet' Formation) Membrane_Outer->Accumulation Membrane_Inner Inner Leaflet Peptide Leu-Lys Peptide (Cationic, Amphipathic) Peptide->Membrane_Outer Electrostatic Interaction Disruption Membrane Disruption (Pore Formation / Micellization) Accumulation->Disruption Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of Bacterial Membrane Disruption by Leu-Lys Peptides.

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptides with diverse biological activities. Its strategic protection allows for efficient and controlled peptide chain elongation. The protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this dipeptide in their synthetic endeavors. Further investigation into the specific quantitative properties of this compound will undoubtedly enhance its application in the rational design of novel peptide-based therapeutics.

References

Methodological & Application

Solid-Phase Synthesis of H-Leu-Lys(Z)-OH: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the tripeptide H-Leu-Lys(Z)-OH. The protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers mild reaction conditions and high efficiency. This method involves the stepwise assembly of amino acids on a solid polymer support, simplifying purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.

The synthesis of this compound is performed on a Wang resin, pre-loaded with the C-terminal amino acid, Lysine (B10760008), with its side-chain protected by a benzyloxycarbonyl (Z) group. The peptide chain is elongated from the C-terminus to the N-terminus. The α-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is removed before the next coupling step using a mild base, typically piperidine (B6355638). The final step involves the cleavage of the synthesized peptide from the resin while preserving the Z-protecting group on the lysine side chain.

Data Presentation

Table 1: Materials and Reagents
CategoryItemGrade
Resin Fmoc-Lys(Z)-Wang Resin0.3 - 0.8 mmol/g loading
Amino Acids Fmoc-Leu-OHSynthesis Grade
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Synthesis Grade
HOBt (Hydroxybenzotriazole)Synthesis Grade
Base DIPEA (N,N-Diisopropylethylamine)Synthesis Grade
Deprotection Reagent PiperidineSynthesis Grade
Solvents DMF (N,N-Dimethylformamide)Peptide Synthesis Grade
DCM (Dichloromethane)ACS Grade
Diethyl Ether (anhydrous)ACS Grade
Cleavage Reagents TFA (Trifluoroacetic acid)Reagent Grade
TIS (Triisopropylsilane)Reagent Grade
H₂ODeionized
Table 2: Key Experimental Parameters
ParameterValue/RangeNotes
Synthesis Scale 0.1 - 0.5 mmol
Resin Swelling Time 30 - 60 minutesIn DMF
Fmoc Deprotection 20% Piperidine in DMF1 x 3 min, 1 x 10 min
Amino Acid Coupling
- Fmoc-Leu-OH3 equivalentsRelative to resin loading
- HBTU/HATU2.9 equivalentsRelative to resin loading
- HOBt3 equivalentsCan be used with HBTU
- DIPEA6 equivalentsRelative to resin loading
- Coupling Time1 - 2 hoursMonitored by Kaiser test
Final Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5 v/v/v)Preserves the Z-group[1]
Cleavage Time 2 - 3 hoursAt room temperature[2]

Experimental Protocols

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe or an automated peptide synthesizer.

Resin Preparation and Swelling
  • Place Fmoc-Lys(Z)-Wang resin (e.g., 250 mg, 0.4 mmol/g loading for 0.1 mmol scale) into a reaction vessel.

  • Add 5 mL of DMF to the resin.

  • Agitate the mixture gently for 30-60 minutes to allow the resin to swell.

  • Drain the DMF from the vessel.

Fmoc Deprotection of Lysine
  • Add 3 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes and then drain the solution.

  • Add another 3 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution. This step reveals the free amine of the lysine on the resin (H-Lys(Z)-Wang Resin).

Washing after Deprotection
  • Wash the resin by adding 5 mL of DMF, agitating for 1 minute, and then draining. Repeat this washing step five times to ensure complete removal of piperidine and the Fmoc-adduct.

  • Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat this washing step three times.

Coupling of Fmoc-Leu-OH
  • Activation Solution: In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) or HATU in 2 mL of DMF. Add DIPEA (6 equivalents, 0.6 mmol) to the activation solution and vortex for 1 minute.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[3][4][5][6][7] A negative test (yellow beads) indicates that the coupling is complete. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

Washing after Coupling
  • Drain the coupling solution from the reaction vessel.

  • Wash the resin with 5 mL of DMF, agitating for 1 minute, and draining. Repeat this washing step five times.

  • Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat this washing step three times. At this stage, the resin-bound peptide is Fmoc-Leu-Lys(Z)-Wang Resin.

Final Fmoc Deprotection
  • Repeat Step 2 (Fmoc Deprotection) to remove the Fmoc group from the N-terminal Leucine.

  • Repeat Step 3 (Washing after Deprotection). After the final DCM wash, dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Cleavage of this compound from the Resin
  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA, TIS, and water in a volumetric ratio of 95:2.5:2.5. For 10 mL of cocktail, use 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O. This cocktail is designed to cleave the peptide from the Wang resin while leaving the Z-protecting group on the lysine side chain intact.[1]

  • Cleavage Reaction: Add 5-10 mL of the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate the mixture gently for 2-3 hours at room temperature.[2]

  • Filter the solution from the resin beads into a clean collection tube.

  • Wash the resin beads with 1-2 mL of fresh TFA and combine the filtrates.

Peptide Precipitation and Recovery
  • Concentrate the TFA solution to a small volume (approximately 1 mL) using a gentle stream of nitrogen.

  • Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture (e.g., 3000 rpm for 10 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet twice by resuspending it in 20 mL of cold diethyl ether, centrifuging, and decanting to remove scavengers and residual TFA.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

The resulting white powder is the crude this compound peptide, which can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_resin_prep 1. Resin Preparation cluster_cycle1 2. First Cycle: Deprotection & Coupling cluster_final_steps 3. Final Steps Resin Fmoc-Lys(Z)-Wang Resin Swelling Resin Swelling (DMF, 30-60 min) Resin->Swelling Fmoc_Deprotection_Lys Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection_Lys Wash1 Washing (DMF, DCM) Fmoc_Deprotection_Lys->Wash1 Coupling_Leu Coupling (Fmoc-Leu-OH, HBTU, DIPEA) Wash1->Coupling_Leu Kaiser_Test Kaiser Test Coupling_Leu->Kaiser_Test Wash2 Washing (DMF, DCM) Final_Fmoc_Deprotection Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Final_Fmoc_Deprotection Kaiser_Test->Coupling_Leu Incomplete Kaiser_Test->Wash2 Complete Wash3 Washing & Drying Final_Fmoc_Deprotection->Wash3 Cleavage Cleavage (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Final_Product This compound Precipitation->Final_Product

Caption: SPPS workflow for this compound synthesis.

Logical_Relationship cluster_strategy Synthetic Strategy cluster_protecting_groups Protecting Groups cluster_key_steps Key Chemical Steps SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc_tBu Fmoc/tBu Strategy SPPS->Fmoc_tBu Wang_Resin Wang Resin (Acid-labile linker) SPPS->Wang_Resin Deprotection Fmoc Deprotection (Piperidine) SPPS->Deprotection Coupling Peptide Bond Formation (HBTU/DIPEA) SPPS->Coupling Cleavage Resin Cleavage (TFA Cocktail) SPPS->Cleavage Fmoc Fmoc (α-amino) Base-labile Fmoc_tBu->Fmoc Z_group Z (Lys side-chain) Stable to TFA Fmoc_tBu->Z_group Fmoc->Deprotection Z_group->Cleavage is stable during

Caption: Key relationships in the SPPS of this compound.

References

Application Notes and Protocols for Fmoc-Lys(Z)-OH Coupling in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is crucial for the successful assembly of complex peptide sequences. Fmoc-Lys(Z)-OH, or Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine, is a valuable building block for introducing lysine (B10760008) residues where a different deprotection strategy for the side chain is desired compared to the more common acid-labile Boc group. The benzyloxycarbonyl (Z) group is stable to the mildly basic conditions used for Fmoc group removal and also to the trifluoroacetic acid (TFA) treatment used for final cleavage from many resins.[1] Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd) or strong acids, offering an orthogonal protection scheme.[1] This orthogonality is essential for the synthesis of branched or cyclic peptides and for site-specific modifications of the lysine side chain.[2][3]

This document provides detailed application notes and protocols for the efficient coupling of Fmoc-Lys(Z)-OH in automated peptide synthesis using various common coupling reagents.

Coupling Reagent Selection

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly when dealing with sterically hindered amino acids. The bulky nature of the Z-protected lysine side chain can present a challenge. Below is a comparative overview of commonly used coupling reagents for this purpose.

  • HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient aminium-based coupling reagent known for its rapid reaction kinetics and ability to suppress racemization.[4] Its enhanced reactivity, due to the chlorine atom on the benzotriazole (B28993) ring, makes it a robust choice for difficult couplings.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used coupling reagent that provides a good balance of efficiency and cost-effectiveness.[5][6] While generally effective, it may be slightly less reactive than HCTU, potentially requiring longer coupling times for sterically hindered residues.[7]

  • DIC/Oxyma (Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate): A carbodiimide-based activation system where Oxyma Pure acts as an additive to enhance reaction rates and suppress racemization.[8][9] This combination is considered a safer alternative to HOBt-based reagents and has shown high coupling efficiencies.[8]

Quantitative Data Summary

The following table summarizes typical parameters for the coupling of Fmoc-Lys(Z)-OH using different automated synthesis protocols. These values are recommendations and may require optimization based on the specific peptide sequence and synthesizer.

ParameterHCTU CouplingHBTU CouplingDIC/Oxyma Coupling
Fmoc-Lys(Z)-OH (eq.) 3 - 53 - 53 - 5
Coupling Reagent (eq.) 3 - 53 - 53 - 5
Base (e.g., DIPEA) (eq.) 6 - 106 - 106 - 10
Pre-activation Time 1 - 5 min2 - 10 min5 - 10 min
Coupling Time 30 - 60 min45 - 90 min60 - 120 min
Typical Efficiency >99%>98.5%>98%
Relative Cost Medium-HighMediumLow-Medium
Key Advantage High speed and efficiency[4][5]Well-established, reliable[6][7]High safety profile, low racemization[8]

Experimental Protocols

The following are detailed protocols for the automated coupling of Fmoc-Lys(Z)-OH. These protocols assume a standard Fmoc-SPPS workflow on an automated synthesizer.

Protocol 1: HCTU-Mediated Coupling
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine (B6355638) in DMF (e.g., 2 x 10 min treatments).[3]

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Lys(Z)-OH (4 equivalents relative to resin loading) and HCTU (3.95 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow for a brief pre-activation period (1-2 minutes).

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the mixture for 45 minutes at room temperature.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

    • A small sample of the resin can be taken to perform a Kaiser test to confirm the completion of the coupling reaction.[10]

Protocol 2: HBTU-Mediated Coupling
  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Lys(Z)-OH (4 equivalents), HBTU (3.95 equivalents), and an additive like HOBt (4 equivalents, if desired to further minimize racemization) in DMF.[6]

    • Add DIPEA (8 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Transfer the activated amino acid solution to the reaction vessel.

    • Agitate the mixture for 60-90 minutes at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to check for unreacted primary amines.

Protocol 3: DIC/Oxyma-Mediated Coupling
  • Resin Preparation:

    • Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Lys(Z)-OH (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.[8][11]

    • In a separate solution, prepare Diisopropylcarbodiimide (DIC) (4 equivalents) in DMF.

    • Add the DIC solution to the amino acid/Oxyma mixture and allow to pre-activate for 5-10 minutes.[12]

    • Transfer the activated solution to the reaction vessel containing the resin.

    • Agitate the mixture for 90-120 minutes at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Confirm complete coupling with a Kaiser test.

Visualizations

cluster_FmocLysZ Fmoc-Lys(Z)-OH Structure Fmoc Fmoc alpha_N α-N Fmoc->alpha_N Lys_backbone Lysine Backbone alpha_N->Lys_backbone epsilon_N ε-N Lys_backbone->epsilon_N COOH COOH Lys_backbone->COOH Z_group Z (Benzyloxycarbonyl) epsilon_N->Z_group

Caption: Chemical structure of Fmoc-Lys(Z)-OH.

cluster_SPPS_Workflow Automated SPPS Cycle for Fmoc-Lys(Z)-OH cluster_cycle start Start with N-terminally deprotected peptide-resin deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Fmoc-Lys(Z)-OH Coupling (e.g., HCTU, DIPEA, DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser incomplete Incomplete Coupling kaiser->incomplete Positive complete Coupling Complete kaiser->complete Negative recouple Recouple incomplete->recouple recouple->coupling next_cycle Proceed to next cycle or final cleavage complete->next_cycle cluster_Decision_Tree Coupling Method Selection Guide start Select Coupling Method for Fmoc-Lys(Z)-OH priority What is the main priority? start->priority speed Speed & Highest Efficiency priority->speed safety Safety & Low Racemization priority->safety cost Cost-Effectiveness & Reliability priority->cost hctu Use HCTU Protocol speed->hctu dic_oxyma Use DIC/Oxyma Protocol safety->dic_oxyma hbtu Use HBTU Protocol cost->hbtu

References

Application Notes and Protocols: Cleavage of the Z-Group from Lysine Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the ε-amino function of lysine (B10760008) in peptide synthesis. Its removal, or deprotection, is a critical step that must be carefully controlled to ensure the integrity and purity of the final peptide product. The choice of cleavage method depends on several factors, including the overall protecting group strategy (e.g., Boc or Fmoc chemistry), the presence of other sensitive amino acid residues in the peptide sequence, and the desired final form of the peptide (e.g., free acid or amide).

These application notes provide a detailed overview of the common cleavage conditions for the Z-group on the lysine side chain, including quantitative data, experimental protocols, and decision-making workflows to guide researchers in selecting the most appropriate method for their specific application.

Cleavage Methods and Quantitative Data

Several methods are available for the cleavage of the Z-group from the lysine side chain. The most common approaches involve strong acidolysis or catalytic hydrogenolysis. The choice between these methods is primarily dictated by the stability of other protecting groups and the peptide sequence itself.

Strong Acid Cleavage

Strong acids are effective for the global deprotection of peptides synthesized using the Boc/Bzl protection strategy, where both the N-terminal Boc group and benzyl-based side-chain protecting groups, including the Z-group on lysine, are removed simultaneously. Commonly used strong acids include hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), and a solution of hydrogen bromide (HBr) in acetic acid.

Table 1: Strong Acid Cleavage Conditions for Z-Group on Lysine

Reagent CocktailTypical Reaction TimeTemperatureKey Considerations & Potential Side Reactions
Anhydrous Hydrogen Fluoride (HF)1 - 2 hours0 °CHighly toxic and corrosive, requires specialized apparatus. Effective for most peptides.
Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / m-Cresol1.5 - 2 hours0 °CA strong acid alternative to HF.[1] Can cause side reactions with sensitive residues.
33% HBr in Acetic Acid1 - 1.5 hoursRoom TemperatureCompatible with Boc and formyl protecting groups removed prior to cleavage.[2] N-benzylation has been observed as a side reaction with TFA or TFMSA-TFA.[3]

Note: The reaction times and conditions can vary depending on the specific peptide sequence and the resin used.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a milder method for Z-group removal and is often preferred when the peptide contains acid-sensitive functionalities or when orthogonal deprotection is required. This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Table 2: Catalytic Hydrogenolysis Conditions for Z-Group on Lysine

Hydrogen SourceCatalystSolventTypical Reaction TimeTemperatureReported Yield
H₂ (gas)10% Pd/CMethanol5 - 8 hoursRoom Temperature88%[4]
Formic Acid (HCOOH)10% Pd/CMethanolMinutesRoom Temperature89-95% (for various Z-protected amino acids and peptides)[5]

Note: Catalytic transfer hydrogenation using formic acid as the hydrogen donor can be a convenient and rapid alternative to using hydrogen gas.[5]

Experimental Protocols

Protocol 1: Cleavage of Z-Group using HBr in Acetic Acid

This protocol is adapted for the cleavage of a peptide from a resin support where the lysine side chain is protected by a Z-group.

Materials:

  • Peptide-resin with Z-protected lysine

  • 33% (w/w) Hydrogen Bromide in Acetic Acid

  • Anhydrous Diethyl Ether (cold)

  • Scavengers (e.g., anisole, thioanisole) as required by the peptide sequence

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask.

  • Add appropriate scavengers to the flask. The choice and amount of scavenger depend on the amino acid composition of the peptide.

  • Add 1 mL of 33% HBr in acetic acid to the flask.

  • Stopper the flask and allow the mixture to react at room temperature with occasional swirling for 60-90 minutes.[2]

  • Filter the reaction mixture to separate the resin.

  • Wash the resin 2-3 times with a small volume of fresh TFA or DCM.

  • Combine the filtrates and precipitate the peptide by adding cold anhydrous diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain the final product.

Protocol 2: Catalytic Hydrogenolysis of Z-Group using H₂ Gas

This protocol describes the deprotection of a Z-group from a lysine side chain in a solution-phase peptide.

Materials:

  • Z-protected peptide

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Z-protected peptide (1 equivalent) in methanol.

  • To the solution, add 10% Pd/C (typically 10-20% by weight of the peptide).

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) for 5-8 hours at room temperature.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow for Z-Protected Lysine

The following diagram illustrates the general workflow of solid-phase peptide synthesis incorporating a lysine residue with a Z-protected side chain.

spss_workflow Resin Start with Resin Support Attach_AA1 Attach First Amino Acid (e.g., Fmoc-AA-OH) Resin->Attach_AA1 Deprotect_N_alpha N-alpha Deprotection (e.g., Piperidine for Fmoc) Attach_AA1->Deprotect_N_alpha Couple_AA2 Couple Second Amino Acid Deprotect_N_alpha->Couple_AA2 Repeat_Cycle Repeat Deprotection and Coupling Cycles Couple_AA2->Repeat_Cycle Couple_Lys_Z Couple Fmoc-Lys(Z)-OH Repeat_Cycle->Couple_Lys_Z Continue_Synthesis Continue Peptide Elongation Couple_Lys_Z->Continue_Synthesis Final_Deprotection Final N-alpha Deprotection Continue_Synthesis->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification of Crude Peptide (e.g., HPLC) Cleavage->Purification Final_Peptide Final Purified Peptide Purification->Final_Peptide cleavage_cocktail_decision_tree Start Start: Peptide with Lys(Z) ready for cleavage Acid_Sensitive Does the peptide contain other acid-sensitive groups? Start->Acid_Sensitive Catalytic_Hydrogenolysis Use Catalytic Hydrogenolysis (e.g., H₂/Pd-C or HCOOH/Pd-C) Acid_Sensitive->Catalytic_Hydrogenolysis Yes Strong_Acid Use Strong Acid Cleavage (e.g., HF, TFMSA, HBr/AcOH) Acid_Sensitive->Strong_Acid No Trp_Met_Cys Does the peptide contain Trp, Met, or Cys? Arg_Pmc_Pbf Does the peptide contain Arg(Pmc) or Arg(Pbf)? Trp_Met_Cys->Arg_Pmc_Pbf No Reagent_K Use Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) Trp_Met_Cys->Reagent_K Yes Standard_TFA Use TFA / TIS / H₂O (95:2.5:2.5) Arg_Pmc_Pbf->Standard_TFA No TFA_Thioanisole Use TFA with Thioanisole as a scavenger Arg_Pmc_Pbf->TFA_Thioanisole Yes Strong_Acid->Trp_Met_Cys

References

Application Note: Purification of H-Leu-Lys(Z)-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Leu-Lys(Z)-OH is a dipeptide composed of L-leucine and L-lysine, with the epsilon-amino group of the lysine (B10760008) side-chain protected by a carboxybenzyl (Z) group. This protecting group imparts a significant hydrophobic character to the molecule, making reverse-phase high-performance liquid chromatography (RP-HPLC) an ideal method for its purification. RP-HPLC separates molecules based on their hydrophobicity, allowing for the efficient removal of more polar or less hydrophobic impurities often present in the crude synthetic product, such as unreacted amino acids or by-products from the synthesis and cleavage steps.[1]

This application note provides a detailed protocol for the purification of this compound using a C18 stationary phase and a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. The TFA serves to sharpen peaks and improve resolution by forming ion pairs with the charged groups on the peptide.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target dipeptide is presented in the table below.

PropertyValue
Full Name L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine
Molecular Formula C₂₀H₃₁N₃O₅
Molecular Weight 393.48 g/mol [3][4]
CAS Number 34990-61-9[5]

Experimental Protocol

This protocol outlines the materials and methods for the preparative purification of this compound.

1. Materials and Equipment

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV detector.

  • C18 reverse-phase preparative column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm).

  • Crude this compound peptide.

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • 0.22 µm or 0.45 µm syringe filters.

  • Lyophilizer (freeze-dryer).

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation within the HPLC system.

3. Sample Preparation

  • Solubility Test: Due to the hydrophobicity imparted by the Z-group, test the solubility of a small amount of crude peptide. A solvent with a higher organic content may be required for dissolution.[4]

  • Dissolution: Dissolve the crude this compound peptide in a minimal amount of a solvent mixture such as 50% acetonitrile in water or a small volume of a stronger solvent like isopropanol (B130326) before diluting with Mobile Phase A.[5] A typical starting concentration for preparative runs is 10-20 mg/mL.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

4. HPLC Purification Method

The following parameters provide a robust starting point for the purification. Optimization may be necessary based on the specific crude sample purity and HPLC system.

ParameterRecommended Setting
Column Preparative C18, 10 µm, 120 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection Wavelength 220 nm and 254 nm (for the Z-group)
Column Temperature Ambient (or slightly elevated, e.g., 30-40°C, to improve solubility)[5]
Injection Volume Dependent on column size and sample concentration
Gradient Elution See gradient table below

Gradient Elution Profile:

The presence of the hydrophobic Z-group suggests that this compound will elute at a higher concentration of acetonitrile than unprotected dipeptides.[3] A broad scouting gradient can be run first on an analytical column to determine the approximate elution percentage, followed by a shallower, optimized preparative gradient.[2]

Time (minutes)% Mobile Phase B (ACN)
020
520
4570
5095
5595
5620
6020

5. Fraction Collection and Analysis

  • Collect fractions corresponding to the main peak detected by the UV detector.

  • Analyze the purity of each collected fraction using an analytical RP-HPLC method with a faster gradient.

  • (Optional) Confirm the identity of the peptide in the pure fractions by mass spectrometry. The expected [M+H]⁺ ion would be approximately 394.5 m/z.

6. Post-Purification Processing

  • Pool all fractions with the desired purity (e.g., >98%).

  • Freeze the pooled solution at -80°C until completely solid.

  • Lyophilize the frozen solution for 48-72 hours, or until a dry, white, fluffy powder is obtained.

  • Store the purified this compound at -20°C or lower under desiccated conditions.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical strategy for the purification of this compound.

G cluster_prep Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification a Crude this compound b Dissolve in Minimal Solvent a->b c Filter Sample (0.45 µm) b->c d Inject onto Preparative C18 Column c->d e Gradient Elution (ACN/Water/TFA) d->e f UV Detection (220 & 254 nm) e->f g Fraction Collection f->g h Purity Analysis of Fractions (Analytical HPLC) g->h i Pool Pure Fractions h->i j Lyophilization (Freeze-Drying) i->j k Purified this compound (>98% Purity) j->k

Caption: Experimental workflow for the purification of this compound.

G start Start: Crude Peptide Sample dissolve Is the peptide fully dissolved in initial mobile phase? start->dissolve use_cosolvent Add minimal co-solvent (e.g., Isopropanol, DMSO) and re-dissolve dissolve->use_cosolvent No hplc_run Perform Preparative RP-HPLC dissolve->hplc_run Yes use_cosolvent->hplc_run check_purity Analyze fractions for purity (>98% target) hplc_run->check_purity pool Pool pure fractions check_purity->pool Purity Met reoptimize Adjust gradient or mobile phase and re-run check_purity->reoptimize Purity Not Met lyophilize Lyophilize pool->lyophilize end End: Purified Product lyophilize->end reoptimize->hplc_run

Caption: Logical strategy for this compound purification.

References

Application Notes and Protocols for H-Leu-Lys(Z)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the dipeptide building block, H-Leu-Lys(Z)-OH, in solution-phase peptide synthesis (SPPS). This document offers detailed protocols for peptide coupling, deprotection, and purification, along with expected quantitative data and workflow visualizations to facilitate its application in research and drug development.

The benzyloxycarbonyl (Z) protecting group on the lysine (B10760008) side chain is a well-established protecting group in peptide chemistry, known for its stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenation.[1][2] This makes this compound a valuable reagent for the synthesis of peptides where selective deprotection of the lysine side chain is desired. Solution-phase synthesis, while a more classical approach, offers advantages in terms of scalability and the purification of intermediates for the synthesis of short to medium-length peptides.[2][3]

Data Presentation

The following tables summarize the materials and expected quantitative outcomes for the coupling of this compound with a model N-protected amino acid (e.g., Boc-Ala-OH) and subsequent purification.

Table 1: Materials and Reagents for Peptide Coupling

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₂₀H₃₁N₃O₅393.48Dipeptide building block
Boc-Ala-OHC₈H₁₅NO₄189.21N-protected amino acid
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Ethyl Acetate (B1210297) (EtOAc)C₄H₈O₂88.11Extraction Solvent
5% NaHCO₃ (aq)NaHCO₃84.01Aqueous wash
10% Citric Acid (aq)C₆H₈O₇192.12Aqueous wash
BrineNaCl58.44Aqueous wash
Anhydrous MgSO₄MgSO₄120.37Drying agent

Table 2: Expected Yield and Purity for Boc-Ala-Leu-Lys(Z)-OH Synthesis

StepProductTypical Yield (%)Purity (by HPLC) (%)
Coupling ReactionCrude Boc-Ala-Leu-Lys(Z)-OH85-9570-85
PurificationPurified Boc-Ala-Leu-Lys(Z)-OH60-75 (overall)>95

Experimental Protocols

Peptide Coupling: Synthesis of Boc-Ala-Leu-Lys(Z)-OH

This protocol details the coupling of an N-terminally protected amino acid (Boc-Ala-OH) to the free N-terminus of this compound using DCC and HOBt.

Materials:

  • This compound (1 equivalent)

  • Boc-Ala-OH (1.1 equivalents)

  • DCC (1.1 equivalents)

  • HOBt (1.1 equivalents)

  • Anhydrous DMF

  • Anhydrous DCM

  • Ethyl Acetate (EtOAc)

  • 5% aqueous NaHCO₃

  • 10% aqueous citric acid

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask.

  • In a separate flask, dissolve Boc-Ala-OH (1.1 eq) in anhydrous DMF.

  • Cool the this compound solution to 0 °C in an ice bath.

  • Add the Boc-Ala-OH solution to the this compound solution.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DMF.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc).

  • Transfer the EtOAc solution to a separatory funnel and wash sequentially with 10% aqueous citric acid (2x), 5% aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude protected tripeptide, Boc-Ala-Leu-Lys(Z)-OH.

Purification of Boc-Ala-Leu-Lys(Z)-OH

Purification of the crude peptide is typically achieved by flash column chromatography or preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

Materials:

  • Crude Boc-Ala-Leu-Lys(Z)-OH

  • Silica (B1680970) gel (for flash chromatography)

  • Appropriate solvent system (e.g., DCM/Methanol (B129727) or EtOAc/Hexane gradient)

  • Preparative RP-HPLC system with a C18 column (for HPLC purification)

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

Protocol for Flash Column Chromatography:

  • Prepare a silica gel column in the chosen solvent system.

  • Dissolve the crude peptide in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the peptide using a gradient of increasing polarity.

  • Collect fractions and analyze by TLC or analytical HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified peptide.

Deprotection of the Z-group

The benzyloxycarbonyl (Z) group can be removed by catalytic hydrogenation.[6]

Materials:

  • Purified Z-protected peptide (e.g., Boc-Ala-Leu-Lys(Z)-OH)

  • Methanol or Ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst (10% by weight of the peptide)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected peptide in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the suspension and purge the flask with hydrogen gas.

  • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound in solution-phase peptide synthesis.

PeptideCouplingWorkflow Start Start: this compound + Boc-Ala-OH Coupling Peptide Coupling (DCC, HOBt, DMF) Start->Coupling Workup Aqueous Workup (EtOAc, Acid/Base Washes) Coupling->Workup Crude Crude Product: Boc-Ala-Leu-Lys(Z)-OH Workup->Crude Purification Purification (Chromatography/HPLC) Crude->Purification Pure Pure Product: Boc-Ala-Leu-Lys(Z)-OH Purification->Pure

Caption: Workflow for the synthesis and purification of a protected tripeptide.

Z_Deprotection_Scheme Z_Peptide Z-Protected Peptide (e.g., Boc-Ala-Leu-Lys(Z)-OH) Hydrogenation Catalytic Hydrogenation (H₂, Pd/C, Methanol) Z_Peptide->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Deprotected_Peptide Deprotected Peptide (e.g., Boc-Ala-Leu-Lys-OH) Filtration->Deprotected_Peptide

Caption: General scheme for the deprotection of the Z-group.

By following these protocols and utilizing the provided data as a benchmark, researchers can effectively incorporate this compound into their solution-phase peptide synthesis workflows to generate peptides with a selectively protected lysine residue, suitable for a variety of downstream applications.

References

Application Notes and Protocols for the Incorporation of H-Leu-Lys(Z)-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of the dipeptide H-Leu-Lys(Z)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The protocol details the coupling of the dipeptide and the subsequent deprotection of the benzyloxycarbonyl (Z) group from the lysine (B10760008) side chain, a crucial step for peptides requiring further modification at this position or for the synthesis of the final, unprotected peptide.

Introduction

The use of dipeptide building blocks in SPPS can be advantageous for improving synthesis efficiency and overcoming challenges associated with difficult couplings or aggregation-prone sequences. This compound is a valuable dipeptide for introducing a Leucine-Lysine motif. The Z (benzyloxycarbonyl or Cbz) protecting group on the lysine side chain is orthogonal to the standard Fmoc/tBu strategy.[1] The Z group is stable under the mildly basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF) and the acidic conditions for cleavage of many common side-chain protecting groups (e.g., Boc, tBu).[1][2] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) during the final cleavage step or via hydrogenolysis.[3][4] This protocol will focus on the acid-labile removal of the Z group in conjunction with the final peptide cleavage from the resin.

Materials and Equipment

Resins and Reagents:

  • Fmoc-Rink Amide resin or other suitable solid support

  • This compound

  • Fmoc-protected amino acids

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)[5]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail (Reagent K, modified for Z-group removal): TFA (Trifluoroacetic acid), Thioanisole, Water, Phenol, 1,2-Ethanedithiol (EDT)[6]

  • Precipitation/Washing Solvent: Cold diethyl ether or methyl tert-butyl ether (MTBE)

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessels

  • Shaker/vortexer

  • Filtration apparatus

  • Lyophilizer

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Experimental Protocols

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol 1: Standard Fmoc-SPPS Cycle

This cycle is repeated for each amino acid preceding the this compound dipeptide.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, a second coupling can be performed.[7]

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

Protocol 2: Incorporation of this compound
  • Fmoc Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Protocol 1, step 2.

  • Dipeptide Coupling:

    • In a separate vessel, dissolve this compound (2-3 equivalents) and a coupling agent such as HBTU (2-3 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated dipeptide solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of dipeptides may require longer reaction times.[8]

    • Monitor the reaction progress with the Kaiser test.

    • Upon completion, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Continue Peptide Elongation: Proceed with the coupling of the next Fmoc-amino acid as described in Protocol 1.

Protocol 3: Final Cleavage and Deprotection (Including Z-Group Removal)

This protocol uses a modified Reagent K cleavage cocktail to ensure the removal of the Z-group and other acid-labile side-chain protecting groups.[6]

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described in Protocol 1, step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum for at least 3 hours.[9]

  • Cleavage from Resin and Side-Chain Deprotection:

    • Prepare the cleavage cocktail fresh: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (v/v). The strong acidity of this cocktail is sufficient to cleave the Z-group.

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 1 gram of resin).[7]

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Concentrate the TFA solution to a small volume using a rotary evaporator or a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (at least 10 times the volume of the TFA solution).[7]

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Data Presentation

The following tables provide a summary of the quantitative data for the key experimental steps.

Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale

ReagentEquivalents (relative to resin loading)Volume/Mass for 0.1 mmol
Fmoc-Amino Acid Coupling
Fmoc-Amino Acid3 - 50.3 - 0.5 mmol
HBTU3 - 50.3 - 0.5 mmol
DIPEA6 - 100.6 - 1.0 mmol
This compound Coupling
This compound2 - 30.2 - 0.3 mmol
HBTU2 - 30.2 - 0.3 mmol
DIPEA4 - 60.4 - 0.6 mmol
Final Cleavage
Cleavage CocktailN/A~10 mL per gram of resin

Table 2: Typical Reaction Times and Monitoring

StepDurationMonitoring Method
Fmoc Deprotection3 min + 10 minUV monitoring of piperidine-fulvene adduct (automated)
Amino Acid Coupling1 - 2 hoursKaiser Test
Dipeptide Coupling2 - 4 hoursKaiser Test
Final Cleavage2 - 4 hoursHPLC and Mass Spectrometry of a small aliquot

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Start with Solid Support (Resin) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid/Dipeptide Coupling (this compound) Wash1->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash2 Wash (DMF, DCM) Wash2->Fmoc_Deprotection Next Amino Acid Final_Fmoc_Deprotection Final N-terminal Fmoc Deprotection Wash2->Final_Fmoc_Deprotection Final Amino Acid Kaiser_Test->Coupling Positive (Recouple) Kaiser_Test->Wash2 Negative Final_Wash_Dry Wash and Dry Resin Final_Fmoc_Deprotection->Final_Wash_Dry Cleavage Cleavage and Deprotection (TFA Cocktail) Final_Wash_Dry->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Characterization Characterize by Mass Spec Purification->Characterization

Caption: Workflow for SPPS incorporating this compound.

Coupling_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Resin_Peptide Resin-Bound Peptide with N-terminal Amine Coupling Amide Bond Formation Resin_Peptide->Coupling Dipeptide This compound Activation Activation of Dipeptide Carboxyl Group Dipeptide->Activation Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activation Base Base (DIPEA) Base->Activation Activation->Coupling Coupled_Peptide Resin-Bound Peptide with extended this compound Coupling->Coupled_Peptide

Caption: Coupling reaction of this compound to the peptide chain.

References

Application Notes and Protocols for H-Leu-Lys(Z)-OH in Pharmaceutical and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

H-Leu-Lys(Z)-OH is a dipeptide derivative with the chemical structure of Leucine (B10760876) linked to a Lysine (B10760008) residue, where the epsilon-amino group of Lysine is protected by a benzyloxycarbonyl (Z) group. While primarily utilized as a biochemical reagent and a building block in solid-phase peptide synthesis, the core dipeptide, H-Leu-Lys-OH, has demonstrated significant biological activities, suggesting potential therapeutic applications for its deprotected form.[1] These application notes provide an overview of the potential uses of the deprotected H-Leu-Lys-OH dipeptide in pharmaceutical and drug development, along with detailed experimental protocols for its evaluation.

II. Potential Pharmaceutical Applications of H-Leu-Lys-OH (Deprotected Form)

The unprotected dipeptide H-Leu-Lys-OH has shown promise in preclinical studies, particularly in the areas of aging and cellular stress. Its antioxidant and anti-glycation properties make it a candidate for further investigation in age-related diseases and conditions associated with oxidative stress.

Anti-Aging and Longevity

Studies in the model organism Caenorhabditis elegans have shown that H-Leu-Lys-OH can significantly extend lifespan.[1] This effect is attributed to its ability to mitigate age-related stress by reducing intracellular reactive oxygen species (ROS) and suppressing the formation of advanced glycation end-products (AGEs).[1]

Antioxidant and Cytoprotective Effects

The dipeptide exhibits potent antioxidant activities by scavenging various reactive oxygen species.[1] This suggests its potential use in protecting cells and tissues from oxidative damage implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and chronic inflammation.

Modulation of Inflammatory Responses

Given the interplay between oxidative stress and inflammation, H-Leu-Lys-OH may have immunomodulatory effects. By reducing oxidative stress, the dipeptide could potentially attenuate inflammatory signaling pathways, making it a candidate for investigation in inflammatory diseases.

III. Quantitative Data Summary

The following tables summarize the quantitative data from a study on the biological effects of H-Leu-Lys-OH.[1]

Table 1: In Vitro Antioxidant Activity of H-Leu-Lys-OH

AssayH-Leu-Lys-OH Activity
DPPH Radical ScavengingExhibits significant scavenging activity
Superoxide Radical ScavengingShows potent scavenging activity, higher than the isomeric dipeptide H-Lys-Leu-OH
Hydroxyl Radical ScavengingDemonstrates scavenging activity

Table 2: Effects of H-Leu-Lys-OH on C. elegans Lifespan and Stress Markers

ParameterEffect of H-Leu-Lys-OH
Mean Lifespan Extension20.9% increase
Intracellular ROS LevelsSignificantly decreased
Superoxide Radical LevelsMarkedly reduced
Blue Autofluorescence (Glycation)Suppressed

IV. Experimental Protocols

Detailed methodologies for key experiments to evaluate the biological activities of the deprotected H-Leu-Lys-OH dipeptide are provided below.

Protocol for C. elegans Lifespan Assay

This protocol is adapted from standard methods for assessing the lifespan of C. elegans.[2][3][4][5][6]

Objective: To determine the effect of H-Leu-Lys-OH on the lifespan of C. elegans.

Materials:

  • Wild-type N2 C. elegans strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacteria

  • H-Leu-Lys-OH

  • 5-fluoro-2'-deoxyuridine (FUDR)

  • M9 buffer

  • Platinum wire worm pick

  • Incubator at 20°C

Procedure:

  • Synchronization of Worms: Grow age-synchronized populations of C. elegans by allowing adult hermaphrodites to lay eggs on NGM plates for a few hours and then removing the adults.

  • Treatment Preparation: Prepare NGM plates containing a lawn of E. coli OP50. For treated groups, supplement the NGM with the desired concentration of H-Leu-Lys-OH. A control group with no dipeptide should be included. Add FUDR to all plates to prevent progeny production.

  • Initiation of Lifespan Assay: Transfer synchronized L4 larvae to the control and treatment plates.

  • Scoring: Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Data Analysis: Record the number of live and dead worms each day. Generate survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test) to compare the lifespans of the different groups.

Protocol for Cellular Viability (MTT Assay)

This protocol is a standard method for assessing cell viability based on metabolic activity.[7][8][9][10]

Objective: To evaluate the potential cytotoxicity of H-Leu-Lys-OH on a selected cell line.

Materials:

  • Mammalian cell line (e.g., human dermal fibroblasts)

  • Complete cell culture medium

  • H-Leu-Lys-OH

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of H-Leu-Lys-OH. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protocol for Nitric Oxide Measurement (Griess Assay)

This protocol measures nitrite (B80452), a stable product of nitric oxide, in cell culture supernatants.[11][12][13][14][15]

Objective: To determine the effect of H-Leu-Lys-OH on nitric oxide production in cells, for example, in a model of inflammation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • H-Leu-Lys-OH

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of H-Leu-Lys-OH for a specified time, followed by stimulation with LPS to induce nitric oxide production.

  • Sample Collection: After the incubation period, collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatants with the Griess Reagent in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol for Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18][19]

Objective: To assess whether H-Leu-Lys-OH can protect cells from apoptosis or induce apoptosis.

Materials:

  • Cell line of interest

  • Apoptosis-inducing agent (e.g., staurosporine) as a positive control

  • H-Leu-Lys-OH

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with H-Leu-Lys-OH with or without an apoptosis-inducing agent.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

V. Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: Nrf2-Mediated Antioxidant Response

The antioxidant effects of H-Leu-Lys-OH may be mediated through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[20][21][22][23][24][25]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Peptide H-Leu-Lys-OH Peptide->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Nrf2 antioxidant response pathway potentially modulated by H-Leu-Lys-OH.

Experimental Workflow: C. elegans Lifespan Assay

The following diagram illustrates the workflow for the C. elegans lifespan assay.

Lifespan_Workflow cluster_treatment Treatment Groups start Start: Age-Synchronize C. elegans Population transfer Transfer L4 Larvae to Experimental Plates start->transfer control Control Plate (Vehicle) transfer->control peptide_treat Treatment Plate (H-Leu-Lys-OH) transfer->peptide_treat scoring Daily Scoring of Survival data_analysis Data Analysis: Survival Curves & Statistics scoring->data_analysis end End: Determine Lifespan Extension data_analysis->end control->scoring peptide_treat->scoring

Caption: Workflow for assessing the effect of H-Leu-Lys-OH on C. elegans lifespan.

VI. Conclusion

This compound serves as a valuable reagent for the synthesis of complex peptides. Upon deprotection, the resulting H-Leu-Lys-OH dipeptide exhibits promising biological activities, including antioxidant and anti-aging effects, as demonstrated in preclinical models. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this dipeptide in various disease models related to oxidative stress and aging. Further studies are warranted to elucidate its mechanisms of action and to evaluate its efficacy and safety in more complex biological systems.

References

Cell-based Assay Design for H-Lys-Leu-Lys-OH Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Lys-Leu-Lys-OH is a short, cationic tripeptide. Its structure, characterized by the presence of positively charged lysine (B10760008) residues and a hydrophobic leucine (B10760876) residue, suggests potential interactions with negatively charged cellular membranes. This amphipathic and cationic nature is common in bioactive peptides such as antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). Consequently, H-Lys-Leu-Lys-OH is a candidate for evaluation of several biological activities, including cytotoxicity, apoptosis induction, and immunomodulation. This document provides a detailed framework and protocols for the cell-based evaluation of H-Lys-Leu-Lys-OH.

Experimental Workflow

The evaluation of H-Lys-Leu-Lys-OH can be systematically approached through a series of cell-based assays to determine its cytotoxic, apoptotic, and anti-inflammatory potential. The following workflow outlines the key experimental stages.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Apoptosis Induction cluster_phase3 Phase 3: Anti-inflammatory Activity cell_culture Cell Line Selection (e.g., RAW 264.7, HEK293, A549) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay Treat with H-Lys-Leu-Lys-OH caspase_assay Caspase-Glo 3/7 Assay (Apoptosis Marker) mtt_assay->caspase_assay Determine IC50 Select sub-lethal concentrations lps_stimulation LPS Stimulation of RAW 264.7 cells caspase_assay->lps_stimulation Evaluate apoptotic potential cytokine_elisa ELISA (TNF-α, IL-6) lps_stimulation->cytokine_elisa Co-treat with H-Lys-Leu-Lys-OH griess_assay Griess Assay (Nitric Oxide) lps_stimulation->griess_assay Co-treat with H-Lys-Leu-Lys-OH

Caption: Experimental workflow for H-Lys-Leu-Lys-OH evaluation.

Potential Signaling Pathways

Cationic amphipathic peptides often exert their immunomodulatory effects by interacting with pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptor 4 (TLR4). Activation of TLR4 can initiate downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of inflammatory mediators. The potential of H-Lys-Leu-Lys-OH to modulate these pathways is a key area of investigation.

Caption: Potential TLR4 signaling pathway modulated by H-Lys-Leu-Lys-OH.

Data Presentation

Quantitative data from the proposed assays should be summarized in tables for clear comparison and interpretation.

Table 1: Cytotoxicity of H-Lys-Leu-Lys-OH on Various Cell Lines

Cell LinePeptide Concentration (µM)Cell Viability (%)IC50 (µM)
RAW 264.7 0 (Control)100 ± 4.5
1095.2 ± 5.1
2588.7 ± 3.9
5075.4 ± 6.285.2
10048.9 ± 5.5
20020.1 ± 3.1
HEK293 0 (Control)100 ± 3.8
1098.1 ± 4.2
2596.5 ± 3.5
5090.3 ± 4.8>200
10085.7 ± 5.0
20078.2 ± 6.4
A549 0 (Control)100 ± 5.2
1097.6 ± 4.8
2592.1 ± 5.5
5081.3 ± 6.0120.5
10055.4 ± 4.9
20028.9 ± 3.7

Table 2: Apoptosis Induction by H-Lys-Leu-Lys-OH in A549 Cells

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Control (Untreated) 1.0 ± 0.1
H-Lys-Leu-Lys-OH (50 µM) 1.8 ± 0.3
H-Lys-Leu-Lys-OH (100 µM) 3.5 ± 0.5
Staurosporine (1 µM) 5.2 ± 0.6

Table 3: Anti-inflammatory Effects of H-Lys-Leu-Lys-OH on LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
Control (Untreated) 50.2 ± 8.535.1 ± 6.81.2 ± 0.3
LPS (1 µg/mL) 2548.6 ± 150.21850.4 ± 120.925.8 ± 2.1
LPS + H-Lys-Leu-Lys-OH (10 µM) 1875.3 ± 110.71345.9 ± 98.518.5 ± 1.5
LPS + H-Lys-Leu-Lys-OH (25 µM) 1102.8 ± 95.4850.1 ± 75.310.3 ± 0.9
LPS + H-Lys-Leu-Lys-OH (50 µM) 650.4 ± 50.1480.6 ± 45.25.7 ± 0.6

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • H-Lys-Leu-Lys-OH peptide

  • RAW 264.7, HEK293, A549 cell lines

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Protocol:

  • Cell Seeding:

    • RAW 264.7: Seed at 5 x 10⁴ cells/well.[1]

    • HEK293: Seed at 1 x 10⁴ cells/cm².[2]

    • A549: Seed at 1 x 10⁴ cells/cm².[3]

    • Incubate in a 96-well plate in 100 µL of complete medium and allow to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment:

    • Prepare serial dilutions of H-Lys-Leu-Lys-OH in serum-free medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the peptide dilutions.

    • Include untreated cells as a negative control.

    • Incubate for 24-48 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal.[5]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • H-Lys-Leu-Lys-OH peptide

  • A549 cells (or other selected cell line)

  • Complete growth medium

  • White-walled 96-well plates

  • Staurosporine (positive control for apoptosis)

Protocol:

  • Cell Seeding and Treatment:

    • Seed A549 cells in a white-walled 96-well plate at 1 x 10⁴ cells/well in 100 µL of medium.

    • Allow cells to adhere overnight.

    • Treat cells with sub-lethal concentrations of H-Lys-Leu-Lys-OH (determined from the MTT assay) and a positive control (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6]

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker for 30 seconds at 300-500 rpm.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase activity relative to the untreated control.

Anti-inflammatory Assays

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (TNF-α and IL-6) in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • H-Lys-Leu-Lys-OH peptide

  • Human TNF-α and IL-6 ELISA kits

  • 24-well plates

  • Complete growth medium

Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of H-Lys-Leu-Lys-OH for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.

  • Supernatant Collection:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the culture supernatants.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding a substrate for color development.

      • Stopping the reaction and reading the absorbance.

  • Data Analysis:

    • Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.

Principle: This colorimetric assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • LPS

  • H-Lys-Leu-Lys-OH peptide

  • Griess Reagent System

  • Sodium nitrite standard

  • 96-well plates

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as for the cytokine ELISA.

  • Supernatant Collection:

    • Collect 50-100 µL of culture supernatant from each well.

  • Griess Reaction:

    • Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard.

    • Calculate the concentration of nitric oxide in each sample based on the standard curve.

References

Application Note: Spectroscopic Characterization of H-Leu-Lys(Z)-OH by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of the dipeptide H-Leu-Lys(Z)-OH using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a valuable building block in peptide synthesis, and its purity and structural integrity are crucial for successful drug development and biochemical applications. This application note outlines the predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for the characterization process. The provided data and methodologies are intended to serve as a reference for researchers to verify the identity and purity of their synthesized or purchased this compound.

Introduction

This compound, or Leucyl-Nε-benzyloxycarbonyl-lysine, is a dipeptide derivative where the epsilon-amino group of the lysine (B10760008) residue is protected by a benzyloxycarbonyl (Z) group. This protecting group strategy is fundamental in peptide chemistry to ensure regioselective peptide bond formation. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is one of the most powerful analytical techniques for this purpose. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR offers insights into the carbon skeleton of the molecule. Together, they provide an unambiguous fingerprint of the molecular structure.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of the individual amino acid residues and known effects of peptide bond formation on chemical shifts. Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Leu α-CH3.9 - 4.1dd~8, ~51H
Leu β-CH₂1.5 - 1.7m-2H
Leu γ-CH1.7 - 1.9m-1H
Leu δ-CH₃ (2)0.8 - 1.0d~66H
Lys α-CH4.1 - 4.3dd~8, ~51H
Lys β-CH₂1.6 - 1.8m-2H
Lys γ-CH₂1.3 - 1.5m-2H
Lys δ-CH₂1.3 - 1.5m-2H
Lys ε-CH₂2.9 - 3.1q~62H
Lys ε-NH7.1 - 7.3t~51H
Z CH₂5.0 - 5.1s-2H
Z Aromatic CH (5)7.2 - 7.4m-5H
Leu NH₃⁺8.0 - 8.3br s-3H
Lys COOH12.0 - 13.0br s-1H
Peptide NH8.2 - 8.5d~81H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)
Leu Cα51 - 53
Leu Cβ40 - 42
Leu Cγ24 - 26
Leu Cδ (2)21 - 23
Leu C=O173 - 175
Lys Cα53 - 55
Lys Cβ30 - 32
Lys Cγ22 - 24
Lys Cδ28 - 30
Lys Cε40 - 42
Lys C=O174 - 176
Z C=O156 - 158
Z CH₂65 - 67
Z C (ipso)137 - 139
Z C (ortho, meta)127 - 129
Z C (para)128 - 130

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is recommended as it effectively dissolves the dipeptide and its residual proton signal (at ~2.50 ppm) and water peak (at ~3.33 ppm) typically do not overlap with key analyte signals.

  • Vortex the sample for 1-2 minutes until the solid is completely dissolved. A brief sonication may be applied if necessary.

  • Ensure the final solution is clear and free of any particulate matter.

2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

  • Number of Scans (NS): 16-64 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

  • Referencing: The residual DMSO-d₅ signal at 2.50 ppm should be used for chemical shift calibration.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096 scans. A higher number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Spectral Width (SW): 240 ppm (from -20 to 220 ppm).

  • Referencing: The central peak of the DMSO-d₆ multiplet at 39.52 ppm should be used for chemical shift calibration.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually to obtain a flat baseline and pure absorption lineshapes.

  • Perform baseline correction to ensure accurate integration.

  • Calibrate the chemical shift scale using the appropriate solvent residual peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra based on the predicted chemical shifts, multiplicities, coupling constants, and integration values. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignments if required.

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound by NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Integration (1H) referencing->integration assignment Peak Assignment referencing->assignment integration->assignment structure_verification Structure Verification & Purity Assessment assignment->structure_verification

Figure 1. Experimental workflow for NMR characterization.

Conclusion

This application note provides a comprehensive guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The tabulated predicted spectral data serves as a valuable reference for spectral assignment. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data. By following the outlined procedures, researchers can confidently verify the structure and purity of this compound, a critical step in its application for peptide synthesis and other areas of chemical and biomedical research.

Troubleshooting & Optimization

H-Leu-Lys(Z)-OH aggregation issues during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues encountered during the synthesis of the dipeptide H-Leu-Lys(Z)-OH. The information is compiled from established principles of peptide chemistry and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation during synthesis?

A1: Aggregation of this compound during solid-phase peptide synthesis (SPPS) is primarily driven by a combination of factors inherent to its structure:

  • Hydrophobicity of Leucine (B10760876): The N-terminal leucine residue has a bulky, hydrophobic isobutyl side chain that can promote intermolecular association.

  • Aromatic Stacking of the Z-group: The benzyloxycarbonyl (Z) protecting group on the lysine (B10760008) side chain is aromatic and hydrophobic, leading to π-π stacking interactions between peptide chains.

  • Amphipathic Nature: The dipeptide possesses both a hydrophobic N-terminus (Leu) and a more polar, yet protected, C-terminal lysine residue. This amphipathic character can lead to the formation of micelles or other aggregates to minimize unfavorable interactions with the solvent.

  • On-Resin Concentration: As the peptide chains grow on the solid support, their local concentration increases, which can favor aggregation.

Q2: At what stages of peptide synthesis is aggregation of this compound most likely to occur?

A2: Aggregation can occur at several stages of solid-phase peptide synthesis:

  • During Coupling: Incomplete coupling reactions are a common sign of aggregation. The aggregated peptide chains on the resin can block access of the activated amino acid to the free N-terminus.[1][2]

  • During Fmoc-Deprotection: Slow or incomplete removal of the Fmoc group can also indicate aggregation, as the deprotection reagent may have difficulty accessing the N-terminus.[2]

  • Post-Cleavage: After cleavage from the resin, the unprotected peptide can aggregate in the cleavage cocktail or during purification and lyophilization.

Q3: What are the initial signs of on-resin aggregation?

A3: Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvents.[2]

  • Slow or Incomplete Reactions: This can be identified by positive results from colorimetric tests such as the Kaiser test (for primary amines) or the TNBS test after a coupling step.[1][3]

  • Decreased Yield and Purity: The final crude peptide may show a low yield and a complex HPLC profile with multiple peaks corresponding to deletion sequences or other impurities.[1]

Q4: Can the choice of solid support influence aggregation?

A4: Yes, the choice of resin can impact aggregation. Using a resin with a lower substitution level can increase the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation. Resins with polyethylene (B3416737) glycol (PEG) grafts, such as TentaGel, can also improve solvation of the peptide chains and disrupt aggregation.

Troubleshooting Guide

Issue 1: Incomplete Coupling of the Amino Acid Following H-Leu-Lys(Z)-Peptidyl-Resin

Symptoms:

  • Positive Kaiser or TNBS test after the coupling step.

  • Presence of deletion sequences in the final mass spectrometry analysis.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
On-resin Aggregation 1. Switch to a more polar solvent: Use N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the DMF.[2][4] 2. Increase reaction temperature: Perform the coupling at a moderately elevated temperature (e.g., 30-40°C). 3. Incorporate chaotropic salts: Add LiCl (0.5-1.0 M) to the coupling reaction to disrupt secondary structures.See Protocol 1: Use of Co-solvents and Additives
Steric Hindrance 1. Use a more potent coupling reagent: Switch to a uronium/aminium-based reagent like HBTU, HATU, or HCTU. 2. Increase coupling time: Extend the reaction time to 4-6 hours or overnight. 3. Perform a double coupling: After the initial coupling, repeat the procedure with a fresh solution of activated amino acid.[3]See Protocol 2: Double Coupling with HATU
Issue 2: Poor Solubility of this compound During Synthesis or After Cleavage

Symptoms:

  • Difficulty dissolving the crude peptide in aqueous buffers for purification.

  • Precipitation of the peptide during HPLC purification.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Hydrophobic and Amphipathic Nature 1. Use organic co-solvents: Dissolve the peptide in a small amount of DMSO or acetonitrile (B52724) before adding aqueous buffer. 2. Adjust the pH: Acidifying the solution with a small amount of trifluoroacetic acid (TFA) or acetic acid can improve solubility by protonating the N-terminal amine.See Protocol 3: Solubilization of Crude Peptide
Formation of Stable Aggregates 1. Use denaturing agents: For purification, consider using buffers containing denaturants like guanidine (B92328) hydrochloride (GnHCl) or urea, although this may require subsequent desalting.-

Experimental Protocols

Protocol 1: Use of Co-solvents and Additives to Mitigate On-Resin Aggregation
  • Resin Swelling: Swell the H-Leu-Lys(Z)-peptidyl-resin in NMP for 30 minutes before deprotection.

  • Fmoc-Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine (B6355638) in NMP).

  • Washing: Wash the resin thoroughly with NMP (5 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in NMP.

    • Add DIPEA (8 eq.) to the activation mixture.

    • Immediately add the activation mixture to the resin.

    • If aggregation is severe, add LiCl to the coupling solution to a final concentration of 0.5 M.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser or TNBS test to check for completion.

  • Washing: Wash the resin with NMP (5 x 1 min) and DCM (3 x 1 min) before proceeding to the next cycle.

Protocol 2: Double Coupling with HATU
  • First Coupling: Perform the coupling reaction as described in Protocol 1 (steps 4-6).

  • Monitoring: If the Kaiser test is positive, proceed with a second coupling.

  • Washing: Wash the resin with NMP (3 x 1 min).

  • Second Coupling: Prepare a fresh activation mixture as described in Protocol 1 (step 4) and add it to the resin.

  • Reaction: Agitate the reaction mixture for an additional 2 hours.

  • Final Monitoring: Perform a final Kaiser or TNBS test. If it is still positive, consider capping the unreacted amines with acetic anhydride.

Protocol 3: Solubilization of Crude this compound Peptide
  • Initial Dissolution: Add a small volume of DMSO or acetonitrile to the lyophilized crude peptide to create a concentrated stock solution.

  • Sonication: Briefly sonicate the mixture in a water bath to aid dissolution.

  • Dilution: Slowly add the aqueous buffer (e.g., water with 0.1% TFA) to the peptide stock solution while vortexing.

  • Centrifugation: If any precipitate remains, centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes and filter the supernatant before HPLC injection.

Data Presentation

Table 1: Qualitative Solubility of Protected Amino Acids in Common SPPS Solvents

This table provides a general guide to the solubility of protected amino acids. Actual solubility can vary based on the specific derivative and experimental conditions. It is recommended to perform small-scale solubility tests.

Solvent Fmoc-Leu-OH Fmoc-Lys(Z)-OH General Recommendation for this compound
DMF HighModerateGood starting solvent, but may not be sufficient to prevent aggregation.
NMP HighHighOften superior to DMF for dissolving protected amino acids and disrupting aggregation.[4]
DMSO HighHighExcellent solvent for difficult sequences, often used as a co-solvent.
DCM ModerateLowGenerally not recommended for coupling steps in Fmoc-SPPS.

Visualizations

Troubleshooting_Workflow start Incomplete Coupling Detected (Positive Kaiser/TNBS Test) check_aggregation Are there signs of on-resin aggregation? start->check_aggregation change_solvent Switch to NMP or add DMSO/LiCl check_aggregation->change_solvent Yes check_reagents Check coupling reagent efficiency and amino acid quality check_aggregation->check_reagents No aggregation_yes Yes increase_temp Increase coupling temperature (e.g., 30-40°C) change_solvent->increase_temp double_couple_agg Perform a double coupling increase_temp->double_couple_agg end_success Coupling Complete (Negative Kaiser/TNBS Test) double_couple_agg->end_success end_failure If still incomplete, cap and proceed or resynthesize double_couple_agg->end_failure aggregation_no No use_stronger_reagent Switch to a more potent coupling reagent (e.g., HATU) check_reagents->use_stronger_reagent Reagents OK replace_reagents Use fresh, high-purity reagents check_reagents->replace_reagents Reagents Suspect reagents_ok Reagents OK reagents_bad Reagents Suspect double_couple_no_agg Perform a double coupling use_stronger_reagent->double_couple_no_agg replace_reagents->use_stronger_reagent double_couple_no_agg->end_success double_couple_no_agg->end_failure

Caption: A decision tree for troubleshooting incomplete coupling reactions.

SPPS_Aggregation_Causes_Solutions cluster_causes Primary Causes of Aggregation cluster_symptoms Symptoms cluster_solutions Mitigation Strategies hydrophobicity Hydrophobic Interactions (Leu, Z-group) incomplete_coupling Incomplete Coupling hydrophobicity->incomplete_coupling h_bonding Interchain Hydrogen Bonding poor_swelling Poor Resin Swelling h_bonding->poor_swelling concentration High On-Resin Concentration low_yield Low Yield & Purity concentration->low_yield solvents Use Polar Aprotic Solvents (NMP, DMSO) poor_swelling->solvents additives Add Chaotropic Salts (LiCl) incomplete_coupling->additives temp Increase Temperature incomplete_coupling->temp resin Use Low-Loading or PEG-based Resin low_yield->resin

Caption: Relationship between causes, symptoms, and solutions for aggregation.

References

Technical Support Center: Synthesis with Z-Protected Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-protected lysine (B10760008) residues in peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Z-group in protecting lysine?

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the ε-amino group of lysine.[1][2][3] Its primary function is to prevent the nucleophilic side chain from participating in unwanted reactions during peptide synthesis, such as branching.[2] The Z-group is typically stable under the conditions used for Nα-Fmoc deprotection (piperidine) and can be removed under different conditions, offering a degree of orthogonality.[3][4] It is commonly used in Boc-based solid-phase peptide synthesis (SPPS).[2]

Q2: Under what conditions is the Z-group on a lysine side chain stable and when is it cleaved?

The Z-group is generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions used for Boc deprotection (e.g., TFA).[4][5] However, its stability to TFA can be limited, and a more acid-stable variant, 2-chloro-benzyloxycarbonyl (2-Cl-Z), is often preferred in Boc-SPPS.[2] The Z-group is typically removed by strong acids like HBr in acetic acid or by catalytic hydrogenolysis.[5]

Q3: What are the most common side reactions observed with Z-protected lysine during peptide synthesis?

The most frequently encountered side reactions involving Z-protected lysine residues include:

  • Incomplete Deprotection: The Z-group may not be fully removed during the final cleavage step, leading to a mixed product.

  • Branching: Premature removal or instability of the Z-group can expose the ε-amino group, which can then react with an activated amino acid, leading to the formation of a branched peptide.[2]

  • Carbamate (B1207046) Formation: The ε-amino group of lysine can react with carbon dioxide, which may be present in the air or as a contaminant in solvents, to form a carbamate adduct (+44 Da).[6]

  • Acetylation: If the Z-group is prematurely removed, the exposed amine can be acetylated during capping steps with acetic anhydride (B1165640), resulting in a +42 Da modification.

  • Modification during Cleavage: Scavengers and other components of the cleavage cocktail can react with the lysine side chain if the Z-group is labile under the cleavage conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using Z-protected lysine residues.

Problem 1: Mass spectrometry of my purified peptide shows a mass addition of +42 Da on a lysine residue.
  • Likely Cause: Acetylation of the ε-amino group of lysine. This typically occurs during a capping step (e.g., with acetic anhydride) after unintended premature removal of the Z-protecting group.

  • Solution:

    • Verify Z-group Stability: Ensure that the Z-group is stable to all the conditions used in your synthesis cycles, including any custom reagents or prolonged reaction times. For Boc-SPPS, consider using the more acid-resistant Boc-Lys(2-Cl-Z)-OH.[2]

    • Optimize Capping: If capping is necessary to terminate unreacted chains, use a less reactive capping agent or carefully control the reaction time and temperature.

    • Alternative Capping Protocol: Consider a capping protocol that is less likely to acylate the lysine side chain, should the Z-group prove to be slightly labile.

Problem 2: My peptide is showing a mass increase of +44 Da, and I'm having difficulty with purification.
  • Likely Cause: Carbamate formation on the ε-amino group of lysine due to reaction with carbon dioxide.[6] This can happen if the Z-group is prematurely cleaved and the exposed amine reacts with CO2 from the atmosphere or dissolved in solvents.

  • Solution:

    • Use High-Purity Solvents: Ensure all solvents, especially DMF, are of high purity and are properly degassed to minimize dissolved CO2.

    • Inert Atmosphere: Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric CO2.

    • Check for Premature Deprotection: Investigate the stability of your Z-protected lysine to the synthesis conditions. If lability is suspected, switch to a more robust protecting group.

Problem 3: HPLC and MS analysis of my crude peptide shows a significant amount of branched peptide.
  • Likely Cause: The ε-amino group of lysine was not fully protected during one or more coupling steps, leading to the growth of a peptide chain from the side chain.[2]

  • Solution:

    • Ensure Complete Protection of Starting Material: Verify the quality and purity of your Fmoc-Lys(Z)-OH or Boc-Lys(Z)-OH starting material.

    • Optimize Coupling Conditions:

      • Use a high-quality coupling reagent known to minimize side reactions.

      • Avoid prolonged activation times.

      • Ensure a sufficient excess of the protected lysine is used during the coupling step.

    • Monitor Deprotection Steps Carefully: Ensure that the conditions used to remove the Nα-protecting group (e.g., piperidine for Fmoc, TFA for Boc) are not harsh enough to partially cleave the Z-group.

Problem 4: I am observing incomplete removal of the Z-group during the final cleavage.
  • Likely Cause: The cleavage conditions are not strong enough to completely remove the Z-group.

  • Solution:

    • Modify Cleavage Cocktail: For TFA-based cleavage, the Z-group is often resistant.[5] Deprotection typically requires stronger acids. Consider using a cleavage cocktail containing HBr in acetic acid.

    • Catalytic Hydrogenolysis: This is a standard and effective method for Z-group removal.[5] Perform this step after cleavage from the resin and purification of the Z-protected peptide.

Quantitative Data Summary

Side ReactionTypical Mass Addition (Da)Factors Increasing PrevalencePrevention StrategyExpected Improvement
Branching Variable (mass of added amino acids)Incomplete protection of starting material; premature deprotection of Z-group.Use high-quality protected amino acids; use orthogonal protecting groups.High
Acetylation +42Premature Z-group deprotection followed by capping with acetic anhydride.Ensure Z-group stability; use milder capping reagents if necessary.High
Carbamate Formation +44Exposure to CO2 in air or solvents after premature Z-group deprotection.Use degassed, high-purity solvents; work under an inert atmosphere.Moderate to High
Incomplete Deprotection +134 (Z-group)Insufficiently strong cleavage conditions for the Z-group.Use stronger acids (e.g., HBr/AcOH) or catalytic hydrogenolysis for deprotection.High

Experimental Protocols

Protocol 1: Standard Coupling of Boc-Lys(Z)-OH in Manual Boc-SPPS

This protocol outlines a standard procedure for coupling Boc-Lys(Z)-OH to a peptide-resin.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).

  • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash the resin with DCM (5x).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Lys(Z)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 15 minutes. Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: On-Resin Guanidinylation of Ornithine to Homoarginine

This protocol describes the conversion of an ornithine residue to a homoarginine residue on the solid support, a reaction that can sometimes be an unwanted side reaction for lysine but is useful for synthesizing homoarginine-containing peptides. This protocol assumes the use of an Fmoc-protected ornithine where the side-chain protecting group has been selectively removed.

  • Resin Preparation: Swell the peptide-resin containing the deprotected ornithine side chain in DMF.

  • Guanidinylation Reaction: Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents) and DIEA (10 equivalents) in DMF. Add this solution to the resin.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of Z-protected lysine.

orthogonal_protection PeptideResin Peptide-Resin (Nα-Fmoc, Lys(Z)) N_deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) PeptideResin->N_deprotection FinalCleavage Final Cleavage from Resin (TFA-based cocktail) PeptideResin->FinalCleavage after final coupling Coupling Amino Acid Coupling N_deprotection->Coupling exposes N-terminus SideChain_deprotection Side-Chain (Z) Deprotection (HBr/AcOH or H2/Pd) FinalProduct Final Deprotected Peptide SideChain_deprotection->FinalProduct Coupling->PeptideResin elongates chain FinalCleavage->SideChain_deprotection Z-group may remain FinalCleavage->FinalProduct if Z is TFA-labile

Caption: Orthogonal protection strategy with Fmoc-Lys(Z)-OH.

branching_side_reaction Peptide Growing Peptide Chain -Lys(Z)- PrematureDeprotection Premature Z-group Removal Peptide->PrematureDeprotection ExposedAmine Peptide with Exposed Lys ε-NH2 PrematureDeprotection->ExposedAmine BranchedPeptide Branched Peptide ExposedAmine->BranchedPeptide ActivatedAA Activated Amino Acid ActivatedAA->BranchedPeptide reacts with

Caption: Mechanism of branched peptide side product formation.

troubleshooting_workflow start Problem Detected (e.g., low yield, impurity) ms_analysis Analyze by MS Identify mass of impurity start->ms_analysis plus42 Mass +42 Da Acetylation ms_analysis->plus42 plus44 Mass +44 Da Carbamate ms_analysis->plus44 branching Unexpected high MW Branching ms_analysis->branching incomplete_deprotection Mass +134 Da Incomplete Z-removal ms_analysis->incomplete_deprotection solution_acetylation Check capping step and Z-group stability plus42->solution_acetylation solution_carbamate Use inert atmosphere and degassed solvents plus44->solution_carbamate solution_branching Verify starting material and coupling conditions branching->solution_branching solution_deprotection Use stronger cleavage (HBr/AcOH or H2/Pd) incomplete_deprotection->solution_deprotection

Caption: Troubleshooting workflow for side reactions with Z-protected lysine.

References

Technical Support Center: Optimizing Z-Group Deprotection from Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the deprotection of the benzyloxycarbonyl (Z or Cbz) protecting group from lysine (B10760008) residues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this crucial step in peptide synthesis and organic chemistry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Z-group deprotection from lysine, offering potential causes and recommended solutions.

Problem 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis indicates the presence of a significant amount of starting material (Z-protected lysine) after the expected reaction time.

Potential Cause Recommended Solution
Catalytic Hydrogenation Issues
Inactive CatalystUse a fresh batch of Palladium on carbon (Pd/C). Ensure the catalyst has not been exposed to air or moisture for extended periods. Consider using a more active catalyst like Palladium black.
Insufficient Hydrogen PressureIncrease the hydrogen pressure. While a hydrogen balloon is often sufficient, some reactions may require higher pressures (e.g., 50 psi).[1] Ensure vigorous stirring to maximize gas-liquid contact.
Catalyst PoisoningEnsure the substrate and solvent are free from impurities that can poison the catalyst, such as sulfur-containing compounds or residual thiols. If catalyst poisoning is suspected, the material may need to be purified before the deprotection step.
Poor Catalyst DispersionEnsure the catalyst is well-suspended in the reaction mixture through efficient stirring.
Acidolysis Issues
Insufficient Acid Strength or ConcentrationFor HBr/AcOH, use a fresh solution of 33% HBr in acetic acid. For TFA, use a higher concentration or a stronger acid system if the Z-group is particularly resistant.
Low Reaction TemperatureSome acid-catalyzed deprotections may require gentle heating. Monitor the reaction for potential side products if the temperature is increased.
Scavenger IssuesThe benzyl (B1604629) cation generated during acidolysis can re-attach to the deprotected amine or other nucleophilic residues. Add a scavenger such as anisole (B1667542), thioanisole, or triisopropylsilane (B1312306) (TIS) to the reaction mixture to trap this cation.[1]
Problem 2: Presence of Unexpected Side Products

Symptom: TLC or LC-MS analysis reveals the formation of new, unexpected impurities alongside the desired deprotected product.

Potential Cause Recommended Solution
Side Reactions with Other Functional Groups
Reduction of other functional groups (Catalytic Hydrogenation)If the substrate contains other reducible groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenation is not a suitable method.[2] Consider using acidolysis or other orthogonal deprotection strategies.
Alkylation of Nucleophilic Residues (Acidolysis)The benzyl cation formed during acidolysis can alkylate sensitive residues like tryptophan or methionine. The use of appropriate scavengers (e.g., anisole, thioanisole, TIS) is crucial to prevent this.
Premature Deprotection of Other Protecting GroupsIf the molecule contains other acid-labile protecting groups (e.g., Boc), strong acidic conditions for Z-deprotection (like HBr/AcOH or neat TFA) can lead to their removal.[3] A milder deprotection method or an orthogonal protection strategy should be employed.
Formation of Branched Peptides
Incomplete Protection of Lysine Side ChainIf the ε-amino group of lysine was not fully protected initially, the incoming activated amino acid during peptide synthesis can couple to the side chain, leading to branched impurities.[4]

Frequently Asked Questions (FAQs)

Q1: Which is the best method for Z-group deprotection from lysine?

The "best" method depends on the specific substrate and the presence of other functional groups.

  • Catalytic Hydrogenation is generally clean and efficient but is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups.

  • Catalytic Transfer Hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) offers a milder alternative to using hydrogen gas and can sometimes be more selective.[5][6][7]

  • Acidolysis with reagents like HBr in acetic acid or trifluoroacetic acid (TFA) is effective but can lead to side reactions if not properly controlled with scavengers and can remove other acid-sensitive protecting groups.[8]

Q2: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting material spot/peak and the appearance of the product spot/peak. For TLC, staining with ninhydrin (B49086) can be useful to visualize the newly formed primary amine.

Q3: My molecule contains a double bond. Which Z-deprotection method should I use?

Catalytic hydrogenation with Pd/C and H₂ will likely reduce the double bond. In this case, acidolysis (e.g., HBr/AcOH or TFA with scavengers) is a more suitable choice.

Q4: What is the purpose of adding a scavenger during acid-catalyzed deprotection?

During acidolysis, the Z-group is cleaved, generating a stable benzyl cation. This cation is electrophilic and can react with nucleophiles in the reaction mixture, including the deprotected amine product or sensitive amino acid side chains (like tryptophan). Scavengers, such as anisole or triisopropylsilane (TIS), are added to "trap" the benzyl cation, preventing these unwanted side reactions.[1]

Q5: Can I selectively deprotect the Z-group on the lysine side chain while other protecting groups are present?

Yes, this is a key concept in orthogonal protection strategy in peptide synthesis. The Z-group is stable to the basic conditions used to remove the Fmoc group and to the mild acidic conditions used to remove the Boc group, making it a useful orthogonal protecting group.[3][8]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid

This method is advantageous as it avoids the use of pressurized hydrogen gas.

  • Dissolve the Z-protected lysine derivative in a suitable solvent such as methanol (B129727) or ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Add formic acid as the hydrogen donor. The amount can vary, but a significant excess is generally used.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude deprotected product. Further purification may be required.

Reported yields for similar systems are often high, in the range of 90-98%.[6]

Protocol 2: Acidolysis using HBr in Acetic Acid

This is a common and effective method for Z-group removal.

  • Dissolve the Z-protected lysine derivative in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid .

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove residual reagents.

  • Dry the product under vacuum.

This method generally provides high yields of the deprotected product as the hydrobromide salt.[1]

Protocol 3: Acidolysis using Trifluoroacetic Acid (TFA)

TFA is a strong acid commonly used for deprotection in solid-phase peptide synthesis.

  • Prepare a cleavage cocktail . A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

  • Add the cleavage cocktail to the Z-protected lysine derivative (if on solid support, swell the resin first).

  • Stir or agitate the mixture at room temperature.

  • Monitor the deprotection over time (typically 1-4 hours).

  • For solid-phase synthesis , filter the resin and precipitate the peptide in cold diethyl ether.

  • For solution-phase , concentrate the reaction mixture and precipitate the product with cold ether.

  • Wash and dry the final product.

Note: TFA will also cleave other acid-labile protecting groups such as Boc.[9]

Data Presentation

The following table summarizes typical conditions for the deprotection of Z-protected amines. Note that optimal conditions may vary depending on the specific substrate.

MethodReagent/CatalystSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Catalytic Hydrogenation5% Pd/C, H₂ (1 atm)Methanol6040Crude[2]
Transfer HydrogenationPd black, Formic acidEthanol251.5-[1]
Transfer Hydrogenation10% Pd/C, Ammonium formateMethanol or DMFRoom Temp.288[5]
HBr/Acetic Acid33% HBr in AcOHAcetic AcidRoom Temp.1-4High[1]
AlCl₃/HFIPAlCl₃HFIPRoom Temp.2-16High[10]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_products Products Start Z-Protected Lysine Catalytic Catalytic Hydrogenation (H2, Pd/C) Start->Catalytic No reducible groups Transfer Transfer Hydrogenation (Formic Acid or NH4HCO2, Pd/C) Start->Transfer Milder conditions Acidolysis Acidolysis (HBr/AcOH or TFA) Start->Acidolysis Substrate has reducible groups Product Deprotected Lysine Catalytic->Product Transfer->Product Acidolysis->Product SideProduct Side Products Acidolysis->SideProduct If no scavenger

Caption: A workflow diagram illustrating the decision-making process for selecting a Z-group deprotection method.

Troubleshooting_Logic Start Problem Encountered Incomplete Incomplete Reaction Start->Incomplete Low Conversion SideProducts Side Products Start->SideProducts Unexpected Peaks Catalyst Check Catalyst Activity Incomplete->Catalyst Hydrogenation Hydrogen Increase H2 Pressure Incomplete->Hydrogen Hydrogenation Acid Increase Acid Strength Incomplete->Acid Acidolysis Scavenger Add Scavenger SideProducts->Scavenger Acidolysis Orthogonal Consider Orthogonal Strategy SideProducts->Orthogonal Multiple Protecting Groups

References

Technical Support Center: H-Leu-Lys(Z)-OH Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving H-Leu-Lys(Z)-OH for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound?

A1: this compound is a dipeptide with a significant hydrophobic character due to the presence of the benzyloxycarbonyl (Z) protecting group on the lysine (B10760008) side chain and the leucine (B10760876) residue. This hydrophobicity leads to poor solubility in aqueous buffers commonly used in in vitro assays.

Q2: What is the predicted charge of this compound at neutral pH?

A2: At a neutral pH of 7, this compound is expected to be zwitterionic, with a positively charged N-terminal amino group and a negatively charged C-terminal carboxyl group. The Z-group on the lysine side chain is neutral. This can contribute to its limited solubility in pure water.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming (e.g., to 37°C) in a water bath can aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to degradation of the peptide.

Q4: Is sonication helpful for dissolving this dipeptide?

A4: Yes, brief sonication in a water bath can be an effective method to break up peptide aggregates and facilitate dissolution.

Q5: How should I store the this compound stock solution?

A5: To prevent degradation, it is recommended to store stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent used.

Troubleshooting Guide

Issue: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).

Root Cause: The inherent hydrophobicity of the Z-group and the leucine residue limits solubility in neutral aqueous solutions.

Solutions:

  • Acidic Buffer Approach: this compound is more soluble in acidic conditions. A close analog, H-Lys(Z)-OH, is soluble in 0.1 M HCl at 5 mg/mL with warming and sonication, and in water adjusted to pH 1 at 1.85 mg/mL[1].

  • Organic Solvent Pre-dissolution: For many hydrophobic peptides, initial dissolution in a minimal amount of a water-miscible organic solvent is necessary before diluting with an aqueous buffer.

Issue: After dissolving in an organic solvent and diluting with buffer, the peptide precipitates.

Root Cause: The peptide has exceeded its solubility limit in the final aqueous buffer concentration.

Solutions:

  • Slow, Dropwise Dilution: Add the concentrated peptide-organic solvent stock solution drop-by-drop into the vigorously stirring aqueous buffer. This prevents localized high concentrations of the peptide that can lead to immediate precipitation.

  • Lower the Final Concentration: It may be necessary to work with a lower final concentration of this compound in your assay.

  • Optimize the Buffer: Experiment with different buffer compositions, pH, or the addition of solubilizing agents (use with caution and validate for assay compatibility).

Data Presentation: Solubility of H-Lys(Z)-OH (A Close Analog)

SolventConcentrationConditionsReference
0.1 M HCl5 mg/mL (17.84 mM)Ultrasonic, warming, and heat to 60°C[1]
H₂O1.85 mg/mL (6.60 mM)Ultrasonic and adjust pH to 1 with 1 M HCl[1]
DMSO< 1 mg/mLInsoluble or slightly soluble[1]

Note: While one source indicates poor solubility in DMSO, another suggests it is soluble in a range of organic solvents including DMSO. This discrepancy highlights the importance of empirical testing with a small amount of the compound first.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Acidic Solution

Objective: To prepare a stock solution of this compound for subsequent dilution into an in vitro assay.

Materials:

  • This compound powder

  • Sterile 0.1 M Hydrochloric Acid (HCl)

  • Sterile deionized water

  • Vortex mixer

  • Water bath sonicator

  • Sterile, low-protein-binding microcentrifuge tubes

Methodology:

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of 0.1 M HCl to the peptide powder to achieve a concentration slightly higher than 10 mM.

  • Solubilization: Vortex the solution gently. If the peptide does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Final Volume Adjustment: Once the peptide is completely dissolved, add sterile deionized water to reach the final desired concentration of 10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Stock Solution using an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for use in cell-based assays where acidic conditions are not suitable.

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Equilibrate and Weigh: Follow steps 1 and 2 from Protocol 1.

  • Initial Dissolution: Add a minimal volume of DMSO or DMF to the peptide powder to create a high-concentration stock solution (e.g., 50-100 mM).

  • Solubilization: Vortex thoroughly until the peptide is completely dissolved. Brief sonication can be used if necessary.

  • Storage: Store the concentrated stock solution in tightly sealed, sterile microcentrifuge tubes at -20°C.

  • Working Solution Preparation: To prepare a working solution, perform a serial dilution of the stock solution in your assay buffer. It is critical to ensure the final concentration of the organic solvent in the assay is non-toxic to the cells (typically ≤ 0.5% v/v, but should be determined empirically for each cell line).

Mandatory Visualizations

experimental_workflow Workflow for Dissolving this compound start Start with Lyophilized This compound test_solubility Test Solubility with a Small Amount start->test_solubility aqueous_buffer Attempt to Dissolve in Aqueous Buffer (e.g., PBS) test_solubility->aqueous_buffer Start with least harsh is_soluble_aq Soluble? aqueous_buffer->is_soluble_aq use_solution Use Solution in Assay is_soluble_aq->use_solution Yes acidic_approach Acidic Buffer Approach (e.g., 0.1 M HCl) is_soluble_aq->acidic_approach No is_soluble_acid Soluble? acidic_approach->is_soluble_acid organic_solvent Organic Solvent Approach (e.g., DMSO, DMF) is_soluble_org Soluble? organic_solvent->is_soluble_org is_soluble_acid->use_solution Yes is_soluble_acid->organic_solvent No dilute_carefully Slowly Dilute into Aqueous Buffer is_soluble_org->dilute_carefully Yes optimize Optimize: Lower Concentration or Change Buffer is_soluble_org->optimize No, try another organic solvent check_precipitation Precipitation? dilute_carefully->check_precipitation check_precipitation->use_solution No check_precipitation->optimize Yes optimize->test_solubility

Caption: Decision workflow for solubilizing this compound.

signaling_pathway_placeholder Logical Relationships in Stock Solution Preparation peptide This compound (Hydrophobic) solvent_choice Solvent Choice peptide->solvent_choice organic_solvent Organic Solvent (DMSO, DMF) solvent_choice->organic_solvent For cell-based assays acidic_buffer Acidic Buffer (e.g., 0.1 M HCl) solvent_choice->acidic_buffer For non-cell-based assays stock_solution Concentrated Stock Solution organic_solvent->stock_solution acidic_buffer->stock_solution dilution Dilution into Assay Medium stock_solution->dilution final_concentration Final Working Concentration dilution->final_concentration assay_compatibility Assay Compatibility (e.g., Cell Viability) final_concentration->assay_compatibility

Caption: Key considerations for preparing this compound stock solutions.

References

Troubleshooting low yield in H-Leu-Lys-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the solid-phase peptide synthesis (SPPS) of H-Leu-Lys-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the solid-phase synthesis of H-Leu-Lys-OH?

Low yields in the SPPS of H-Leu-Lys-OH can often be attributed to several key factors:

  • Incomplete Coupling: The peptide bond formation between the activated Fmoc-Leu-OH and the free amine of the resin-bound Lysine may be inefficient. This can be due to steric hindrance, suboptimal activation, or aggregation of the peptide chain on the resin.[1][2]

  • Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the subsequent amino acid from being added, leading to truncated sequences and a lower yield of the desired product.[1][3]

  • Side Reactions involving Lysine: The ε-amino group of the Lysine side chain is reactive and must be protected. If the protecting group is not stable throughout the synthesis, or if it is removed prematurely, side reactions can occur, leading to byproducts and a decrease in the final yield.[4]

  • Premature Cleavage from the Resin: Depending on the type of resin and the linker used, the peptide may be prematurely cleaved from the solid support during the synthesis, particularly during repeated acid- or base-labile deprotection steps.[1][5]

  • Losses During Purification: The final purification of the crude peptide by methods such as HPLC can lead to significant product loss, especially if the separation of the target peptide from impurities is challenging.[2][6]

Troubleshooting Guide

Issue 1: Low Yield After Cleavage - Suspected Incomplete Coupling

Symptoms:

  • Significantly lower than expected amount of crude peptide after cleavage and precipitation.

  • Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the mass of the initial Lysine-resin, indicating that the Leucine was not successfully coupled.

  • HPLC analysis of the crude product shows a major peak corresponding to the unreacted Lysine.

Solutions:

StrategyDescriptionExpected Outcome
Double Coupling After the initial coupling of Fmoc-Leu-OH, repeat the coupling step with a fresh solution of the activated amino acid.[7][8]Increased coupling efficiency, leading to a higher proportion of the desired H-Leu-Lys-OH product.
Optimize Coupling Reagents Use a more efficient coupling reagent. While carbodiimides like DCC or DIC are common, uronium/aminium-based reagents such as HBTU, HATU, or HCTU are generally more effective, especially for sterically hindered couplings.[2][9]Faster and more complete coupling reactions, minimizing the amount of unreacted Lysine on the resin.
Increase Reagent Concentration Increasing the concentration of the Fmoc-Leu-OH and the coupling reagents can help drive the reaction to completion.[3][8]Improved reaction kinetics and higher coupling yields.
Monitor with Kaiser Test After the coupling step, perform a Kaiser test on a small sample of the resin beads. A positive result (blue color) indicates the presence of free primary amines and an incomplete coupling.[1][7]Confirmation of incomplete coupling, allowing for immediate troubleshooting steps like re-coupling.
Issue 2: Presence of Truncated Sequences - Suspected Incomplete Deprotection

Symptoms:

  • MS analysis of the crude product shows a significant amount of the single Lysine residue in addition to the desired dipeptide.

  • A positive Kaiser test after the Fmoc deprotection of Lysine indicates that the protecting group was not fully removed.

Solutions:

StrategyDescriptionExpected Outcome
Extend Deprotection Time Increase the duration of the piperidine (B6355638) treatment to ensure complete removal of the Fmoc group.[9]Complete deprotection of the N-terminus, allowing for efficient coupling of the subsequent Leucine.
Use a Stronger Deprotection Solution For difficult sequences, a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution to enhance deprotection efficiency.[3][9]More effective removal of the Fmoc group, especially in cases of peptide aggregation.
Perform a Second Deprotection Step After the initial deprotection step, drain the reagent and add a fresh solution of the deprotection agent for a second treatment.[3]Ensures that any remaining Fmoc groups are removed, leading to a higher yield of the full-length peptide.
Issue 3: Unexpected Byproducts - Suspected Side Reactions or Premature Cleavage

Symptoms:

  • HPLC analysis of the crude product shows multiple unexpected peaks close to the main product peak.

  • MS analysis reveals masses that do not correspond to the target peptide or simple truncations.

Solutions:

StrategyDescriptionExpected Outcome
Ensure Proper Lysine Side-Chain Protection Use a stable protecting group for the Lysine side chain, such as Boc (tert-butyloxycarbonyl), which is stable to the basic conditions of Fmoc removal.[4]Minimizes side reactions at the ε-amino group of Lysine, resulting in a cleaner crude product.
Choose an Appropriate Resin and Linker For Fmoc/tBu chemistry, a Wang or a 2-chlorotrityl chloride resin is commonly used. The 2-chlorotrityl chloride resin is very acid-labile, which can help prevent side reactions during final cleavage but may be susceptible to premature cleavage if acidic conditions are used during synthesis.[5][10]Reduces the loss of peptide from the resin during the synthesis cycles.
Optimize Cleavage Cocktail Use a cleavage cocktail that contains scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to quench reactive carbocations generated during the removal of protecting groups and prevent re-attachment to the peptide.[1][11]A cleaner crude product with fewer side-reaction-related impurities.

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of H-Leu-Lys-OH

This protocol is based on a standard Fmoc/tBu strategy using a 2-chlorotrityl chloride resin.

  • Resin Loading (Attachment of the first amino acid):

    • Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.

    • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • To cap any unreacted sites on the resin, add a small amount of methanol (B129727) and agitate for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Leucine Coupling:

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq) and an activating agent such as HOBt (3 eq) in DMF.

    • Add a coupling reagent like DIC (3 eq) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated Fmoc-Leu-OH solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Perform a Kaiser test to check for completion of the coupling. If the test is positive, repeat the coupling step.

    • Once coupling is complete, wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc-Deprotection:

    • Repeat Step 2 to remove the Fmoc group from the N-terminal Leucine.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.

    • Dry the crude peptide under vacuum.

Protocol 2: Kaiser Test for Free Primary Amines

This test is used to detect the presence of free primary amines on the resin, which can indicate either a successful deprotection step or an incomplete coupling reaction.[1]

Reagents:

  • Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

  • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.

  • Add 2-3 drops of each of the three solutions to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates the presence of free primary amines (successful deprotection or failed coupling).

  • Yellow/Orange/No Color Change: Indicates the absence of free primary amines (successful coupling or incomplete deprotection).

Visualizations

G cluster_synthesis H-Leu-Lys-OH Synthesis Workflow Resin Swell Resin LoadLys Load Fmoc-Lys(Boc)-OH Resin->LoadLys Deprot1 Fmoc Deprotection of Lys LoadLys->Deprot1 CoupleLeu Couple Fmoc-Leu-OH Deprot1->CoupleLeu Deprot2 Final Fmoc Deprotection CoupleLeu->Deprot2 Cleave Cleave and Deprotect Deprot2->Cleave Purify Purify H-Leu-Lys-OH Cleave->Purify

Caption: A simplified workflow for the solid-phase synthesis of H-Leu-Lys-OH.

G cluster_troubleshooting Troubleshooting Low Yield LowYield Low Yield Observed CheckCrude Analyze Crude Product (MS/HPLC) LowYield->CheckCrude IncompleteCoupling Incomplete Coupling Identified CheckCrude->IncompleteCoupling Unreacted Lys? IncompleteDeprot Incomplete Deprotection Identified CheckCrude->IncompleteDeprot Truncated Sequence? SideReactions Side Reactions Identified CheckCrude->SideReactions Unexpected Masses? DoubleCouple Solution: - Double Couple - Stronger Reagents IncompleteCoupling->DoubleCouple ExtendDeprot Solution: - Extend Deprotection Time - Use DBU IncompleteDeprot->ExtendDeprot OptimizeCleavage Solution: - Check Protecting Groups - Optimize Cleavage Cocktail SideReactions->OptimizeCleavage

Caption: A decision tree for troubleshooting low yield in H-Leu-Lys-OH synthesis.

References

Technical Support Center: Mass Spectrometry Analysis of H-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of the dipeptide H-Leu-Lys-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected masses and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected masses for H-Leu-Lys-OH in positive ion mode mass spectrometry?

A1: In positive ion mode, you can expect to see the protonated parent ion [M+H]⁺, and potentially doubly charged ions like [M+2H]²⁺, especially with electrospray ionization (ESI). The primary fragments observed in MS/MS analysis are typically b- and y-ions resulting from the cleavage of the peptide bond.

Data Presentation: Theoretical m/z of H-Leu-Lys-OH and its Fragments

Ion TypeSequenceMonoisotopic Mass (Da)Charge (z)Expected m/z
Precursor IonH-Leu-Lys-OH289.20051289.2005
289.20052145.1041
b-ionLeu114.09191114.0919
y-ionLys147.11281147.1128

Note: Masses are calculated based on monoisotopic abundances of the elements.

Q2: What is the general workflow for analyzing H-Leu-Lys-OH using LC-MS/MS?

A2: A standard workflow involves sample preparation, chromatographic separation using liquid chromatography (LC), ionization of the peptide, and subsequent mass analysis and fragmentation in a tandem mass spectrometer (MS/MS).

Troubleshooting Guide: Interpreting Unexpected Masses

This guide is designed to help you identify the source of unexpected masses in your mass spectrum of H-Leu-Lys-OH.

Q3: I see a peak at approximately 22 Da higher than my expected parent ion mass. What is it?

A3: A mass shift of +22 Da relative to the protonated ion ([M+H]⁺) is a strong indicator of a sodium adduct ([M+Na]⁺). This is very common in ESI-MS. Similarly, a peak at +38 Da from the protonated ion suggests a potassium adduct ([M+K]⁺).

Q4: My spectrum shows several peaks with a mass difference of 14 Da. What could be the cause?

A4: A recurring mass difference of 14 Da can indicate methylation. This may be a side reaction from your sample preparation, especially if methanol (B129727) is used.[1]

Q5: I have an unexpected peak at +98 Da from my expected mass. What is this?

A5: This is often due to the adduction of sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), which both have a mass of approximately 98 Da.[2] These can be introduced from various sources in the sample preparation or LC system.

Data Presentation: Common Adducts and Modifications in Peptide Mass Spectrometry

Adduct/ModificationMass Shift (Da)Putative FormulaCommon Source
Sodium Adduct+21.9820Na⁺Glassware, solvents, buffers[3]
Potassium Adduct+37.9559K⁺Glassware, solvents, buffers[3]
Ammonium Adduct+17.0265NH₄⁺Buffers
Acetonitrile Adduct+41.0265C₂H₃NLC mobile phase
Formic Acid Adduct+46.0055CH₂O₂LC mobile phase
Trifluoroacetic Acid Adduct+113.9929C₂HF₃O₂LC mobile phase, sample prep
Sulfuric/Phosphoric Acid+97.9769 / +97.9769H₂SO₄ / H₃PO₄Contamination[2]
Methylation+14.0157CH₂Side reaction (e.g., with methanol)[1]
Carbamylation+43.0058CHNOReaction with urea[4][5]
Oxidation+15.9949OSample handling, storage
Deamidation (on Gln/Asn)+0.9840Sample degradation (pH, temp)[1]

Q6: Why am I not seeing the expected fragmentation pattern (b- and y-ions)?

A6: This could be due to several factors:

  • Low Collision Energy: The energy used for fragmentation in the collision cell might be insufficient. Try increasing the collision energy.

  • In-source Fragmentation: The peptide may be fragmenting in the ion source before reaching the mass analyzer. This can be influenced by source parameters like temperature and voltages.

  • Peptide Stability: The peptide itself may be unusually stable or fragment through an unexpected pathway.

  • Incorrect Precursor Selection: Ensure that the mass spectrometer is isolating the correct precursor ion for fragmentation.

Q7: My spectrum is very noisy with many unassignable peaks. What should I do?

A7: High background noise and numerous unassigned peaks can stem from sample contamination or issues with the mass spectrometer.

  • Sample Contamination: Common contaminants include keratins (from skin and hair), polymers like polyethylene (B3416737) glycol (PEG), and residual detergents.[6][7] Ensure meticulous sample handling and consider a sample clean-up step.

  • Solvent Purity: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

  • System Contamination: The LC system or the mass spectrometer source may be contaminated. Follow the manufacturer's instructions for cleaning the system.[7]

  • Instrument Calibration: Verify that your mass spectrometer is properly calibrated.[7]

Q8: I suspect an unexpected modification on my peptide. How can I identify it?

A8: If you have a high-resolution mass spectrometer, you can use the accurate mass of the unexpected peak to predict its elemental composition. Additionally, you can use "error-tolerant" or "mass-tolerant" search algorithms in proteomics software to screen for a wide range of known and unknown modifications.[8]

Experimental Protocols

Protocol 1: Sample Preparation of H-Leu-Lys-OH for LC-MS Analysis

  • Reconstitution: Dissolve the lyophilized H-Leu-Lys-OH peptide in a suitable solvent, such as 0.1% formic acid in water, to a stock concentration of 1 mg/mL.

  • Dilution: Prepare a working solution by diluting the stock solution with the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Filtration/Centrifugation: To remove any particulates, either centrifuge the working solution at high speed (e.g., 14,000 x g) for 10 minutes or filter it through a 0.22 µm syringe filter.

  • Transfer: Transfer the supernatant or filtrate to an appropriate autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of H-Leu-Lys-OH

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start at 2% B, ramp to 50% B over 10 minutes, then increase to 95% B to wash the column, and re-equilibrate at 2% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An ESI-tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 100-1000.

  • MS2 Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.[9]

  • Data Acquisition: Use a data-dependent acquisition (DDA) mode to automatically select the most intense precursor ions for fragmentation.

Visualizations

Fragmentation cluster_peptide H-Leu-Lys-OH cluster_fragments MS/MS Fragments NH2 H₂N Leu Leu NH2->Leu Lys Lys Leu->Lys Leu->Lys Leu->Lys COOH COOH Lys->COOH b1 b₁ (Leu) y1 y₁ (Lys)

Caption: Fragmentation diagram of H-Leu-Lys-OH showing the generation of b- and y-ions.

Troubleshooting start Unexpected Mass Observed check_adducts Calculate Mass Shift from Expected [M+H]⁺ start->check_adducts is_adduct Common Adduct? (+22, +38, +41, etc.) check_adducts->is_adduct adduct_source Source: Solvents, Buffers, Glassware Contamination is_adduct->adduct_source Yes is_modification Known Modification? (+16, +43, etc.) is_adduct->is_modification No mod_source Source: Sample Prep, Side Reactions, Degradation is_modification->mod_source Yes unknown_mass Unknown Mass Shift is_modification->unknown_mass No high_res Use High-Resolution MS for Formula Prediction unknown_mass->high_res error_tolerant Perform Error-Tolerant Database Search unknown_mass->error_tolerant

Caption: A workflow for troubleshooting the origin of unexpected masses in mass spectrometry.

References

Minimizing racemization of Z-protected amino acids during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the activation of Z-protected (Benzyloxycarbonyl-protected) amino acids, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Z-protected amino acid activation?

A1: Racemization is the loss of stereochemical purity at the alpha-carbon (α-C) of an amino acid during the chemical activation and coupling process. For Z-protected L-amino acids, this results in the formation of the corresponding D-enantiomer. This is highly undesirable as the incorporation of even small amounts of the D-isomer can dramatically alter a peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What is the primary chemical mechanism causing this racemization?

A2: The most common mechanism for racemization during the activation of Z-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The process unfolds as follows:

  • Activation: A coupling reagent activates the carboxyl group of the Z-protected amino acid.

  • Cyclization: The activated carboxyl group undergoes intramolecular cyclization, forming the planar oxazolone (B7731731) ring.

  • Enolization: In the presence of a base, the proton at the chiral α-C of the oxazolone becomes highly acidic and is easily abstracted. This creates an achiral enolate intermediate.

  • Racemization: Reprotonation of this planar intermediate can occur from either face, leading to a mixture of both L- and D-oxazolones. When this mixture reacts with an amine component, it produces both the desired L-peptide and the undesired D-diastereomeric peptide.

Caption: Primary mechanism of racemization via oxazolone formation.

Q3: Which factors have the most significant impact on the degree of racemization?

A3: Several experimental factors critically influence the extent of racemization.[2][3] Controlling these is key to maintaining stereochemical purity:

  • Coupling Reagents & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.

  • Base: The strength (pKa) and steric hindrance of the tertiary amine base used for neutralization or catalysis play a major role.

  • Solvent: The polarity of the reaction solvent can affect the stability of intermediates and reaction rates.[3][4]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[3][5]

  • Amino Acid Structure: Certain amino acids, such as histidine (His) and cysteine (Cys), are inherently more susceptible to racemization.[1]

Troubleshooting Guides

This section addresses common issues encountered during the activation of Z-protected amino acids and provides a logical workflow for resolving them.

TroubleshootingWorkflow start High Racemization Detected q_reagent Review Coupling Reagent & Additives start->q_reagent q_base Evaluate Base q_reagent->q_base No/Optimized sol_reagent1 Using Carbodiimide (DCC, DIC)? Add HOBt, HOAt, or Oxyma. q_reagent->sol_reagent1 Yes q_temp Check Reaction Temperature q_base->q_temp No/Optimized sol_base1 Using strong/unhindered base (e.g., TEA, DIPEA)? q_base->sol_base1 sol_temp Perform coupling at 0°C or lower. q_temp->sol_temp Above 0°C end Racemization Minimized q_temp->end Already low sol_reagent2 Switch to Onium Salt (HATU, HCTU) with HOAt/Oxyma. sol_reagent1->sol_reagent2 Still high sol_reagent2->q_base sol_base2 Switch to weaker/hindered base (e.g., NMM, 2,4,6-Collidine). sol_base1->sol_base2 Yes sol_base2->q_temp sol_temp->end

Caption: Troubleshooting workflow for minimizing racemization.

Issue: Significant racemization is detected after coupling a Z-protected amino acid.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

The choice of coupling reagent is the most critical factor. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[6] Their primary function is to form a highly reactive O-acylisourea intermediate, which rapidly cyclizes to the problematic oxazolone.

  • Recommendation: Always use a nucleophilic additive when working with carbodiimides. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) intercept the O-acylisourea to form an active ester. This active ester is more stable and less prone to oxazolone formation, thereby suppressing racemization.[3][5][7] Onium salts (e.g., HBTU, HATU) are generally considered "low-racemization" reagents as they are formulated with an additive component.[8]

Data Summary: Effect of Additives on Racemization

The following table shows the percentage of epimerization (D-isomer formation) during the coupling of a model dipeptide, illustrating the effectiveness of different additives.

Coupling SystemModel Reaction% D-Isomer FormedReference
DCC aloneBoc-Leu-Phe-OH + H-Val-OtBu14.3%[5]
DCC / HOBtBoc-Leu-Phe-OH + H-Val-OtBu< 1%[5]
DCC / HOBtFmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin18%[5]
DCC / HOAtFmoc-Phe-Ser(OtBu)-OH + H-Pro-Resin6%[5]

Step 2: Assess the Base Used in the Reaction

Tertiary amine bases are often required to neutralize salts or catalyze the reaction. However, bases can actively promote racemization by abstracting the α-proton from the oxazolone intermediate.

  • Recommendation: The choice of base should balance basicity and steric hindrance. Stronger and less sterically hindered bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[2] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine are preferred as they are less effective at abstracting the α-proton.[2][9]

Data Summary: Effect of Base on Racemization

BaseRelative BasicitySteric HindranceTendency for Racemization
Triethylamine (TEA)StrongLowHigh
DIPEAStrongHighModerate
N-Methylmorpholine (NMM)WeakerModerateLow
2,4,6-CollidineWeakerHighVery Low[2]

Step 3: Control the Reaction Temperature

Racemization is a kinetically controlled process, and its rate increases with temperature.

  • Recommendation: Perform the activation and coupling steps at a reduced temperature. Cooling the reaction mixture to 0°C in an ice bath before and during the addition of the coupling reagent is a standard and effective practice to minimize racemization.[3][5] For particularly sensitive couplings, temperatures as low as -15°C may be beneficial.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol describes a general procedure for the solution-phase coupling of a Z-protected amino acid to an amino acid ester hydrochloride, optimized to minimize racemization.

Materials:

  • Z-Protected Amino Acid (e.g., Z-Phe-OH): 1.0 eq

  • Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl): 1.0 eq

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure): 1.1 eq

  • N,N'-Diisopropylcarbodiimide (DIC): 1.1 eq

  • N-Methylmorpholine (NMM): 1.1 eq

  • Anhydrous DMF or DCM

  • Magnetic stirrer and ice bath

Procedure:

  • In a round-bottom flask, dissolve the Z-protected amino acid (1.0 eq), amino acid ester hydrochloride (1.0 eq), and Oxyma (1.1 eq) in anhydrous DMF.

  • Cool the flask in an ice bath and begin stirring.

  • Add N-methylmorpholine (1.1 eq) to the cooled solution to neutralize the hydrochloride salt. Stir for 5-10 minutes.

  • Slowly add the diisopropylcarbodiimide (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/LCMS analysis indicates completion.

  • Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct.

  • Proceed with standard aqueous work-up and purification.

Protocol 2: Quantifying Racemization via Chiral HPLC

This protocol provides a method for determining the percentage of the D-isomer in your product by analyzing the diastereomeric peptides formed.

Objective: To separate and quantify the L-L and D-L dipeptides formed during a coupling reaction.

Procedure:

  • Sample Preparation: After the coupling reaction and work-up, dissolve a small amount of the crude peptide product in the HPLC mobile phase.

  • Instrumentation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: A high-resolution reverse-phase C18 column is often sufficient to separate diastereomers. In some cases, a dedicated chiral stationary phase (CSP) column may be required.

  • HPLC Analysis:

    • Mobile Phase (Example): A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient (Example): A linear gradient from 20% to 80% acetonitrile over 30-40 minutes. This should be optimized for your specific peptide.

    • Detection: Monitor at a wavelength appropriate for the Z-group or other chromophores (e.g., 254 nm).

  • Data Analysis:

    • The L-L and D-L diastereomers should appear as two separate peaks with different retention times.

    • Integrate the peak areas for both diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L peak) / (Area(L-L peak) + Area(D-L peak))] * 100

References

Long-term stability of H-Leu-Lys-OH in solution and powder form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of the dipeptide H-Leu-Lys-OH in both solution and powder form. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for H-Leu-Lys-OH powder?

For long-term storage, H-Leu-Lys-OH powder should be stored in a cool, dry, and well-ventilated place.[1] It is recommended to keep the container tightly sealed to prevent moisture absorption, as peptides can be hygroscopic.[1] For extended periods, storage at -20°C or -80°C is advisable to minimize degradation.[2]

Q2: How should I store H-Leu-Lys-OH in solution?

Stock solutions of H-Leu-Lys-OH should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is the preferred temperature.[1][2] If using water as a solvent, it is best practice to filter-sterilize the solution.[1]

Q3: What are the primary degradation pathways for H-Leu-Lys-OH?

The main degradation pathways for peptides like H-Leu-Lys-OH include:

  • Hydrolysis: Cleavage of the peptide bond between Leucine and Lysine, which can be accelerated by extreme pH conditions (either highly acidic or alkaline).

  • Oxidation: While Leucine and Lysine are not highly susceptible to oxidation under normal conditions, exposure to strong oxidizing agents should be avoided.[1]

  • Enzymatic Degradation: If the peptide solution is exposed to proteases, for example, in biological samples like blood plasma, enzymatic cleavage of the peptide bond can occur.

Q4: How can I detect degradation of my H-Leu-Lys-OH sample?

Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] The appearance of new peaks in an HPLC chromatogram or the detection of species with different mass-to-charge ratios in MS can indicate the presence of degradation products.

Q5: Is H-Leu-Lys-OH sensitive to pH in solution?

Yes, the stability of peptides in solution is often pH-dependent. H-Leu-Lys-OH is expected to be most stable in neutral and slightly acidic conditions. Extreme pH values can catalyze the hydrolysis of the peptide bond.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity Peptide degradation due to improper storage or handling.Review storage conditions. Ensure solutions are stored at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] Prepare fresh solutions for critical experiments.
Precipitation of the peptide in solution Poor solubility at the working pH, which may be close to the isoelectric point (pI). Peptide has absorbed moisture, leading to aggregation.Adjust the pH of the buffer to be further from the peptide's pI. Ensure the peptide powder is brought to room temperature in a desiccator before opening to prevent moisture absorption.[3] Gentle warming or sonication can also aid in dissolution.[3]
Appearance of extra peaks in HPLC analysis Chemical degradation (e.g., hydrolysis) of the peptide.Confirm the identity of the new peaks using mass spectrometry.[3] If degradation is confirmed, review solution preparation and storage protocols. Use high-purity solvents and store solutions under optimal conditions.
Inconsistent results between experiments Variability in peptide concentration due to degradation or adsorption to container surfaces.Use low-adsorption microcentrifuge tubes. Prepare fresh dilutions from a carefully stored stock solution for each experiment.

Stability Data

The following tables summarize illustrative stability data for H-Leu-Lys-OH based on general peptide stability principles.

Table 1: Long-Term Stability of H-Leu-Lys-OH Powder

Storage ConditionTime PointPurity (%) by HPLCAppearance
-20°C (Desiccated) 0 months99.5White powder
12 months99.3White powder
24 months99.1White powder
4°C (Desiccated) 0 months99.5White powder
12 months98.8White powder
24 months98.1White powder
25°C / 60% RH 0 months99.5White powder
6 months97.2Off-white powder
12 months95.0Slightly yellow powder

Table 2: Stability of H-Leu-Lys-OH in Aqueous Solution (0.1 M Phosphate Buffer)

pHStorage TemperatureTime PointPurity (%) by HPLC
5.0 4°C0 hours99.4
72 hours99.1
1 month98.5
7.4 4°C0 hours99.4
72 hours98.8
1 month97.9
9.0 4°C0 hours99.4
72 hours97.5
1 month95.2
7.4 25°C0 hours99.4
72 hours96.1
1 month92.3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for H-Leu-Lys-OH

This protocol outlines a reverse-phase HPLC (RP-HPLC) method to assess the purity and degradation of H-Leu-Lys-OH.

1. Materials:

  • H-Leu-Lys-OH reference standard

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-27 min: 50% to 95% B

    • 27-30 min: 95% B

    • 30-32 min: 95% to 5% B

    • 32-37 min: 5% B

4. Sample Preparation:

  • Prepare a stock solution of H-Leu-Lys-OH in water at 1 mg/mL.

  • For stability samples, dilute to a final concentration of 0.1 mg/mL with the appropriate buffer or water.

5. Analysis:

  • Inject the sample and monitor the chromatogram for the main peak corresponding to H-Leu-Lys-OH and any new peaks that may indicate degradation products.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Forced Degradation Study of H-Leu-Lys-OH

Forced degradation studies are essential for understanding potential degradation pathways.[4]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of H-Leu-Lys-OH in water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 7 days.

  • Photostability: Expose the stock solution to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

3. Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by the stability-indicating HPLC method (Protocol 1) and by mass spectrometry to identify degradation products.

Visualizations

Degradation_Pathway H-Leu-Lys-OH H-Leu-Lys-OH Hydrolysis Hydrolysis H-Leu-Lys-OH->Hydrolysis  Extreme pH, High Temp   Oxidation Oxidation H-Leu-Lys-OH->Oxidation  Oxidizing Agents   Enzymatic Degradation Enzymatic Degradation H-Leu-Lys-OH->Enzymatic Degradation  Proteases   H-Leu-OH + H-Lys-OH H-Leu-OH + H-Lys-OH Hydrolysis->H-Leu-OH + H-Lys-OH Oxidized Products Oxidized Products Oxidation->Oxidized Products Peptide Fragments Peptide Fragments Enzymatic Degradation->Peptide Fragments

Caption: Potential degradation pathways for H-Leu-Lys-OH.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3, 6, 12 months) Sample_Prep Prepare H-Leu-Lys-OH Stock Solution (1 mg/mL) Aliquoting Aliquot into single-use vials Sample_Prep->Aliquoting Temp_Powder Powder: -20°C, 4°C, 25°C/60%RH Aliquoting->Temp_Powder Temp_Solution Solution (pH 5, 7.4, 9): 4°C, 25°C Aliquoting->Temp_Solution HPLC RP-HPLC Analysis (Purity Assessment) Temp_Powder->HPLC Temp_Solution->HPLC MS Mass Spectrometry (Degradant ID) HPLC->MS Data_Analysis Data Analysis and Stability Report HPLC->Data_Analysis Troubleshooting_Logic Start Inconsistent Experimental Results Check_Peptide_Integrity Assess Peptide Integrity via HPLC Start->Check_Peptide_Integrity Degradation_Observed Degradation Products Observed? Check_Peptide_Integrity->Degradation_Observed Review_Storage Review Storage Conditions (-20°C/-80°C, aliquoted?) Degradation_Observed->Review_Storage Yes Check_Solubility Check for Precipitation Degradation_Observed->Check_Solubility No Prepare_Fresh Prepare Fresh Solutions Review_Storage->Prepare_Fresh End Consistent Results Prepare_Fresh->End Adjust_pH Adjust Buffer pH (away from pI) Check_Solubility->Adjust_pH Precipitate Present Check_Contamination Consider Protease Contamination Check_Solubility->Check_Contamination No Precipitate Adjust_pH->Prepare_Fresh Check_Contamination->Prepare_Fresh

References

Technical Support Center: Analysis of H-Leu-Lys-OH Degradation Products by MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of H-Leu-Lys-OH degradation products using tandem mass spectrometry (MS/MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of identifying H-Leu-Lys-OH degradation products.

Issue Potential Cause Recommended Solution
No or Low Signal for H-Leu-Lys-OH or its Degradation Products Sample loss during preparation.Use low-binding tubes and pipette tips to minimize peptide loss.[1]
Low abundance of the peptide.Consider concentrating the sample or increasing the starting material amount.[1]
Suboptimal ionization.Ensure the electrospray ionization (ESI) source is optimized. ESI is a soft ionization technique ideal for generating intact molecular ions from peptides.
Poor Quality MS/MS Spectra (Inefficient Fragmentation) Incorrect precursor ion charge state assignment.Verify that the software is correctly identifying the charge state of the precursor ions before fragmentation.
Insufficient collision energy.Optimize collision energy; a stepped or ramped collision energy (e.g., 10-40 eV) can help produce a wider range of fragment ions.
Co-eluting species interfering with fragmentation.Improve chromatographic separation to isolate the target peptide and its degradation products.[1]
Difficulty in Distinguishing Degradation Products from the Parent Peptide Inadequate chromatographic resolution.Optimize the LC gradient and consider using a high-resolution column to separate species with similar retention times.
Mass difference is too small for the instrument's resolution.Utilize a high-resolution mass spectrometer, such as an Orbitrap, which can detect small mass shifts resulting from modifications or degradation.[2]
Unexpected Peaks in the Mass Spectrum Presence of contaminants.Ensure high-purity solvents and reagents are used. Common contaminants include polymers and keratins.
Formation of adducts.Be aware of potential adduct formation with salts from the mobile phase (e.g., sodium or potassium adducts).
Low Sequence Coverage in MS/MS Data Inefficient fragmentation.As mentioned earlier, optimize collision energy and consider alternative fragmentation techniques if available (e.g., ETD).
The peptide is too short.For a dipeptide like H-Leu-Lys-OH, the fragmentation spectrum will be simple. Focus on identifying the key b- and y-ions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of H-Leu-Lys-OH?

A1: The primary degradation pathway for H-Leu-Lys-OH under aqueous conditions is hydrolysis of the peptide bond. This will result in the formation of the individual amino acids, Leucine (Leu) and Lysine (Lys). Other potential modifications under forcing conditions (e.g., high temperature, extreme pH) could include oxidation or deamination, though hydrolysis is the most common.

Q2: How can MS/MS be used to identify these degradation products?

A2: Tandem mass spectrometry (MS/MS) is used to fragment the parent (precursor) ion and analyze the resulting fragment (product) ions. The fragmentation pattern provides sequence information. For the intact dipeptide H-Leu-Lys-OH, you would expect to see specific b- and y-ions corresponding to cleavage of the peptide bond. For the individual amino acid degradation products, you would look for their specific precursor masses in the MS1 scan.

Q3: What are the characteristic b- and y-ions for H-Leu-Lys-OH?

A3: In MS/MS, peptides primarily fragment at the peptide bond.[3] For H-Leu-Lys-OH, the expected fragmentation would yield a b1-ion (corresponding to Leucine) and a y1-ion (corresponding to Lysine). The theoretical monoisotopic masses of these ions are crucial for identification from the acquired spectra.

Q4: How does the charge state of the precursor ion affect fragmentation?

A4: The charge state of a peptide can significantly influence its fragmentation pattern.[3] Peptides with higher charge states often fragment more readily and can produce different fragmentation pathways. For a dipeptide, you will likely observe singly and doubly charged precursor ions in the mass spectrometer.

Q5: What are some key parameters to consider during database searching for peptide identification?

A5: When using software to identify your peptide and its degradation products, ensure the following parameters are set correctly:

  • Precursor and fragment ion mass tolerance: These should be appropriate for the mass accuracy of your instrument.[1]

  • Variable modifications: Include potential modifications such as oxidation if you suspect they may have occurred during sample handling or storage.

Experimental Protocol: LC-MS/MS Analysis of H-Leu-Lys-OH and its Degradation Products

This protocol outlines a general procedure for the analysis of H-Leu-Lys-OH and its degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 1 mg of lyophilized H-Leu-Lys-OH peptide. Dissolve it in 1.0 mL of HPLC-grade water to create a 1 mg/mL stock solution. Vortex gently to ensure complete dissolution.

  • Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL using a solution of 0.1% formic acid in water.

  • Degradation Study (Example): To induce degradation, incubate a separate aliquot of the stock solution at 37°C for a specified period (e.g., 24, 48, 72 hours). Analyze these samples alongside a non-degraded control.

2. Liquid Chromatography (LC)

  • Column: Use a C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to separate the parent peptide from its more polar degradation products (individual amino acids). A typical gradient might be:

    • 0-5 min: 5% B

    • 5-30 min: 5-95% B (linear gradient)

    • 30-35 min: 95% B

    • 35-40 min: 95-5% B (return to initial conditions)

    • 40-45 min: 5% B (equilibration)

  • Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical scale).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full scan mass spectra over a mass range that includes the expected m/z of H-Leu-Lys-OH and its degradation products (e.g., m/z 100-500).

  • MS/MS Analysis: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most abundant precursor ions detected in the MS1 scan.

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure the generation of a wide range of fragment ions.

4. Data Analysis

  • Identify the precursor ion corresponding to H-Leu-Lys-OH and its potential degradation products (Leucine and Lysine) in the MS1 scans based on their theoretical exact masses.

  • Analyze the MS/MS spectra for the characteristic b- and y-ions to confirm the sequence of the parent peptide.

  • Quantify the relative amounts of the parent peptide and its degradation products by comparing the peak areas in the chromatograms.

Data Presentation

The following table provides a template for summarizing quantitative data on the degradation of H-Leu-Lys-OH over time.

Time (hours) H-Leu-Lys-OH (Peak Area) Leucine (Peak Area) Lysine (Peak Area) % Degradation
01,000,000000
24750,000120,000130,00025
48500,000245,000255,00050
72250,000370,000380,00075

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start H-Leu-Lys-OH Stock Solution degradation Induce Degradation (e.g., Incubation) start->degradation control Control Sample start->control lc LC Separation (C18 Column) degradation->lc control->lc ms1 MS1 Scan (Precursor Ion Detection) lc->ms1 ms2 MS/MS Fragmentation (Product Ion Analysis) ms1->ms2 identification Identify Degradation Products (Leucine, Lysine) ms2->identification quantification Quantify Degradation identification->quantification

Caption: Experimental workflow for the identification and quantification of H-Leu-Lys-OH degradation products.

signaling_pathway parent H-Leu-Lys-OH (Precursor Ion) hydrolysis Hydrolysis (Degradation) parent->hydrolysis msms MS/MS Fragmentation parent->msms leu Leucine hydrolysis->leu lys Lysine hydrolysis->lys b_ion b1-ion (Leu) msms->b_ion y_ion y1-ion (Lys) msms->y_ion

Caption: Degradation and fragmentation pathways of H-Leu-Lys-OH.

References

Validation & Comparative

A Comparative Guide to the Synthesis of H-Leu-Lys-OH: Solid-Phase vs. Liquid-Phase Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a critical process in biomedical research and drug development. The dipeptide H-Leu-Lys-OH, composed of Leucine and Lysine, is a fundamental building block in various research applications. The choice of synthetic methodology, primarily between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), significantly influences key outcomes such as yield, purity, scalability, and cost-effectiveness. This guide provides an objective, data-driven comparison of these two methods for the preparation of H-Leu-Lys-OH, complete with detailed experimental protocols and workflow visualizations to inform strategic decision-making in a laboratory setting.

At a Glance: Key Performance Metrics

The selection of a synthesis strategy for H-Leu-Lys-OH hinges on the specific requirements of the research or development project. While SPPS offers speed and ease of automation, making it suitable for high-throughput synthesis, LPPS provides advantages in scalability and often yields higher purity intermediates. A summary of key performance indicators, extrapolated from the synthesis of similar short peptides, is presented below.

MetricSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Typical Crude Purity >70%>90%[1]
Typical Final Yield 8-15% (for a similar pentapeptide)[1]60-70% (for a similar pentapeptide)[1]
Estimated Synthesis Time 1-2 days[1]3-5 days[1]
Solvent Consumption HighModerate
Automation Potential HighLow
Scalability Well-suited for milligram to gram scaleMore amenable to large-scale production

Experimental Protocols

Detailed methodologies for the synthesis of H-Leu-Lys-OH via both solid-phase and liquid-phase routes are provided below. These protocols are based on established chemical principles and practices in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of H-Leu-Lys-OH on a pre-loaded Wang resin.

1. Resin Preparation:

  • Swell Fmoc-Lys(Boc)-Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF and treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

3. Coupling of Leucine:

  • In a separate vessel, activate Fmoc-Leu-OH (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and an amine base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion using a ninhydrin (B49086) test.

  • Wash the resin with DMF (5 times) and DCM (3 times).

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal Leucine.

  • Wash the resin with DMF (5 times) and DCM (3 times).

5. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group from Lysine.

6. Precipitation and Purification:

  • Filter the resin and precipitate the crude peptide from the cleavage solution using cold diethyl ether.

  • Centrifuge to collect the peptide pellet and wash it with cold ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) Protocol

This protocol outlines a stepwise approach to the synthesis of H-Leu-Lys-OH in solution.

1. Protection of Amino Acids:

  • Protect the α-amino group of Leucine with a Boc group (Boc-Leu-OH) and the ε-amino group of Lysine with a Z group (H-Lys(Z)-OH). The carboxyl group of Lysine is typically protected as a methyl or ethyl ester (H-Lys(Z)-OMe).

2. Peptide Coupling:

  • Dissolve Boc-Leu-OH (1 equivalent) and a coupling agent like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent such as DCM or DMF.

  • Cool the solution to 0°C.

  • In a separate flask, neutralize H-Lys(Z)-OMe hydrochloride with a base like triethylamine (B128534) (TEA) to obtain the free amine.

  • Add the free amine solution of Lysine to the activated Leucine solution.

  • Add a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

3. Work-up and Purification of Protected Dipeptide:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the organic solution with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected dipeptide (Boc-Leu-Lys(Z)-OMe).

  • Purify the protected dipeptide by column chromatography.

4. Saponification of the Ester:

  • Dissolve the purified Boc-Leu-Lys(Z)-OMe in a mixture of methanol (B129727) and water.

  • Add a base such as lithium hydroxide (B78521) (LiOH) and stir until the ester is completely hydrolyzed.

  • Acidify the reaction mixture to obtain the free carboxylic acid, Boc-Leu-Lys(Z)-OH.

5. Deprotection:

  • Remove the Boc group by treating with an acid such as TFA in DCM.

  • Remove the Z group by catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

6. Final Purification:

  • Purify the final H-Leu-Lys-OH dipeptide by recrystallization or RP-HPLC.

Experimental Workflow Visualization

The following diagrams illustrate the generalized workflows for the solid-phase and liquid-phase synthesis of H-Leu-Lys-OH.

SPPS_Workflow Resin Fmoc-Lys(Boc)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Leu-OH (HBTU/DIEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Cleave Cleave & Deprotect (TFA Cocktail) Wash3->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify FinalProduct H-Leu-Lys-OH Purify->FinalProduct

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for H-Leu-Lys-OH.

LPPS_Workflow Protect Protect Amino Acids (Boc-Leu-OH, H-Lys(Z)-OMe) Couple Peptide Coupling (DCC/HOBt) Protect->Couple Workup Work-up & Purify (Protected Dipeptide) Couple->Workup Saponify Saponification (LiOH) Workup->Saponify Deprotect Deprotection (TFA, H2/Pd-C) Saponify->Deprotect Purify Final Purification (Recrystallization/RP-HPLC) Deprotect->Purify FinalProduct H-Leu-Lys-OH Purify->FinalProduct

Caption: Liquid-Phase Peptide Synthesis (LPPS) Workflow for H-Leu-Lys-OH.

Concluding Remarks

The choice between solid-phase and liquid-phase synthesis for preparing H-Leu-Lys-OH is contingent upon the specific goals of the project. For rapid synthesis of small quantities and for high-throughput applications, the easily automated SPPS is generally the preferred method. In contrast, for large-scale production where purity of intermediates and overall yield are paramount, the more labor-intensive LPPS offers significant advantages. Researchers and drug development professionals should carefully consider the trade-offs in terms of time, cost, purity requirements, and scalability when selecting the most appropriate synthetic route for their needs.

References

A Comparative Guide to Alternative Protecting Groups for the Lysine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selective protection of reactive amino acid side chains is a critical determinant of success. The ε-amino group of lysine (B10760008), being highly nucleophilic, necessitates robust protection to prevent unwanted side reactions. While the benzyloxycarbonyl (Z or Cbz) group has historically been a common choice, a variety of alternative protecting groups have been developed, offering distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of the most common alternatives to the Z group for lysine side chain protection, supported by experimental data and detailed protocols.

At a Glance: A Comparative Overview

The choice of a protecting group for the lysine side chain is intrinsically linked to the overall synthetic strategy, particularly the choice of the Nα-amino protecting group (e.g., Fmoc or Boc). The ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not affect other protecting groups or the peptide backbone itself.[1]

Protecting GroupAbbreviationCleavage ConditionStabilityKey AdvantagesKey Disadvantages
Benzyloxycarbonyl Z or Cbz Catalytic hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/AcOH)Stable to mildly acidic and basic conditions.Well-established, orthogonal to Boc and Fmoc.Hydrogenolysis is not compatible with sulfur-containing amino acids; strong acid cleavage can be harsh.
tert-Butoxycarbonyl Boc Strong acids (e.g., TFA)Stable to basic and nucleophilic conditions.Widely used, stable under Fmoc deprotection conditions, high yields in SPPS.Deprotection requires strong acids, which can be detrimental to sensitive peptides; risk of alkylation side reactions.
9-Fluorenyl-methyloxycarbonyl Fmoc Base (e.g., 20% piperidine (B6355638) in DMF)Stable to acidic conditions.Orthogonal to acid-labile groups (Boc, tBu); milder deprotection than Boc.Not typically used for side-chain protection in Fmoc-based SPPS due to lack of orthogonality.
Allyloxycarbonyl Alloc Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerStable to acidic and basic conditions used for Boc and Fmoc removal.Fully orthogonal to both Boc and Fmoc strategies; allows for on-resin modification.Requires a metal catalyst for removal, which can be a source of contamination if not thoroughly removed.
Methylsulfonylethyloxycarbonyl Msc Strong base (e.g., 1 M NaOH, Ba(OH)₂)Stable to strong acids (TFA) and catalytic hydrogenolysis.Extremely acid-stable, providing excellent orthogonality with Boc; rapid deprotection under basic conditions.Lability to strong base may not be compatible with all synthetic strategies.[1]

Performance Comparison: A Data-Driven Perspective

Direct quantitative comparisons of different lysine protecting groups under identical experimental conditions are not always readily available in the literature. However, by compiling data from various sources, we can provide a useful overview of their expected performance in solid-phase peptide synthesis (SPPS).

Table 1: Deprotection Efficiency and Conditions

Protecting GroupReagentConcentrationSolventTimeTemperatureTypical Yield (%)
Z (Cbz) H₂/Pd on Carbon5-10 mol%MeOH or EtOH1-4 hRoom Temp.>95
Boc Trifluoroacetic Acid (TFA)50-95%Dichloromethane (B109758) (DCM)1-2 hRoom Temp.>95
Fmoc Piperidine20%Dimethylformamide (DMF)15-20 minRoom Temp.>99
Alloc Pd(PPh₃)₄ / Phenylsilane (B129415)0.1 eq / 20 eqDichloromethane (DCM)2 x 20 minRoom Temp.>95[2]
Msc 1 M NaOH1 MDioxane/Methanol/Water15 minRoom Temp.>90[3]

Note: The yields presented are typical values reported in the literature and may vary depending on the specific peptide sequence, resin, and other reaction conditions. They are not necessarily from direct head-to-head comparative studies.

Table 2: Purity of Branched Peptides Synthesized Using Orthogonal Protecting Groups

Lysine Protecting GroupNα-Protecting GroupPeptide Purity (%)Reference
MmtFmoc79[4]
AllocFmoc82[4]
ivDdeFmoc93[4]

This table provides a rare example of a direct comparison of the final purity of a branched peptide synthesized using different orthogonal protecting groups on the lysine side chain.

Experimental Protocols

Detailed and optimized experimental protocols are essential for the successful application and removal of protecting groups. Below are representative protocols for the most common alternatives to the Z group.

Boc Group Protection and Deprotection

Protocol 1: Nε-Boc Protection of Lysine

  • Dissolve Nα-protected L-Lysine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Acidify the solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-protected-Nε-Boc-L-lysine.

Protocol 2: On-Resin Boc Deprotection (Final Cleavage)

  • Swell the peptide-resin in dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

Boc_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Lysine Nα-Protected Lysine Boc_Lysine Nα-Protected-Nε-Boc-Lysine Lysine->Boc_Lysine Boc₂O, NaHCO₃ Peptide_Resin Boc-Protected Peptide on Resin Boc_Lysine->Peptide_Resin Coupling Deprotected_Peptide Deprotected Peptide Peptide_Resin->Deprotected_Peptide TFA/TIS/H₂O

Caption: General workflow for Boc protection and deprotection of the lysine side chain.

Alloc Group Protection and Deprotection

Protocol 3: Nε-Alloc Protection of Lysine

  • Prepare a solution of Nα-Fmoc-L-lysine in a mixture of dioxane and 10% aqueous sodium carbonate.

  • Cool the solution to 0°C.

  • Add allyl chloroformate (1.1 equivalents) dropwise while maintaining the pH at 8-9 with the addition of 2 M NaOH.

  • Stir the reaction at room temperature for 2-3 hours.

  • Work up the reaction by acidifying with 1 M HCl and extracting with ethyl acetate.

  • Dry the organic layer and concentrate to obtain Nα-Fmoc-Nε-Alloc-L-lysine.

Protocol 4: On-Resin Alloc Deprotection

  • Swell the Alloc-protected peptide-resin in anhydrous and degassed DCM or a DMF/DCM mixture under an inert atmosphere (e.g., Argon).

  • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents) and phenylsilane (PhSiH₃) (20 equivalents) in the same solvent.

  • Add the catalyst solution to the resin and agitate gently for 20-30 minutes at room temperature.

  • Repeat the treatment with a fresh solution of the catalyst and scavenger.

  • Wash the resin extensively with DCM, 0.5% diisopropylethylamine (DIEA) in DMF (to scavenge palladium), and finally with DMF to prepare for the next coupling step.[5]

Alloc_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Lysine Nα-Fmoc-Lysine Alloc_Lysine Nα-Fmoc-Nε-Alloc-Lysine Lysine->Alloc_Lysine Allyl Chloroformate, Na₂CO₃ Peptide_Resin Alloc-Protected Peptide on Resin Alloc_Lysine->Peptide_Resin Coupling Deprotected_Amine Free ε-Amine on Resin Peptide_Resin->Deprotected_Amine Pd(PPh₃)₄, PhSiH₃

Caption: Workflow for on-resin Alloc deprotection for subsequent modification.

Msc Group Protection and Deprotection

Protocol 5: Nε-Msc Protection of Lysine

  • Dissolve Nα-protected L-lysine in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add a suitable base such as triethylamine (B128534) or DIEA.

  • Add Msc-Cl or Msc-ONSu to the reaction mixture, typically at a reduced temperature to control the reaction.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Isolate the product by extraction and purify by crystallization or chromatography.

Protocol 6: On-Resin Msc Deprotection

  • Swell the Msc-protected peptide-resin in DCM.

  • Prepare a deprotection solution of 1 M NaOH in a dioxane/methanol/water mixture.

  • Treat the resin with the deprotection solution for 15-30 minutes at room temperature.

  • Wash the resin thoroughly with the solvent mixture and then with DMF and DCM to prepare for the next step.

Msc_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Lysine Nα-Protected Lysine Msc_Lysine Nα-Protected-Nε-Msc-Lysine Lysine->Msc_Lysine Msc-Cl, Base Peptide_Resin Msc-Protected Peptide on Resin Msc_Lysine->Peptide_Resin Coupling Deprotected_Amine Free ε-Amine on Resin Peptide_Resin->Deprotected_Amine 1 M NaOH

Caption: General workflow for Msc protection and on-resin deprotection.

Orthogonality in Action: A Logical Relationship

The strategic power of these alternative protecting groups lies in their orthogonality, which allows for the selective deprotection of one group while others remain intact. This is particularly crucial for the synthesis of complex peptides, such as branched or cyclic peptides.

Orthogonality cluster_Fmoc_SPPS Fmoc-Based Solid-Phase Peptide Synthesis Fmoc Nα-Fmoc Piperidine (Base) Piperidine (Base) Fmoc->Piperidine (Base) Boc Nε-Boc TFA (Strong Acid) TFA (Strong Acid) Boc->TFA (Strong Acid) Alloc Nε-Alloc Pd(0) Catalyst Pd(0) Catalyst Alloc->Pd(0) Catalyst Resin Acid-Labile Resin Resin->TFA (Strong Acid)

Caption: Orthogonality of common protecting groups in Fmoc-based SPPS.

Conclusion

While the Z group remains a viable option for lysine side chain protection, a range of modern alternatives offers significant advantages in terms of orthogonality, milder deprotection conditions, and suitability for complex peptide synthesis. The Boc group is a workhorse in standard Fmoc-SPPS, offering high efficiency and stability. For on-resin modifications, the Alloc group provides a truly orthogonal protection strategy, removable under neutral conditions with a palladium catalyst. The Msc group, with its extreme acid stability and base lability, presents another powerful orthogonal option.

The selection of the optimal protecting group is a critical decision that must be guided by the overall synthetic strategy, the nature of the target peptide, and the desired final modifications. A thorough understanding of the chemical properties, performance data, and experimental protocols for each of these alternatives will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.

References

A Head-to-Head Battle: Fmoc vs. Boc Strategy for Synthesizing Lysine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing lysine-containing peptides. This guide provides an objective comparison of these two predominant solid-phase peptide synthesis (SPPS) methodologies, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Fmoc and Boc strategies lies in the nature of the temporary protecting group for the α-amino group and the chemical conditions required for its removal during the stepwise elongation of the peptide chain.

The Fmoc strategy employs the base-labile Fmoc group, which is typically removed by a secondary amine, most commonly piperidine (B6355638).[1] The side-chain protecting groups, including that of lysine (B10760008), are generally acid-labile (e.g., tert-butyl based) and are removed during the final cleavage of the peptide from the resin with a strong acid like trifluoroacetic acid (TFA).[] This use of orthogonal protecting groups, which are removed under different chemical conditions, is a key feature of the Fmoc strategy.[3][4]

Conversely, the Boc strategy utilizes the acid-labile Boc group for Nα-protection, which is removed by treatment with a moderately strong acid, typically TFA.[] Side-chain protecting groups are generally benzyl-based and are cleaved, along with the peptide from the resin, using a very strong acid, such as hydrofluoric acid (HF).[1]

Lysine Side-Chain Protection: A Critical Choice

The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent undesired side reactions, such as peptide chain branching. The choice of protecting group for this side chain is a crucial aspect of both strategies.

In Fmoc SPPS , the most common protecting group for the lysine side chain is the Boc group (Fmoc-Lys(Boc)-OH).[5] The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final deprotection step.[5] For applications requiring selective on-resin modification of the lysine side chain, other orthogonal protecting groups can be employed, such as:

  • Mtt (4-methyltrityl): Cleaved with dilute TFA.[6]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removed with hydrazine.

  • Alloc (allyloxycarbonyl): Cleaved using a palladium catalyst.[6]

In Boc SPPS , the lysine side chain is commonly protected with the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group (Boc-Lys(2-Cl-Z)-OH).[5] This group is stable to the repetitive TFA treatments used for Nα-Boc deprotection but is removed during the final cleavage with strong acids like HF.[5]

Performance Comparison: A Quantitative Look

The Fmoc strategy is now the more widely used method in modern peptide synthesis due to its milder conditions, orthogonality, and amenability to automation.[7] However, the Boc strategy remains a valuable tool for complex and aggregation-prone peptides.[] The strong acidic conditions used for Boc deprotection can help to disrupt secondary structures and reduce interchain aggregation, potentially leading to higher crude purity and yields for such challenging sequences.[]

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group Fmoc (base-labile)Boc (acid-labile)
Nα-Deprotection 20-50% Piperidine in DMF50% TFA in DCM
Lysine Side-Chain Protection Boc, Mtt, Dde, Alloc2-Cl-Z
Final Cleavage TFA-based cocktailsHF, TFMSA
Orthogonality YesNo (graduated acid lability)
Typical Crude Purity Generally high, sequence-dependentCan be higher for aggregation-prone sequences
Typical Overall Yield Generally high, sequence-dependentCan be higher for long or difficult sequences

Potential Side Reactions in Lysine-Containing Peptide Synthesis

Several side reactions can occur during both Fmoc and Boc SPPS, some of which are specific to the presence of lysine.

Fmoc Strategy:

  • Diketopiperazine formation: A notorious side-reaction at the dipeptide stage, particularly with proline or glycine (B1666218) at the C-terminus.[8]

  • Aspartimide formation: Can occur in sequences containing aspartic acid upon repeated base treatment for Fmoc deprotection.[9]

  • Premature cleavage of Lys(Boc): Prolonged heating can lead to the cleavage of the Boc group from the lysine side chain.[8]

  • Alkylation of sensitive residues: The tert-butyl cation generated during the final TFA cleavage can modify nucleophilic residues like tryptophan and tyrosine if scavengers are not used.[5]

Boc Strategy:

  • t-Butylation: The tert-butyl cations generated during Nα-Boc deprotection can lead to the modification of sensitive amino acids like methionine and tryptophan.[3]

  • Acid-catalyzed side reactions: The repetitive use of strong acid can lead to the degradation of sensitive residues.

  • Modification of lysine: During cleavage with Pd(OAc)2-catalyzed hydrogenation in DMF, modification of the lysine side chain has been observed.[10]

Experimental Protocols

Fmoc-SPPS of a Lysine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing lysine on a Rink Amide resin.

1. Resin Swelling and Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Wash the resin with DMF (3 times).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a 15-minute treatment.

  • Wash the resin with DMF (5 times).

3. Amino Acid Coupling (e.g., Fmoc-Lys(Boc)-OH):

  • Dissolve Fmoc-Lys(Boc)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the solution to the resin and agitate for 1 hour.

  • Monitor coupling completion with a Kaiser test.

  • Wash with DMF (3 times) and DCM (3 times).

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final coupling, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with methanol (B129727) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5) for 2 hours.

  • Filter the resin and collect the filtrate.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS of a Lysine-Containing Peptide

This protocol outlines the general steps for solid-phase peptide synthesis using the Boc strategy.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell Merrifield or PAM resin in dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Couple the first Boc-protected amino acid to the resin.

2. Boc Deprotection:

  • Remove the Boc protecting group with a solution of 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM.

3. Neutralization:

  • Neutralize the resin with a solution of 5-10% DIPEA in DCM.

  • Wash the resin with DCM.

4. Amino Acid Coupling (e.g., Boc-Lys(2-Cl-Z)-OH):

  • Couple the next Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • Treat the peptide-resin with anhydrous HF or TFMSA with appropriate scavengers to cleave the peptide from the resin and remove side-chain protecting groups.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide and purify by RP-HPLC.

Visualizing the Workflows

Fmoc_SPPS_Workflow Resin Resin Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Coupling Next AA Final_Cleavage Final Cleavage (TFA Cocktail) Repeat->Final_Cleavage End of Sequence Purification Purification (RP-HPLC) Final_Cleavage->Purification Peptide Purified Peptide Purification->Peptide Boc_SPPS_Workflow Resin Resin Coupling Coupling Resin->Coupling Boc_AA Boc-AA-OH Boc_AA->Coupling Wash1 Wash (DCM) Coupling->Wash1 Deprotection Boc Deprotection (50% TFA/DCM) Wash1->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Coupling Next AA Final_Cleavage Final Cleavage (HF or TFMSA) Repeat->Final_Cleavage End of Sequence Purification Purification (RP-HPLC) Final_Cleavage->Purification Peptide Purified Peptide Purification->Peptide

References

A Comparative Guide to the Purity Analysis of Synthetic H-Leu-Lys(Z)-OH by Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the development and quality control of synthetic peptides. For the protected dipeptide H-Leu-Lys(Z)-OH, a common intermediate in peptide synthesis, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.[1][2] This guide provides a comparative analysis of two common analytical Reversed-Phase HPLC (RP-HPLC) methods, highlighting the impact of column technology on separation performance.

During solid-phase peptide synthesis (SPPS), several process-related impurities can arise.[3] For this compound, potential impurities include deletion sequences (e.g., H-Leu-OH or H-Lys(Z)-OH), insertion sequences, products of incomplete deprotection, and diastereomers resulting from racemization.[3][4][5] An effective analytical method must be able to resolve the main peptide from these closely related substances.

Comparative HPLC Methodologies

The primary difference between the two methods presented here lies in the HPLC column's particle technology: a traditional Fully Porous Particle (FPP) C18 column versus a modern Superficially Porous Particle (SPP) C18 column. SPP columns, featuring a solid core with a porous outer layer, often provide higher efficiency and faster separations at lower backpressures.[6]

Experimental Protocols

A detailed protocol for sample preparation and HPLC analysis is provided below.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of synthetic this compound.

  • Dissolve the peptide in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex the solution for 30 seconds to ensure it is fully dissolved.[7]

  • If necessary, centrifuge the sample to pellet any particulates and transfer the supernatant to an HPLC vial.[8]

2. HPLC System and Conditions

  • HPLC System: A standard analytical HPLC or UHPLC system equipped with a UV detector.

  • Detection: UV absorbance at 215 nm, which is optimal for detecting the peptide backbone.[9][10]

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

The specific parameters for each comparative method are outlined in the table below.

ParameterMethod A: Fully Porous C18Method B: Superficially Porous C18
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeC18, 3.0 x 100 mm, 2.7 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min0.8 mL/min
Gradient 10% to 70% B over 20 minutes10% to 70% B over 12 minutes

Illustrative Purity Analysis Data

The following table presents hypothetical, yet representative, data from the analysis of a synthetic this compound sample using the two described methods. The goal is to separate the main product from a common deletion impurity (H-Lys(Z)-OH) and an incompletely protected impurity.

AnalyteMethod A: Retention Time (min)Method A: Peak Area (%)Method B: Retention Time (min)Method B: Peak Area (%)
Deletion Impurity (H-Lys(Z)-OH)8.951.15.821.1
This compound 10.24 98.2 6.98 98.3
Incomplete Deprotection Impurity11.150.77.650.6

Analysis of Results: The data illustrates that both methods are capable of separating the main peptide from key impurities. However, Method B, utilizing the superficially porous column, achieves this separation in a significantly shorter runtime (12 minutes vs. 20 minutes).[7] This increased throughput is a major advantage in high-volume testing environments. Furthermore, SPP columns typically yield sharper, narrower peaks, which can improve the resolution and quantitation of low-level impurities.[6]

Experimental Workflow Diagram

The overall process for the purity analysis of this compound is depicted in the workflow diagram below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL in Mobile Phase A) SystemSetup HPLC System Equilibration SamplePrep->SystemSetup MethodA Method A Execution (Fully Porous Column) SystemSetup->MethodA Inject MethodB Method B Execution (Superficially Porous Column) SystemSetup->MethodB Inject DataAcq Data Acquisition (UV @ 215 nm) MethodA->DataAcq MethodB->DataAcq Integration Peak Integration DataAcq->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Conclusion

Both fully porous and superficially porous C18 columns can be effectively used for the purity analysis of synthetic this compound. The choice between them often involves a trade-off between cost and performance. While traditional FPP columns provide reliable separations, SPP columns offer significant advantages in terms of analysis speed and efficiency. For laboratories focused on high-throughput analysis and optimal resolution, the adoption of superficially porous column technology is a compelling alternative for robust peptide purity determination.

References

Confirming the Sequence of H-Leu-Lys-OH Peptides by MS/MS Fragmentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide research and therapeutic development, unequivocal confirmation of a peptide's primary structure is a critical quality control step. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, providing detailed structural information through controlled fragmentation of the peptide backbone. This guide offers a comparative overview of MS/MS fragmentation for the confirmation of the dipeptide H-Leu-Lys-OH, presenting supporting experimental data and detailed protocols.

Principles of Peptide Fragmentation in Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the amino acid sequence of peptides.[1] The process involves isolating a specific peptide ion (the precursor ion) and then fragmenting it into smaller pieces (product ions) by colliding it with an inert gas, a process known as collision-induced dissociation (CID).[2][3] The resulting fragment ions are then mass-analyzed to produce an MS/MS spectrum.

The most common fragmentation of peptides occurs at the peptide bonds, leading to the formation of characteristic fragment ions known as b and y ions.[4][5]

  • b-ions are N-terminal fragments, meaning they contain the N-terminus of the peptide.[6]

  • y-ions are C-terminal fragments, containing the C-terminus of the peptide.[6]

By analyzing the mass differences between the peaks in the MS/MS spectrum, the sequence of amino acids in the original peptide can be deduced.[5]

Fragmentation Pattern of H-Leu-Lys-OH

The dipeptide H-Leu-Lys-OH, upon fragmentation in an MS/MS experiment, is expected to yield specific b and y ions that are diagnostic of its sequence. The primary cleavage occurs at the peptide bond between Leucine (Leu) and Lysine (Lys).

The theoretical monoisotopic masses of the precursor and major fragment ions for H-Leu-Lys-OH are crucial for interpreting the acquired spectra.

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
Precursor IonH-Leu-Lys-OH260.19
b1 ionLeu114.09
y1 ionLys147.11

Note: The masses are calculated for the singly protonated species ([M+H]⁺).

In addition to the primary b and y ions, neutral losses are also commonly observed in peptide fragmentation. For instance, ions containing Lysine may exhibit a loss of ammonia (B1221849) (-17 Da).[4]

Below is a diagram illustrating the fragmentation pathway of H-Leu-Lys-OH.

G cluster_0 H-Leu-Lys-OH Fragmentation cluster_1 H H- Leu Leu Lys -Lys- b1 b1 ion (m/z = 114.09) Leu->b1 Cleavage OH OH y1 y1 ion (m/z = 147.11) Lys->y1 Cleavage

Fragmentation of H-Leu-Lys-OH

Experimental Protocol for MS/MS Analysis

The following protocol outlines a standard procedure for the analysis of H-Leu-Lys-OH using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

  • Dissolve the H-Leu-Lys-OH peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL in the mobile phase. The optimal concentration may need to be determined empirically.[7]

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used for peptide separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 15-30 minutes) is typically employed to elute the peptide.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for analytical columns.

  • Injection Volume: Inject 1-5 µL of the prepared sample.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for peptide analysis.

  • MS Scan: Perform a full MS scan to identify the precursor ion of H-Leu-Lys-OH ([M+H]⁺ at m/z 260.19).

  • MS/MS Scan:

    • Select the precursor ion (m/z 260.19) for fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID) is a widely used and effective method.[2][3]

    • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A stepped or ramped collision energy (e.g., 10-40 eV) can be beneficial to produce a wide range of fragment ions.[8]

4. Data Analysis

  • Analyze the acquired MS/MS spectrum to identify the characteristic b and y ions.

  • The presence of the b1 ion at m/z 114.09 and the y1 ion at m/z 147.11 confirms the sequence Leu-Lys.

  • Specialized software can be used to automatically or manually interpret the fragmentation data.

The following diagram illustrates the general experimental workflow for LC-MS/MS analysis of peptides.

G SamplePrep Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (Reversed-Phase Separation) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS/MS Scan (Fragment Ion Analysis) CID->MS2 DataAnalysis Data Analysis (Sequence Confirmation) MS2->DataAnalysis

LC-MS/MS Experimental Workflow

Comparison of Fragmentation Techniques

While CID is a robust and widely used fragmentation method, other techniques can offer complementary information, especially for more complex peptides.

  • Higher-Energy C-trap Dissociation (HCD): This technique, often available on Orbitrap mass spectrometers, is a beam-type CID that can provide more extensive fragmentation and is particularly useful for generating low-mass immonium ions that can help identify specific amino acids.[3]

  • Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These are non-ergodic fragmentation methods that are particularly useful for preserving post-translational modifications (PTMs) and for fragmenting larger peptides. They produce primarily c and z ions.[4][9] For a simple dipeptide like H-Leu-Lys-OH, CID is generally sufficient and the most straightforward approach.

Alternative Sequencing Methods

While MS/MS is the gold standard for peptide sequencing, other methods exist, though they are often more time-consuming and less sensitive.

  • Edman Degradation: This is a chemical method that sequentially removes amino acid residues from the N-terminus of a peptide. While it can provide unambiguous sequencing, it is a slower, lower-throughput method compared to MS/MS.

For the rapid and confident confirmation of a synthetic dipeptide like H-Leu-Lys-OH, LC-MS/MS with CID is the most efficient and informative method. The clear fragmentation pattern, with the expected b and y ions, provides definitive evidence of the peptide's primary structure.

References

A Head-to-Head Comparison of Lysine Derivatives for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of lysine (B10760008) derivative is a critical decision that profoundly impacts the efficiency, purity, and overall success of Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective, data-driven comparison of commonly used lysine derivatives, offering insights into their performance, detailed experimental protocols for their use, and a logical framework for selecting the optimal derivative for your specific research needs.

The strategic selection of a lysine derivative revolves around the choice of a protecting group for its ε-amino function. This choice is dictated by the desired final peptide structure—be it linear, branched, cyclic, or labeled. The ideal protecting group must be stable during peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups. This principle of "orthogonality" is central to the synthesis of complex peptides.

Quantitative Performance Comparison of Lysine Derivatives

The following tables summarize the performance of different lysine derivatives in SPPS. It is important to note that direct head-to-head comparative studies with extensive quantitative data under identical conditions are not always available in the literature. The data presented here is compiled from various sources to provide a comparative overview of peptide purity and yield.

Lysine DerivativeProtecting GroupTypical Crude Peptide Purity (%)Overall Yield (%)Reference(s)
Fmoc-Lys(Boc)-OHBoc (tert-butyloxycarbonyl)>50 - 70Variable, dependent on peptide length and sequence[1][2]
Fmoc-Lys(Mtt)-OHMtt (4-methyltrityl)~79Not Reported[3]
Fmoc-Lys(Dde)-OHDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Not specified, but used for high-yield synthesisNot Reported[4][5]
Fmoc-Lys(ivDde)-OHivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)71 - 93Not Reported[3][6]
Fmoc-Lys(Alloc)-OHAlloc (allyloxycarbonyl)~82Not Reported[3]

Table 1: Comparative Performance of Lysine Derivatives in SPPS. The purity and yield are influenced by various factors including the peptide sequence, synthesis scale, and purification methods.

Characteristics and Applications of Common Lysine Protecting Groups

The choice of a lysine protecting group is primarily determined by its deprotection conditions and its compatibility with the overall synthetic strategy.

Protecting GroupDeprotection ConditionsKey AdvantagesCommon Applications
Boc Strong acid (e.g., TFA)Stable to weak bases used for Fmoc removal; cost-effective.Standard synthesis of linear peptides.[7]
Mtt Mildly acidic (e.g., 1-2% TFA in DCM)Orthogonal to Fmoc and Boc; allows for selective on-resin side-chain modification.[8][9]Synthesis of branched and cyclic peptides.[8]
Dde 2% Hydrazine (B178648) in DMFOrthogonal to both Fmoc and Boc strategies.Synthesis of branched peptides, cyclic peptides, and modified peptides.
ivDde 2% Hydrazine in DMFMore stable to piperidine (B6355638) than Dde, reducing premature deprotection; less prone to migration.[10]Synthesis of complex branched and cyclic peptides.[6][11]
Alloc Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerOrthogonal to both acid- and base-labile protecting groups.On-resin cyclization and side-chain modification.[12][13]

Table 2: Properties and Applications of Common Lysine Side-Chain Protecting Groups.

Experimental Protocols

Detailed methodologies for the selective deprotection of orthogonal protecting groups are crucial for the successful synthesis of complex peptides.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle for the addition of an amino acid during Fmoc-based SPPS.

  • Resin Preparation: Place the peptide-resin from the previous cycle into a suitable reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling.

Protocol 2: Selective Deprotection of the Mtt Group
  • Resin Washing: Wash the Mtt-protected peptide-resin with DCM (3x).

  • Deprotection Cocktail Preparation: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction:

    • Suspend the resin in the deprotection cocktail (approximately 10 mL per gram of resin).

    • Gently shake the suspension at room temperature for 30 minutes.

    • Monitor the reaction by taking a small sample of the resin, washing it with DCM, and adding a drop of 1% TFA in DCM. An orange color indicates the presence of the Mtt cation. Continue the reaction until the orange color is no longer observed.

  • Washing and Neutralization:

    • Filter the resin and wash with DCM (2x), followed by Methanol (2x), and then DCM (2x).

    • Wash the resin with 1% DIPEA in DMF (2x) to neutralize.

    • Wash the resin with DMF (2x). The resin is now ready for the subsequent on-resin modification.[7]

Protocol 3: Selective Deprotection of the Dde/ivDde Group
  • N-terminal Protection (if necessary): If the N-terminal Fmoc group is present, it should be replaced with a Boc group to prevent its removal by hydrazine.

  • Deprotection Cocktail Preparation: Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Add the hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).

    • Allow the mixture to stand at room temperature for 3 minutes.

    • Filter the resin.

    • Repeat the hydrazine treatment two more times.

  • Washing: Wash the resin extensively with DMF.[7]

Protocol 4: Selective Deprotection of the Alloc Group
  • Resin Washing: Wash the Alloc-protected peptide-resin with DCM (3x).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM. Add a scavenger, such as Phenylsilane (20 equivalents).

  • Deprotection Reaction:

    • Add the deprotection solution to the resin.

    • Gently agitate the resin suspension under an inert atmosphere for 2 x 20 minutes.

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM (5x), followed by DMF (3x), and finally DCM (5x) to remove all traces of the catalyst and scavenger.

Visualizing the Selection Process

The choice of a lysine derivative is a critical step in planning the synthesis of a complex peptide. The following workflow diagram illustrates the decision-making process based on the desired final peptide structure.

Lysine_Derivative_Selection start Start: Define Peptide Synthesis Goal goal Desired Peptide Structure? start->goal linear Linear Peptide goal->linear Simple Linear Sequence branched Branched or Labeled Peptide? goal->branched Side-chain Modification cyclic Cyclic Peptide? goal->cyclic Head-to-Tail or Side-Chain Cyclization lys_boc Use Fmoc-Lys(Boc)-OH linear->lys_boc orthogonal_choice Select Orthogonal Protecting Group branched->orthogonal_choice cyclic->orthogonal_choice final_peptide Synthesize Final Peptide lys_boc->final_peptide mtt Fmoc-Lys(Mtt)-OH orthogonal_choice->mtt Mild Acidic Deprotection dde Fmoc-Lys(Dde/ivDde)-OH orthogonal_choice->dde Hydrazine Deprotection alloc Fmoc-Lys(Alloc)-OH orthogonal_choice->alloc Palladium-Catalyzed Deprotection on_resin_mod On-Resin Modification mtt->on_resin_mod dde->on_resin_mod alloc->on_resin_mod on_resin_mod->final_peptide

Caption: Decision workflow for selecting a lysine derivative in SPPS.

Conclusion

The selection of an appropriate lysine derivative is a cornerstone of successful solid-phase peptide synthesis. For routine synthesis of linear peptides, Fmoc-Lys(Boc)-OH remains a robust and cost-effective choice. However, for the synthesis of more complex architectures such as branched, cyclic, or labeled peptides, the use of orthogonal protecting groups is indispensable.

Fmoc-Lys(Mtt)-OH , Fmoc-Lys(Dde/ivDde)-OH , and Fmoc-Lys(Alloc)-OH each offer unique advantages in terms of their deprotection chemistry, allowing for selective on-resin modifications. The choice among these will depend on the specific requirements of the synthetic strategy, including the presence of other sensitive functional groups in the peptide sequence. By carefully considering the quantitative performance data and the detailed experimental protocols provided in this guide, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher purity, improved yields, and the successful creation of complex and novel peptide molecules.

References

The Efficacy of Enzymatic Ligation for Lys-Leu Isopeptide Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific formation of isopeptide bonds is a critical tool in protein engineering, bioconjugation, and the development of novel therapeutics. This guide provides a comparative analysis of enzymatic methods for forging a Lys-Leu isopeptide bond, with a focus on efficacy, specificity, and experimental considerations. We also present alternative chemical ligation strategies to offer a comprehensive overview of the available technologies.

The formation of an isopeptide bond between the ε-amino group of a lysine (B10760008) (Lys) residue and the carboxyl group of another amino acid, such as leucine (B10760876) (Leu), creates a stable, protease-resistant linkage. This has significant implications for enhancing the stability of peptides and proteins, creating antibody-drug conjugates (ADCs), and assembling complex protein architectures. While chemical methods exist, enzymatic ligation offers superior specificity and milder reaction conditions, minimizing off-target modifications.

Enzymatic Ligation: A Comparison of Leading Biocatalysts

Several enzyme families have been harnessed for isopeptide bond formation. Here, we compare the performance of key enzymes, including sortases and asparaginyl ligases, based on available experimental data.

Sortase A (SrtA)

Sortase A, a transpeptidase found in Gram-positive bacteria, is a widely used tool for protein ligation. While its canonical function is to ligate proteins to the cell wall peptidoglycan, certain sortases can be engineered or utilized for lysine isopeptide bond formation.

  • Corynebacterium diphtheriae Sortase A (CdSrtA): This enzyme has been shown to form lysine-isopeptide bonds. A mutationally activated and truncated variant, CdSrtAΔ, demonstrates improved activity.[1][2] The reaction involves the recognition of a C-terminal LPLTG sorting signal on the donor peptide and a specific lysine residue on the acceptor protein.[1] The catalytic turnover for CdSrtAΔ in forming an isopeptide bond is reported to be 1.4 ± 0.004 h-1, with labeling of over 90% of the substrate protein achieved within 6 hours.[1][2]

  • Streptococcus pneumoniae Sortase A (SpSrtA): A triple-mutant of SpSrtA (E189H/V206I/E215A), referred to as SpSrtA*, has demonstrated the ability to modify lysine residues.[3] This variant is calcium-independent and shows broader substrate specificity for the N-terminal nucleophile of the acceptor.[3] By incorporating an optimized lysine-containing peptide tag (NLPIFKGLGNT), a modification efficacy of over 50% was achieved on a target protein.[3]

  • Staphylococcus aureus Sortase A (SaSrtA): While typically forming backbone-backbone peptide bonds, SaSrtA has been shown to catalyze isopeptide ligation to the ε-amino group of specific lysine residues, leading to cyclized or branched products.[4] However, its efficiency for intermolecular Lys-Leu isopeptide bond formation is less characterized compared to other sortases.

Asparaginyl Ligase (OaAEP1)

OaAEP1, an engineered asparaginyl ligase from Oldenlandia affinis, has emerged as a highly efficient enzyme for isopeptide ligation. It recognizes a C-terminal NGL motif on the donor peptide and can accept an internal lysine residue adjacent to a leucine (Lys-Leu) on the acceptor peptide.[5][6]

Reactions with OaAEP1 proceed efficiently at near-neutral pH and can achieve near-quantitative conversion.[5] For instance, the ligation of a biotin-G[Dap]LGV peptide to a model protein with a C-terminal NGL sequence reached 85% conversion within 4 hours.[5] The enzyme also shows compatibility with hydrophobic residues adjacent to the lysine, such as isoleucine and phenylalanine.[5]

Quantitative Comparison of Enzymatic Ligation Methods

EnzymeDonor Substrate MotifAcceptor Substrate MotifEfficacyReaction TimeKey Features
CdSrtAΔ LPLTGSpecific Lys in NSpaA domain>90% labeling6 hoursRequires a specific protein domain for recognition.[1][2]
SpSrtA *LPXTGLys within NLPIFKGLGNT tag>50% modificationNot specifiedCalcium-independent; broader N-terminal recognition.[3]
OaAEP1 (C247A) NGLInternal Lys-Leu~85-95% conversion1-4 hoursHighly efficient at near-neutral pH; no additives required.[5]

Alternative Methods: Chemical Ligation

For instances where enzymatic constraints are limiting, chemical ligation methods provide a viable alternative for isopeptide bond formation.

  • δ-Selenolysine-Mediated Ligation: This method involves the synthesis of a peptide with a δ-seleno-L-lysine residue at the desired ligation site. Ligation with a peptide thioester, followed by one-pot deselenization, yields the desired isopeptide-linked product.[7][8] This approach has achieved yields of up to 53%.[7][8]

  • Traceless Staudinger Ligation: This technique unites nonnatural amino acid incorporation and expressed protein ligation.[9][10] An azidonorleucine is installed at the target site in one protein, and a C-terminal phosphinothioester is installed on the second protein. The subsequent ligation forms an authentic isopeptide bond under mild, aqueous conditions.[10]

Comparative Summary of Ligation Strategies

MethodSpecificityYieldConditionsAdvantagesDisadvantages
Enzymatic Ligation (Sortases) High (sequence-dependent)Moderate to HighMild, aqueousHigh specificity, avoids protecting groupsRequires specific recognition motifs, can have slower kinetics
Enzymatic Ligation (OaAEP1) High (Lys-Leu motif)Very HighMild, near-neutral pHHigh efficiency, broad substrate scope for residue next to LysRequires C-terminal NGL on donor
δ-Selenolysine Ligation Site-specificModerate (up to 53%)Multi-step chemical synthesisCan be used for complex probesRequires synthesis of non-natural amino acid
Traceless Staudinger Ligation Site-specificNot specifiedMild, aqueousForms authentic isopeptide bondMulti-step process involving non-natural amino acid incorporation

Experimental Workflows and Signaling Pathways

To visualize the processes described, the following diagrams illustrate the enzymatic ligation workflow and a generalized signaling pathway involving ubiquitination, a process reliant on isopeptide bond formation.

EnzymaticLigationWorkflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Donor Donor Peptide (e.g., C-term NGL) Enzyme Ligase (e.g., OaAEP1) Donor->Enzyme binds Acceptor Acceptor Protein (with Lys-Leu motif) Acceptor->Enzyme binds Product Ligated Protein (Lys-Leu Isopeptide Bond) Enzyme->Product catalyzes ligation Biproduct Byproduct (e.g., -GL) Enzyme->Biproduct releases

Figure 1. Generalized workflow for enzymatic isopeptide bond formation.

UbiquitinationPathway E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub transfer E3 E3 (Ub Ligase) E2->E3 binds Ub_Substrate Ubiquitinated Substrate (Isopeptide Bond) E3->Ub_Substrate catalyzes Ub transfer to Lys Ub Ubiquitin Ub->E1 ATP-dependent activation Substrate Substrate Protein (with Target Lysine) Substrate->E3 binds Proteasome Proteasome Ub_Substrate->Proteasome targeting Degradation Degradation Proteasome->Degradation

Figure 2. Simplified ubiquitination signaling pathway.

Detailed Experimental Protocols

General Protocol for OaAEP1-Catalyzed Isopeptide Ligation

This protocol is adapted from methodologies described for OaAEP1-catalyzed reactions.[5]

  • Protein and Peptide Preparation:

    • Express and purify the acceptor protein containing the internal Lys-Leu motif.

    • Synthesize the donor peptide with a C-terminal NGL sequence.

    • Quantify the concentration of both components accurately, for example, by measuring UV absorbance at 280 nm.

  • Ligation Reaction Setup:

    • In a microcentrifuge tube, combine the acceptor protein and the donor peptide in a suitable buffer (e.g., 100 mM HEPES, pH 7.5). Molar ratios may need to be optimized, but a slight excess of the donor peptide is often used.

    • A typical reaction might contain 50 µM acceptor protein and 2-5 fold molar excess of the donor peptide.

    • Initiate the reaction by adding the OaAEP1 enzyme to a final concentration of 200 nM.

  • Reaction Incubation:

    • Incubate the reaction mixture at 25 °C for 1-4 hours. The optimal time should be determined empirically by taking time-course samples.

  • Monitoring and Analysis:

    • Monitor the progress of the ligation by taking aliquots at different time points and quenching the reaction (e.g., by adding formic acid).

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry (ESI-MS) to determine the conversion to the ligated product.

General Protocol for CdSrtA-Mediated Ligation

This protocol is based on the methods used for CdSrtA-catalyzed protein labeling.[1][2]

  • Reagent Preparation:

    • Express and purify the CdSrtA enzyme variant (e.g., CdSrtAΔ).

    • Express and purify the acceptor protein fused to the NSpaA domain.

    • Synthesize the donor peptide with a C-terminal LPLTG sequence.

  • Ligation Reaction:

    • Set up the reaction in a buffer such as 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • Combine the acceptor protein (e.g., 10-20 µM) with an excess of the donor peptide (e.g., 200 µM).

    • Initiate the reaction by adding the CdSrtA enzyme to a final concentration of 1-5 µM.

  • Incubation and Analysis:

    • Incubate the reaction at room temperature or 37°C for up to 6 hours.

    • Analyze the reaction products by SDS-PAGE, where a shift in the molecular weight of the acceptor protein will indicate successful ligation.

    • Confirm the identity of the product by Western blotting or mass spectrometry.

Conclusion

The enzymatic formation of Lys-Leu isopeptide bonds is a rapidly advancing field, offering powerful tools for protein engineering and bioconjugation. Engineered asparaginyl ligase OaAEP1 currently demonstrates superior efficiency and milder reaction conditions for substrates containing a Lys-Leu motif. Sortases, particularly engineered variants like CdSrtAΔ and SpSrtA*, provide valuable alternatives, although they often require specific recognition tags. For applications where enzymatic approaches are not feasible, chemical methods such as δ-selenolysine-mediated ligation and traceless Staudinger ligation offer robust, albeit more complex, alternatives. The choice of method will ultimately depend on the specific substrates, desired yield, and the experimental capabilities of the research setting.

References

A Comparative Guide to the Biological Activity of H-Leu-Lys-OH and Its Modified Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Leu-Lys-OH, composed of Leucine (B10760876) and Lysine (B10760008), serves as a fundamental building block for a variety of bioactive peptides. Its inherent chemical properties, including the hydrophobicity of Leucine and the positive charge of Lysine, make it a subject of interest for its potential antimicrobial, anticancer, and antioxidant activities. Strategic modifications to this dipeptide can significantly enhance its therapeutic potential by improving stability, target specificity, and overall efficacy. This guide provides an objective comparison of the biological activities of H-Leu-Lys-OH versus its modified analogues, supported by experimental data and detailed protocols.

Overview of Biological Activities

The biological activities of H-Leu-Lys-OH and its analogues are primarily attributed to their amphipathic nature, allowing for interactions with cell membranes. Modifications such as D-amino acid substitution, lipidation, and cyclization are employed to modulate these interactions and enhance bioactivity.

  • Antimicrobial Activity: The cationic nature of the lysine residue facilitates interaction with negatively charged bacterial membranes, while the hydrophobic leucine residue can promote membrane disruption.[1]

  • Anticancer Activity: Similar to their antimicrobial mechanism, these peptides can selectively target and disrupt the membranes of cancer cells, which often have a higher negative surface charge compared to healthy cells.

  • Antioxidant Activity: The constituent amino acids can contribute to antioxidant effects by scavenging free radicals. The specific sequence and modifications can influence this activity.[2]

Comparative Analysis of Biological Activity

Due to the limited availability of direct comparative studies on H-Leu-Lys-OH and its specific analogues, this section presents data from closely related short peptides rich in Leucine and Lysine to illustrate the effects of common modifications.

Antimicrobial Activity

Modification of short Leu-Lys peptides can significantly impact their ability to inhibit microbial growth. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a parent peptide and its modified analogues against various bacterial strains. Lower MIC values indicate higher potency.

Peptide/AnalogueModificationS. aureus (MIC, µM)E. coli (MIC, µM)P. aeruginosa (MIC, µM)Reference
(RW)₃Parent Peptide2 µM>100 µM>100 µM[3]
C₈-(RW)₃-KC-terminal lipidation (C8)1.1-2 µM18-37 µM9-18 µM[3]
C₁₀-(RW)₃-KC-terminal lipidation (C10)0.6-1.1 µM9-18 µM4.5-9 µM[3]
CA-MA P5Multiple Leu/Lys substitutions0.2-3.1 µM0.2-3.1 µMNot Reported[1]
Anticancer Activity

The anticancer potential of Leu-Lys containing peptides can be enhanced through strategic modifications. The following table presents the half-maximal inhibitory concentration (IC50) values against a human cancer cell line. Lower IC50 values indicate greater cytotoxic activity against cancer cells.

Peptide/AnalogueModificationHeLa Cells (IC50, µM)Reference
HPRP-A1Parent Peptide<10 µM[4]
RDP215L-amino acids~5 µM (on A375 melanoma)[5]
9D-RDP215D-amino acid substitution~2.5 µM (on A375 melanoma)[5]
Antioxidant Activity

The sequence of amino acids in dipeptides can influence their free radical scavenging capabilities. The following table shows a direct comparison of the antioxidant activity of H-Leu-Lys-OH (LK) and its isomer H-Lys-Leu-OH (KL).

DipeptideDPPH Radical Scavenging (%)Superoxide Radical Scavenging (%)Reference
H-Leu-Lys-OH (LK)22.04 ± 1.9620.49 ± 0.95[2]
H-Lys-Leu-OH (KL)22.31 ± 2.184.06 ± 0.49[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Peptide stock solution

  • Bacterial suspension in logarithmic growth phase (e.g., 5 x 10^5 CFU/mL)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.

  • Add the bacterial suspension to each well to a final volume of 100 µL.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of peptides on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the ability of a peptide to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Peptide solution

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol (B129727)

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Protocol:

  • Add a specific volume of the peptide solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • A control is prepared with methanol instead of the peptide solution.

  • The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

ABTS Radical Scavenging Assay

This assay measures the capacity of a peptide to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • Peptide solution

  • ABTS stock solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Spectrophotometer

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the peptide solution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control is prepared with the solvent instead of the peptide solution.

  • The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[6]

Signaling Pathways and Mechanisms of Action

The biological activities of H-Leu-Lys-OH and its analogues are often initiated by their interaction with cell membranes. Subsequent downstream effects can involve various signaling pathways.

Antimicrobial Mechanism

The primary antimicrobial mechanism of many cationic peptides involves the disruption of the bacterial cell membrane.

Antimicrobial_Mechanism Peptide H-Leu-Lys-OH Analogue BacterialMembrane Bacterial Membrane (Negatively Charged) Peptide->BacterialMembrane Electrostatic Interaction PoreFormation Pore Formation/ Membrane Disruption BacterialMembrane->PoreFormation Hydrophobic Insertion CellLysis Cell Lysis PoreFormation->CellLysis

Caption: Proposed mechanism of antimicrobial action for cationic peptides.

Immunomodulatory and Anti-inflammatory Signaling

Some Leucine- and Lysine-rich peptides can modulate inflammatory responses, for instance, by neutralizing lipopolysaccharide (LPS) and inhibiting downstream signaling pathways like the NF-κB pathway.

Anti_inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation InflammatoryGenes Pro-inflammatory Gene Expression NFkB_nuc->InflammatoryGenes Activates Peptide Leu-Lys Peptide Peptide->LPS Neutralization

Caption: Inhibition of the LPS-induced NF-κB signaling pathway by Leu-Lys peptides.

Antioxidant Mechanism: Nrf2 Signaling Pathway

Antioxidant peptides can protect cells from oxidative stress by activating the Keap1-Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes.

Antioxidant_Mechanism cluster_0 Cytoplasm cluster_1 Nucleus Peptide Antioxidant Peptide Keap1 Keap1 Peptide->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibition (Ubiquitination) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes Induces

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by peptides.

Conclusion

The dipeptide H-Leu-Lys-OH represents a promising scaffold for the development of novel therapeutic agents. As demonstrated by data from analogous short peptides, modifications such as D-amino acid substitution, lipidation, and cyclization can significantly enhance antimicrobial and anticancer activities, as well as improve stability and selectivity. Furthermore, the inherent antioxidant properties of the constituent amino acids can be modulated by sequence and structure. The provided experimental protocols and mechanistic diagrams offer a framework for the continued investigation and optimization of H-Leu-Lys-OH and its analogues for various biomedical applications. Further research focusing on direct comparative studies will be crucial for elucidating the full therapeutic potential of these modified dipeptides.

References

A Comparative Guide to NMR and Mass Spectrometry for the Structural Confirmation of H-Leu-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, unambiguous structural confirmation of synthetic peptides is a critical step to ensure identity, purity, and functionality. This guide provides an objective comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural confirmation of the dipeptide H-Leu-Lys(Z)-OH. We will delve into the experimental protocols, data interpretation, and the complementary nature of these powerful methods.

Introduction to the Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed information about the molecular structure at an atomic level.[1] It exploits the magnetic properties of atomic nuclei, allowing researchers to map out the carbon-hydrogen framework of a molecule. For peptides, NMR can confirm the presence of specific amino acid residues, their sequence, and even provide insights into the three-dimensional conformation in solution.[2][3]

Mass Spectrometry (MS) is a destructive analytical technique prized for its exceptional sensitivity and accuracy in determining the molecular weight of a compound.[4][5] When coupled with fragmentation methods (MS/MS), it can also elucidate the amino acid sequence of a peptide.[1] Techniques like Electrospray Ionization (ESI) are "soft" ionization methods ideal for analyzing peptides without causing premature fragmentation.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for analyzing this compound using both NMR and MS.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a one-dimensional (1D) ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • Acquire a 1D ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[7] Carbonyl signals for peptides typically appear between 169-173 ppm.[7]

    • For unambiguous assignment and sequence confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish proton-proton and proton-carbon correlations.[7]

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like HPLC-grade water or methanol.[6]

    • Prepare a working solution by diluting the stock solution to a final concentration of 0.1-10 µg/mL in a solvent mixture compatible with ESI-MS, typically water/acetonitrile (1:1) with 0.1% formic acid to facilitate protonation.[6]

  • Data Acquisition (LC-MS):

    • The sample is typically introduced into the mass spectrometer via a liquid chromatography (LC) system, which separates the analyte from potential impurities.[6]

    • Mass Spectrometer Settings (Full Scan - MS1):

      • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

      • Mass Range: Scan a range appropriate for the expected molecular ion, e.g., m/z 100-1000.

      • Capillary Voltage: Typically 2.5-4.5 kV.[8]

    • Fragmentation (MS/MS):

      • Isolate the precursor ion corresponding to [M+H]⁺.

      • Apply collision-induced dissociation (CID) with a ramped collision energy (e.g., 10-40 eV) to induce fragmentation.[6]

      • Acquire the product ion spectrum (MS2) to observe the characteristic b- and y-ions that confirm the peptide sequence.[9]

Data Presentation and Interpretation

The data obtained from each technique provides different, yet complementary, pieces of the structural puzzle.

Expected NMR Data for this compound

¹H and ¹³C NMR spectra will confirm the presence of all expected functional groups and their connectivity. The chemical shifts are influenced by the local electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentApproximate Chemical Shift (ppm)Multiplicity
Leu α-CH4.0 - 4.3m
Leu β-CH₂1.5 - 1.7m
Leu γ-CH1.4 - 1.6m
Leu δ-CH₃0.8 - 1.0d
Lys α-CH4.1 - 4.4m
Lys β-CH₂1.7 - 1.9m
Lys γ-CH₂1.3 - 1.5m
Lys δ-CH₂1.4 - 1.6m
Lys ε-CH₂3.0 - 3.2m
Z-group CH₂~5.1s
Z-group Aromatic CH7.2 - 7.4m
Amide NH7.5 - 8.5d
Amine NH₂/NH₃⁺7.0 - 8.0br s

Note: Shifts are approximate and can vary based on solvent and pH.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentApproximate Chemical Shift (ppm)
Leu C=O172 - 175
Leu α-C52 - 55
Leu β-C40 - 42
Leu γ-C24 - 26
Leu δ-C21 - 23
Lys C=O (acid)173 - 176
Lys α-C53 - 56
Lys β-C30 - 32
Lys γ-C22 - 24
Lys δ-C28 - 30
Lys ε-C40 - 42
Z-group C=O156 - 158
Z-group CH₂66 - 68
Z-group Aromatic C127 - 137

Note: Shifts are approximate and can vary based on solvent and pH.

Expected Mass Spectrometry Data for this compound

The molecular formula for this compound is C₂₀H₃₁N₃O₅. A high-resolution mass spectrometer (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Table 3: Expected Molecular Ions in ESI-MS

Ion SpeciesFormulaTheoretical Monoisotopic Mass (m/z)
[M+H]⁺[C₂₀H₃₂N₃O₅]⁺394.2336
[M+Na]⁺[C₂₀H₃₁N₃O₅Na]⁺416.2156
[M+K]⁺[C₂₀H₃₁N₃O₅K]⁺432.1895

MS/MS fragmentation of the [M+H]⁺ precursor ion will produce a series of b- and y-ions, confirming the Leu-Lys sequence.

Table 4: Predicted Major MS/MS Fragment Ions for [M+H]⁺ of this compound

Fragment IonSequenceTheoretical Monoisotopic Mass (m/z)
b₁Leu114.0913
y₁Lys(Z)281.1547
b₂Leu-Lys(Z)394.2336 (Precursor)

Visualizing the Workflow and Logic

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Peptide (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire_1h Acquire 1D ¹H Spectrum dissolve->acquire_1h acquire_13c Acquire 1D ¹³C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_13c->acquire_2d process Process Spectra (FT, Phasing) acquire_2d->process assign Assign Signals process->assign confirm Confirm Connectivity & Functional Groups assign->confirm

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (~1 mg/mL) dilute Dilute to Working Conc. (in MeCN/H₂O + 0.1% FA) stock->dilute inject Inject via LC System dilute->inject ms1 Acquire Full Scan (MS1) inject->ms1 ms2 Isolate & Fragment [M+H]⁺ (MS/MS) ms1->ms2 mw_confirm Confirm Molecular Weight ms2->mw_confirm seq_confirm Confirm Sequence via b- and y-ions mw_confirm->seq_confirm

Logic_Diagram cluster_techniques cluster_info NMR NMR Spectroscopy NMR_Info Connectivity (¹H-¹³C) Functional Groups Stereochemistry NMR->NMR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Formula (HRMS) Amino Acid Sequence MS->MS_Info Confirmation Unambiguous Structural Confirmation of This compound NMR_Info->Confirmation MS_Info->Confirmation

Comparative Summary

Both techniques offer unique advantages and have limitations. The choice of technique often depends on the specific question being asked, sample availability, and access to instrumentation.

Table 5: Comparison of NMR and Mass Spectrometry for Peptide Analysis

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, 3D structure, stereochemistry, dynamics.[1][3]Molecular weight, elemental composition, amino acid sequence.[1]
Sensitivity Lower (mg to µg range).[4]Higher (µg to fg range).[4]
Sample Requirement Relatively high concentration needed.Very small amount required.
Quantitative Ability Inherently quantitative with proper standards.[4]Can be quantitative, but often requires isotopic labeling for high accuracy.[5]
Analysis Time Longer (minutes to hours per experiment).Faster (seconds to minutes per sample).
Sample State Analyzed in solution, providing data on native conformation.[1]Analyzed in the gas phase.[10]
Destructive? No, the sample is recoverable.[4]Yes, the sample is consumed.
Data Complexity Can be complex, often requiring 2D experiments for full assignment.[7]Relatively straightforward for MW; MS/MS spectra can be complex but are often automatically interpreted.

Conclusion

NMR spectroscopy and Mass Spectrometry are powerful, complementary techniques for the structural confirmation of this compound.

  • Mass Spectrometry provides a rapid and highly sensitive method to confirm the correct molecular weight and amino acid sequence. It is the first line of analysis to verify that the desired peptide was synthesized.

  • NMR Spectroscopy offers an unparalleled, in-depth view of the molecular structure, confirming the precise arrangement of atoms, the integrity of the amino acid side chains, and the presence and location of the Z-protecting group. It is the definitive method for proving atomic connectivity.

For complete and unambiguous structural confirmation, employing both techniques is the gold standard. MS provides the initial, rapid verification of mass and sequence, while NMR delivers the detailed atomic-level proof of the entire molecular structure. Together, they provide the comprehensive data required to confidently move forward in research and development.

References

Safety Operating Guide

Proper Disposal of H-Leu-Lys(Z)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of H-Leu-Lys(Z)-OH, a dipeptide derivative. Based on available safety data for structurally similar compounds, this compound is not classified as a hazardous substance.[1][2][3] However, adherence to standard laboratory chemical disposal protocols is crucial to ensure a safe working environment and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

In the event of a spill, the material should be mechanically recovered (e.g., swept up) and placed in a designated, sealed container for disposal.[3] Avoid generating dust.[4] After handling, always wash hands thoroughly.

Step-by-Step Disposal Protocol

As a non-hazardous solid waste, the disposal of this compound should align with institutional and local guidelines for chemical waste. The following is a general, step-by-step procedure:

  • Waste Collection: Place the waste this compound into a designated, clearly labeled, and securely sealed container for non-hazardous solid chemical waste.

  • Waste Segregation: It is critical to not mix this compound with hazardous waste streams, such as solvents, heavy metals, or reactive chemicals.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and explicitly marked as "Non-Hazardous."

  • Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup and final disposal of the waste.

Disposal of this compound and its packaging must be conducted in accordance with all applicable federal, state, and local environmental control regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Identification and Segregation cluster_1 Containerization and Labeling cluster_2 Final Disposal A Unused or Waste this compound B Is the waste mixed with hazardous materials? A->B C Segregate as Hazardous Waste B->C Yes D Treat as Non-Hazardous Solid Waste B->D No E Place in a designated, sealed container D->E F Label with 'this compound' and 'Non-Hazardous' E->F G Store in designated waste accumulation area F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Dispose according to institutional and local regulations H->I

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.